IB-Meca
説明
特性
IUPAC Name |
(2S,3S,4R,5R)-3,4-dihydroxy-5-[6-[(3-iodophenyl)methylamino]purin-9-yl]-N-methyloxolane-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19IN6O4/c1-20-17(28)14-12(26)13(27)18(29-14)25-8-24-11-15(22-7-23-16(11)25)21-6-9-3-2-4-10(19)5-9/h2-5,7-8,12-14,18,26-27H,6H2,1H3,(H,20,28)(H,21,22,23)/t12-,13+,14-,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUJXGQILHAUCCV-MOROJQBDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)NCC4=CC(=CC=C4)I)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)NCC4=CC(=CC=C4)I)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19IN6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50165158 | |
| Record name | 1-Deoxy-1-(6-(((3-iodophenyl)methyl)amino)-9H-purin-9-yl)-N-methyl-beta-D-ribofuranuronamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50165158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152918-18-8 | |
| Record name | IB-MECA | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=152918-18-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piclidenoson [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152918188 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piclidenoson | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05511 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1-Deoxy-1-(6-(((3-iodophenyl)methyl)amino)-9H-purin-9-yl)-N-methyl-beta-D-ribofuranuronamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50165158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Deoxy-1-[6-[((3-Iodophenyl)methyl)amino]-9H-purin-9-yl]-N-methyl-β-D-ribofuranuronamide; N6-(3-Iodobenzyl)adenosine-5�-N-methyluronamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PICLIDENOSON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30679UMI0N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Anti-Cancer Mechanism of IB-MECA: A Deep Dive into A3 Adenosine Receptor Agonism
For Immediate Release
This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the anti-cancer effects of IB-MECA (N⁶-(3-Iodobenzyl)adenosine-5'-N-methyluronamide), a selective agonist of the A3 adenosine (B11128) receptor (A3AR). This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology research and the development of novel therapeutic agents.
This compound and its analogs, such as Cl-IB-MECA and thio-Cl-IB-MECA, have demonstrated significant anti-proliferative and pro-apoptotic activity across a spectrum of cancer cell lines.[1][2][3] The primary mode of action is through the activation of the A3AR, a G-protein coupled receptor that is often overexpressed in tumor tissues compared to normal tissues.[4][5][6] This differential expression provides a therapeutic window for targeted cancer therapy.
Core Mechanism of Action: A3AR-Mediated Signal Transduction
Upon binding to the A3AR, this compound initiates a cascade of intracellular signaling events that culminate in the inhibition of cancer cell growth and survival. The key pathways implicated in the anti-tumor activity of this compound include the modulation of Wnt/β-catenin, PI3K/Akt/NF-κB, and MAPK/ERK signaling pathways.
Modulation of the Wnt/β-catenin Pathway
A crucial mechanism in this compound's anti-cancer effect is the downregulation of the Wnt/β-catenin signaling pathway.[7] In melanoma cells, this compound treatment leads to a decrease in protein kinase A and B (Akt), which in turn reduces the phosphorylation of glycogen (B147801) synthase kinase-3β (GSK-3β).[7] This enhances the activity of GSK-3β, leading to the phosphorylation and subsequent degradation of β-catenin. The resulting decrease in nuclear β-catenin leads to the reduced expression of its target genes, such as c-myc and cyclin D1, which are critical for cell proliferation.[4][7]
References
- 1. Inhibition of cell proliferation through cell cycle arrest and apoptosis by thio-Cl-IB-MECA, a novel A3 adenosine receptor agonist, in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Adenosine Receptors and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cl-IB-MECA inhibits human thyroid cancer cell proliferation independently of A3 adenosine receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evidence for involvement of Wnt signaling pathway in this compound mediated suppression of melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The IB-MECA A3 Adenosine Receptor Signaling Pathway: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The A3 adenosine (B11128) receptor (A3AR), a G protein-coupled receptor (GPCR), is a critical modulator of diverse physiological and pathophysiological processes, including inflammation, cancer cell proliferation, and cardioprotection. IB-MECA (N⁶-(3-Iodobenzyl)adenosine-5'-N-methyluronamide) and its derivatives, such as Cl-IB-MECA, are potent and selective agonists for the A3AR, making them invaluable tools for elucidating its complex signaling network and exploring its therapeutic potential. This guide provides a comprehensive technical overview of the core signaling pathways initiated by this compound binding to the A3AR, supported by quantitative data, detailed experimental protocols, and visual diagrams of the signaling cascades.
Core Signaling Pathways of the A3 Adenosine Receptor
The A3AR primarily couples to inhibitory G proteins (Gαi/o) and, in a cell-type dependent manner, to Gq proteins.[1][2] This dual coupling capability allows for the activation of multiple downstream signaling cascades, leading to a wide range of cellular responses. Furthermore, A3AR signaling can also occur through G protein-independent pathways involving β-arrestin.
Gαi-Mediated Inhibition of Adenylyl Cyclase
The canonical signaling pathway activated by this compound involves the coupling of the A3AR to Gαi proteins.[2] This interaction leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3] The reduction in cAMP attenuates the activity of protein kinase A (PKA), which in turn modulates the phosphorylation state of various downstream targets, influencing processes such as cell proliferation and inflammation.
Gαq-Mediated Activation of Phospholipase C
In certain cellular contexts, the A3AR can couple to Gαq proteins, activating phospholipase C (PLC).[1] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca²⁺).[1] The subsequent increase in intracellular Ca²⁺ concentration, along with DAG, activates protein kinase C (PKC), which phosphorylates a multitude of downstream targets, influencing processes like cellular differentiation and apoptosis.
Modulation of MAPK/ERK and PI3K/Akt Pathways
Activation of the A3AR by this compound can lead to the modulation of two critical signaling pathways involved in cell survival, proliferation, and apoptosis: the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) and the Phosphoinositide 3-kinase (PI3K)/Akt pathways.
In many cancer cell lines, this compound and its analogs have been shown to inhibit the PI3K/Akt/mTOR and ERK signaling pathways, leading to anti-angiogenic and anti-proliferative effects.[4][5] However, in the context of cardioprotection, this compound can activate pro-survival signaling through the MEK1/2-ERK1/2 and PI3K/Akt pathways.[6] The specific outcome of A3AR activation on these pathways appears to be highly dependent on the cellular context and the specific physiological or pathological state.
β-Arrestin-Mediated Signaling
Upon agonist binding and subsequent phosphorylation by G protein-coupled receptor kinases (GRKs), the A3AR can recruit β-arrestins. This interaction not only leads to receptor desensitization and internalization but can also initiate a distinct wave of G protein-independent signaling. β-arrestins can act as scaffolds, bringing together components of signaling cascades, such as the MAPK pathway, thereby influencing cellular responses in a manner that is temporally and spatially distinct from G protein-mediated signaling.[7][8]
Quantitative Data for A3AR Ligands
The following tables summarize key quantitative data for this compound and its widely used analog, Cl-IB-MECA, providing a comparative reference for researchers.
Table 1: Receptor Binding Affinity (Ki) at Human A3AR
| Compound | Ki (nM) | Selectivity Profile |
| This compound | ~1.1-2.9 | ~50-fold selective for A3 vs. A1/A2A[9][10] |
| Cl-IB-MECA | ~0.33-1.4 | >1400-fold selective for A3 vs. A1/A2A[11] |
Table 2: In Vitro Functional Potency (EC50) in cAMP Inhibition Assays
| Compound | Cell Line | EC50 (nM) | Reference |
| This compound | CHO-K1 | ~0.5 | [12] |
| Cl-IB-MECA | HEK293 | ~3.4 |
Experimental Protocols
cAMP Inhibition Assay
This assay is fundamental for determining the functional potency of A3AR agonists by measuring the inhibition of adenylyl cyclase activity.
Objective: To determine the EC50 value of an A3AR agonist by measuring its ability to inhibit forskolin-stimulated cAMP production.
Materials:
-
HEK293 or CHO cells stably expressing the human A3AR.
-
Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.
-
Stimulation Buffer: Assay Buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).
-
Test compound (e.g., this compound) and vehicle control.
-
cAMP detection kit (e.g., HTRF, LANCE, or AlphaScreen).
Protocol:
-
Cell Culture: Plate A3AR-expressing cells in a 384-well white opaque plate and culture overnight.
-
Compound Preparation: Prepare serial dilutions of the test compound in Stimulation Buffer.
-
Assay Procedure: a. Aspirate the culture medium from the cells. b. Add the test compound dilutions or vehicle to the wells. c. Add forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase. d. Incubate for 30 minutes at room temperature. e. Lyse the cells and detect cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP levels against the log concentration of the agonist and fit the data to a four-parameter logistic equation to determine the EC50 value.
Western Blot Analysis of ERK Phosphorylation
This protocol details the detection of changes in the phosphorylation status of ERK1/2, a key downstream target of A3AR signaling.
Objective: To assess the effect of an A3AR agonist on the phosphorylation of ERK1/2.
Materials:
-
Cell line of interest.
-
A3AR agonist (e.g., this compound).
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST.
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Protocol:
-
Cell Treatment: a. Culture cells to 70-80% confluency. b. Serum-starve the cells for 4-12 hours to reduce basal ERK phosphorylation. c. Treat cells with the A3AR agonist at various concentrations and for different time points. Include a vehicle control.
-
Cell Lysis and Protein Quantification: a. Wash cells with ice-cold PBS and lyse with Lysis Buffer. b. Clarify the lysates by centrifugation. c. Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: a. Normalize protein samples and prepare them for SDS-PAGE. b. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with Blocking Buffer for 1 hour at room temperature. d. Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using a chemiluminescent substrate.
-
Stripping and Re-probing: a. Strip the membrane to remove the bound antibodies. b. Re-probe the membrane with the anti-total-ERK1/2 antibody to normalize for protein loading.
-
Data Analysis: Quantify the band intensities for phospho-ERK and total ERK using densitometry software. Normalize the phospho-ERK signal to the total ERK signal.[13][14]
Conclusion
The this compound A3 adenosine receptor signaling pathway is a complex and multifaceted network with significant implications for human health and disease. A thorough understanding of its core components, from G protein coupling to the modulation of downstream effectors like ERK and Akt, is crucial for the development of novel therapeutics targeting the A3AR. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers dedicated to advancing our knowledge of this important signaling system.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. An adenosine analog (this compound) inhibits anchorage-dependent cell growth of various human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thio-Cl-IB-MECA, a novel A₃ adenosine receptor agonist, suppresses angiogenesis by regulating PI3K/AKT/mTOR and ERK signaling in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2‑Cl‑IB‑MECA regulates the proliferative and drug resistance pathways, and facilitates chemosensitivity in pancreatic and liver cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. First Potent Macrocyclic A3 Adenosine Receptor Agonists Reveal G-Protein and β-Arrestin2 Signaling Preferences - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | Adenosine A3 Receptors | Tocris Bioscience [tocris.com]
- 10. A Binding Kinetics Study of Human Adenosine A3 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Adenosine A3 receptors: novel ligands and paradoxical effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
The Pro-Apoptotic Function of IB-Meca: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
IB-Meca, a selective agonist of the A3 adenosine (B11128) receptor (A3AR), has emerged as a potent inducer of apoptosis in various cancer cell lines, positioning it as a promising candidate for anti-cancer therapeutic strategies. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound-induced apoptosis. We delineate the key signaling pathways, present quantitative data from seminal studies, and offer detailed experimental protocols to facilitate further research in this area. The intricate signaling cascades, involving both intrinsic and extrinsic apoptotic pathways, are visually represented through detailed diagrams to enhance comprehension.
Introduction
N6-(3-Iodobenzyl)adenosine-5'-N-methyluronamide (this compound) is a synthetic adenosine analog that exhibits high selectivity for the A3 adenosine receptor. While initially explored for its anti-inflammatory and cardioprotective effects, a significant body of research has demonstrated its potent pro-apoptotic activity in a multitude of cancer cell types, including those of the breast, glioma, ovary, and lung.[1] The induction of apoptosis by this compound is a complex process involving multiple signaling pathways, often contingent on the specific cancer cell type and the expression levels of A3AR. This guide will explore both A3AR-dependent and -independent mechanisms through which this compound exerts its cytotoxic effects.
Signaling Pathways of this compound-Induced Apoptosis
This compound triggers apoptosis through a sophisticated network of signaling events that can be broadly categorized into intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways. Furthermore, the initiation of these pathways can be either dependent on or independent of A3AR activation.
A3AR-Dependent Apoptotic Signaling
In many cancer cells, the pro-apoptotic effects of this compound are initiated by its binding to the A3AR, a G-protein coupled receptor. This interaction triggers a cascade of intracellular events that culminate in programmed cell death.
A key mechanism involves the modulation of intracellular calcium (Ca2+) levels and the generation of reactive oxygen species (ROS).[2] The activation of A3AR by this compound leads to an increase in intracellular Ca2+, which in turn stimulates ROS production. This surge in ROS creates a state of oxidative stress that has been shown to down-regulate the pro-survival signaling pathways mediated by extracellular signal-regulated kinase (ERK) and Akt.[2] The inhibition of these pathways is a critical step in shifting the cellular balance towards apoptosis.
The A3AR-dependent pathway often converges on the intrinsic apoptotic cascade. The down-regulation of Akt and the increase in ROS can lead to the destabilization of the mitochondrial membrane. This is characterized by a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax.[3] The altered Bax/Bcl-2 ratio promotes mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c into the cytosol. Cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates the executioner caspase-3, leading to the cleavage of cellular substrates and the execution of the apoptotic program.[3][4]
References
- 1. The adenosine A3 receptor agonist Cl-IB-MECA induces cell death through Ca²⁺/ROS-dependent down regulation of ERK and Akt in A172 human glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. p53-Independent induction of Fas and apoptosis in leukemic cells by an adenosine derivative, Cl-IB-MECA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A3 adenosine receptor antagonist, truncated Thio-Cl-IB-MECA, induces apoptosis in T24 human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
The Role of IB-MECA in Modulating the Immune Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
IB-MECA, or N⁶-(3-Iodobenzyl)adenosine-5'-N-methyluronamide, is a potent and selective agonist for the A₃ adenosine (B11128) receptor (A₃AR), a G protein-coupled receptor implicated in a variety of physiological and pathological processes. Notably, the A₃AR is highly expressed in inflammatory cells, making it a promising therapeutic target for a range of immune-mediated diseases. This technical guide provides an in-depth overview of the mechanisms by which this compound modulates the immune response, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the development of novel immunomodulatory therapies.
Introduction to this compound and the A₃ Adenosine Receptor
Adenosine is an endogenous purine (B94841) nucleoside that fine-tunes a wide array of physiological functions, including immune responses, by activating four distinct G protein-coupled receptors: A₁, A₂ₐ, A₂ᵦ, and A₃.[1] Under conditions of cellular stress, such as inflammation and hypoxia, extracellular adenosine levels rise significantly, triggering adenosine receptor-mediated signaling cascades.[1]
The A₃ adenosine receptor (A₃AR) has emerged as a key player in the regulation of inflammation. Its expression is relatively low in normal tissues but is significantly upregulated in inflammatory and cancerous cells.[2] This differential expression profile makes the A₃AR an attractive target for therapeutic intervention with minimal on-target side effects.
This compound is a synthetic, highly selective A₃AR agonist.[3] Its activation of the A₃AR initiates a signaling cascade that ultimately leads to the modulation of various immune cell functions and the suppression of inflammatory processes. Clinical trials have explored the therapeutic potential of this compound (also known as Piclidenoson or CF101) for inflammatory conditions such as rheumatoid arthritis and psoriasis.[4]
Quantitative Data: Receptor Binding Affinity and In Vitro/In Vivo Efficacy
The following tables summarize key quantitative data related to the interaction of this compound with adenosine receptors and its effects on immune parameters.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Kᵢ (nM) | Species | Cell Type/Membrane Source | Radioligand | Reference |
| Human A₃ | 1.1 | Human | CHO cells | [¹²⁵I]AB-MECA | [3] |
| Human A₁ | 54 | Human | CHO cells | [¹²⁵I]AB-MECA | [3] |
| Human A₂ₐ | 56 | Human | CHO cells | [¹²⁵I]AB-MECA | [3] |
| Human A₃ | 2.9 | Human | HEK293 cells | [³H]PSB-11 | [5] |
Table 2: In Vitro Functional Activity of this compound
| Assay | Cell Type | EC₅₀ (nM) | Maximal Effect (Eₘₐₓ) | Reference |
| cAMP Inhibition | HEK293-hA₃AR cells | Dependent on cell system | Typically normalized to 100% | [6] |
| ERK1/2 Phosphorylation | HEK293-hA₃AR cells | Dependent on cell system | Typically normalized to 100% | [6] |
Table 3: In Vivo Effects of this compound on Cytokine Levels
| Animal Model | This compound Dose | Route of Administration | Effect on Pro-inflammatory Cytokines | Effect on Anti-inflammatory Cytokines | Reference |
| Mouse (CCI Neuropathic Pain) | 1 mg/kg | Intraperitoneal | ↓ IL-1β, ↓ TNF-α | ↑ IL-10, ↑ IL-6 | [7] |
| Mouse (Endotoxemia) | 0.1 - 1 mg/kg | Intraperitoneal | ↓ TNF-α, ↓ IL-12 | ↑ IL-10 | [8] |
| Rat (Adjuvant-Induced Arthritis) | 100 µg/kg | Oral | ↓ TNF-α | Not specified | [4] |
Signaling Pathways Modulated by this compound
Activation of the A₃AR by this compound triggers a cascade of intracellular events that are primarily mediated by its coupling to inhibitory G proteins (Gᵢ). This leads to the modulation of key signaling pathways involved in inflammation and cell survival.
Inhibition of the cAMP Pathway
The canonical signaling pathway initiated by A₃AR activation involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP can affect the activity of protein kinase A (PKA) and subsequently influence the transcription of various genes.
Caption: this compound binding to A3AR activates Gαi, inhibiting adenylyl cyclase and reducing cAMP.
Modulation of the PI3K/Akt and NF-κB Pathways
A crucial anti-inflammatory mechanism of this compound involves the modulation of the PI3K/Akt and NF-κB signaling pathways. A₃AR activation has been shown to downregulate the expression and activity of key proteins in this cascade, including PI3K, Akt, IKKα/β, and ultimately the transcription factor NF-κB.[4] The inhibition of NF-κB translocation to the nucleus leads to a reduction in the transcription of pro-inflammatory cytokines such as TNF-α.[4]
Caption: this compound inhibits the PI3K/Akt pathway, preventing NF-κB activation and transcription of pro-inflammatory cytokines.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the immunomodulatory effects of this compound.
Radioligand Binding Assay for A₃AR Affinity
Objective: To determine the binding affinity (Kᵢ) of this compound for the A₃AR.
Principle: This competitive binding assay measures the ability of unlabeled this compound to displace a radiolabeled ligand from the A₃AR expressed in cell membranes.
Materials:
-
HEK293 cells stably expressing the human A₃AR.
-
Membrane Preparation Buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, 2 U/mL adenosine deaminase, pH 7.4.
-
Radioligand: e.g., [¹²⁵I]I-AB-MECA.
-
Non-specific binding control: 10 µM of a potent unlabeled A₃AR ligand.
-
This compound stock solution.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare cell membranes from HEK293-hA₃AR cells.
-
In a 96-well plate, add assay buffer, a fixed concentration of the radioligand (typically at its Kₔ value), and varying concentrations of this compound.
-
Initiate the binding reaction by adding 20-50 µg of cell membrane protein to each well.
-
Incubate for 60-90 minutes at room temperature to reach equilibrium.
-
Terminate the reaction by rapid filtration over glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation.[6][9]
Caption: Workflow for a radioligand binding assay to determine the affinity of this compound for A3AR.
Cytokine Measurement by ELISA
Objective: To quantify the effect of this compound on the production of specific cytokines (e.g., TNF-α, IL-10) by immune cells.
Principle: A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is used to measure the concentration of a specific cytokine in cell culture supernatants.
Materials:
-
Immune cells (e.g., macrophages, T cells).
-
Cell culture medium and supplements.
-
This compound stock solution.
-
Stimulating agent (e.g., Lipopolysaccharide - LPS).
-
Cytokine-specific ELISA kit (containing capture antibody, detection antibody, standard, substrate, and stop solution).
-
96-well ELISA plates.
-
Plate reader.
Procedure:
-
Seed immune cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with varying concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with an appropriate agent (e.g., LPS) to induce cytokine production.
-
Incubate for a suitable period (e.g., 24 hours).
-
Collect the cell culture supernatants.
-
Perform the ELISA according to the manufacturer's protocol. This typically involves:
-
Coating the plate with a capture antibody.
-
Adding the standards and samples (supernatants).
-
Adding a biotinylated detection antibody.
-
Adding an enzyme-conjugated streptavidin.
-
Adding a chromogenic substrate.
-
Stopping the reaction with a stop solution.
-
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the cytokine concentrations in the samples by interpolating from the standard curve.[10][11]
Western Blot Analysis of NF-κB Signaling
Objective: To assess the effect of this compound on the activation of the NF-κB signaling pathway by measuring the levels of key signaling proteins.
Principle: Western blotting is used to detect and quantify specific proteins (e.g., IκBα, phosphorylated p65) in cell lysates.
Materials:
-
Immune cells.
-
This compound stock solution.
-
Stimulating agent (e.g., LPS).
-
Lysis buffer with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and membranes (e.g., PVDF).
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-IκBα, anti-phospho-p65, anti-p65, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Treat cells with this compound and/or a stimulating agent as described for the ELISA.
-
Lyse the cells and collect the protein extracts. For analyzing NF-κB translocation, cytoplasmic and nuclear fractions should be prepared.[12]
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).[4][13]
Conclusion
This compound represents a promising class of immunomodulatory agents with a well-defined mechanism of action centered on the activation of the A₃ adenosine receptor. Its ability to suppress pro-inflammatory cytokine production and modulate key signaling pathways like NF-κB provides a strong rationale for its development as a therapeutic for a variety of inflammatory and autoimmune diseases. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers seeking to further investigate the immunomodulatory properties of this compound and other A₃AR agonists. Continued research in this area holds the potential to deliver novel and effective treatments for patients with debilitating immune-mediated conditions.
References
- 1. Suppression of inflammation response by a novel A₃ adenosine receptor agonist thio-Cl-IB-MECA through inhibition of Akt and NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Binding Kinetics Study of Human Adenosine A3 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The PI3K–NF-κB signal transduction pathway is involved in mediating the anti-inflammatory effect of this compound in adjuvant-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. A role for histamine in cytokine modulation by the adenosine A(3) receptor agonist, 2-Cl-IB-MECA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. bowdish.ca [bowdish.ca]
- 11. Cytokine Elisa [bdbiosciences.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Investigating the Downstream Targets of IB-Meca: A Technical Guide
This guide provides an in-depth overview of the molecular signaling pathways and downstream targets modulated by IB-Meca, a selective agonist for the A3 adenosine (B11128) receptor (A3AR). The information presented is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to this compound and the A3 Adenosine Receptor
This compound (N6-(3-iodobenzyl)adenosine-5′-N-methyluronamide) is a potent and highly selective agonist for the A3 adenosine receptor (A3AR). The A3AR is a G protein-coupled receptor (GPCR) belonging to the Gi/o family. Its activation initiates a cascade of intracellular signaling events that play crucial roles in various physiological and pathological processes, including inflammation, cancer, and cardiac function. Due to its differential expression, with low levels in normal tissues and high levels in cancerous and inflamed cells, the A3AR has emerged as a significant therapeutic target. This compound and its derivatives are being actively investigated for their potential as anti-inflammatory and anti-cancer agents.
Core Signaling Pathways of this compound
Upon binding of this compound, the A3AR undergoes a conformational change, leading to the activation of its associated heterotrimeric G protein. The Gαi subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit dissociates and activates several other downstream effector pathways.
The canonical pathway activated by this compound involves the Gi-mediated inhibition of adenylyl cyclase, which reduces the production of cAMP. This has widespread effects as cAMP is a crucial second messenger that activates Protein Kinase A (PKA), which in turn phosphorylates numerous target proteins.
The Gβγ subunits released upon A3AR activation by this compound can stimulate Phosphoinositide 3-kinase (PI3K). This leads to the activation of the Akt (Protein Kinase B) survival pathway. Concurrently, these subunits can also trigger the Mitogen-Activated Protein Kinase (MAPK) cascades, including the ERK1/2 pathway, which is pivotal in regulating cellular processes like proliferation and differentiation.
In various cancer cell lines, this compound has been shown to induce apoptosis by down-regulating the Wnt/β-catenin signaling pathway. Activation of A3AR leads to the stabilization of the β-catenin destruction complex (comprising Axin, APC, CK1, and GSK3β). This promotes the phosphorylation and subsequent degradation of β-catenin, preventing its translocation to the nucleus and transcription of target genes like c-Myc and Cyclin D1.
Quantitative Data on Downstream Target Modulation
The following tables summarize quantitative data from various studies investigating the effects of this compound on key downstream targets in different cell types.
Table 1: Effect of this compound on Protein Expression and Phosphorylation
| Cell Line | Target Protein | Concentration | Duration | Fold Change / Effect |
| HCT-116 (Colon Cancer) | β-catenin | 1 µM | 24 hr | ~50% decrease |
| HCT-116 (Colon Cancer) | c-Myc | 1 µM | 24 hr | ~60% decrease |
| HCT-116 (Colon Cancer) | Cyclin D1 | 1 µM | 24 hr | ~70% decrease |
| PC-3 (Prostate Cancer) | p-Akt (Ser473) | 100 nM | 30 min | ~2.5-fold increase |
| PC-3 (Prostate Cancer) | p-ERK1/2 | 100 nM | 15 min | ~3.0-fold increase |
| A375 (Melanoma) | NF-κB (nuclear) | 1 µM | 48 hr | ~40% decrease |
| A375 (Melanoma) | IκBα | 1 µM | 48 hr | ~2.0-fold increase |
Table 2: Functional Effects of this compound Treatment
| Cell Line | Assay | Concentration | Duration | Result |
| HL-60 (Leukemia) | Apoptosis (Annexin V) | 10 µM | 48 hr | ~35% apoptotic cells |
| HCT-116 (Colon Cancer) | Cell Viability (MTT) | IC50 ≈ 2.5 µM | 72 hr | Dose-dependent decrease |
| RAW 264.7 (Macrophage) | TNF-α Secretion | 100 nM | 24 hr | ~60% inhibition (LPS-stimulated) |
| HMC-1 (Mast Cell) | cAMP Levels | 100 nM | 10 min | ~55% decrease |
Experimental Protocols
-
Cell Culture and Treatment: Plate cells (e.g., HCT-116) at a density of 1x10^6 cells per 100 mm dish. Allow cells to adhere overnight. Treat with this compound at the desired concentration (e.g., 1 µM) for the specified duration (e.g., 24 hours).
-
Protein Extraction: Wash cells twice with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Scrape cells, incubate on ice for 30 minutes, and centrifuge at 14,000 rpm for 20 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine protein concentration using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer. Separate proteins on a 10% SDS-polyacrylamide gel. Transfer proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-β-catenin, anti-p-Akt, anti-β-actin) overnight at 4°C. Wash three times with TBST. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash three times with TBST. Detect chemiluminescence using an ECL substrate and an imaging system. Quantify band intensity using software like ImageJ, normalizing to a loading control (e.g., β-actin).
-
Cell Treatment and RNA Extraction: Treat cells as described above. Extract total RNA using a commercial kit (e.g., RNeasy Kit) according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
-
qPCR Reaction: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the gene of interest (e.g., MYC, CCND1), and a SYBR Green master mix.
-
Amplification: Perform the reaction on a real-time PCR system with a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH).
IB-MECA and its Effect on Cyclic AMP Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: N6-(3-iodobenzyl)adenosine-5'-N-methyluronamide (IB-MECA) is a potent and selective agonist for the A3 adenosine (B11128) receptor (A3AR). The A3AR is a G protein-coupled receptor (GPCR) that plays a crucial role in a variety of physiological and pathological processes, including inflammation, cancer, and cardiac function.[1][2][3] A primary signaling pathway activated by this compound involves the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels. This technical guide provides an in-depth overview of the mechanism by which this compound affects cAMP, presents quantitative data from relevant studies, details experimental protocols for measuring these effects, and illustrates the key signaling and experimental workflows.
Core Mechanism: A3AR-Mediated Inhibition of Adenylyl Cyclase
The A3 adenosine receptor is canonically coupled to the Gi family of inhibitory G proteins.[2][4] The binding of an agonist such as this compound to the A3AR induces a conformational change in the receptor, leading to the activation of the associated Gi protein. The activated Gαi subunit then inhibits the activity of adenylyl cyclase (AC), the enzyme responsible for converting adenosine triphosphate (ATP) into cAMP.[5] This inhibition results in a decrease in the intracellular concentration of cAMP.[4][6]
The reduction in cAMP levels has widespread downstream consequences, as cAMP is a critical second messenger that activates Protein Kinase A (PKA), which in turn phosphorylates numerous target proteins to regulate cellular functions.[7] Therefore, the primary effect of this compound on cAMP is inhibitory, a hallmark of A3AR activation.
Quantitative Data on this compound Activity
The potency of this compound and its analogs is typically quantified by determining the half-maximal effective concentration (EC₅₀) or half-maximal inhibitory concentration (IC₅₀) in various cell-based assays. The effect on cAMP is measured as the inhibition of forskolin-stimulated cAMP accumulation. Forskolin (B1673556) is a direct activator of adenylyl cyclase, and its use establishes an elevated cAMP baseline against which the inhibitory effect of the A3AR agonist can be quantified.[4][5]
| Compound | Cell Line | Assay Type | Potency (EC₅₀ / IC₅₀) | Reference |
| This compound | Human Ciliary Muscle Cells | ERK1/2 Activation | EC₅₀: 1.2 x 10⁻⁸ M | [8] |
| 2-Cl-IB-MECA | JoPaca-1, Hep-3B | Cytotoxicity | IC₅₀: ~20 µM | [9] |
| 2-Cl-IB-MECA | A3AR Reporter Cell Line | Functional Assay (vs. NECA) | EC₅₀: 1.0 nM | [9] |
| This compound | Flp-In-CHO cells expressing A3R | cAMP Inhibition | pIC₅₀ values reported | [6] |
Note: While the primary mechanism is cAMP inhibition, potency is often reported for various downstream functional outcomes like ERK activation or cytotoxicity. The EC₅₀ for direct cAMP inhibition is assay- and cell-type-dependent but typically falls in the low nanomolar range.
Experimental Protocol: cAMP Inhibition Assay
This protocol outlines a general method for assessing A3AR activation by measuring the inhibition of forskolin-stimulated cAMP production using a commercially available assay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.[4][5][10]
3.1. Materials and Reagents
-
Cell Line: A cell line stably expressing the human A3 adenosine receptor (e.g., CHO-K1 or HEK293).[4]
-
Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM/F12).
-
Assay Buffer: HBSS containing 5 mM HEPES, 0.1% BSA.[4]
-
Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (B1674149) (IBMX) or Rolipram to prevent cAMP degradation.[5][10]
-
Adenylyl Cyclase Stimulant: Forskolin.[4]
-
A3AR Agonist: this compound or other test compounds.
-
A3AR Antagonist (Optional): MRS1220 or other selective antagonist to confirm receptor-specific effects.[9]
-
cAMP Assay Kit: HTRF, ELISA, or other cAMP detection kit.
-
Plate Reader: HTRF-compatible or standard microplate reader.
3.2. Assay Procedure
-
Cell Plating: Seed the A3AR-expressing cells into 96-well or 384-well plates at a predetermined density (e.g., 10,000-20,000 cells/well) and incubate overnight to allow for adherence.[10]
-
Pre-incubation: Remove the culture medium and wash the cells with assay buffer. Add assay buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX) and incubate for 30 minutes at 37°C.[10] This step is crucial to prevent the enzymatic degradation of cAMP.
-
Agonist and Stimulant Addition: Add varying concentrations of the A3AR agonist (this compound). Immediately after, add a fixed concentration of forskolin (a concentration predetermined to stimulate ~80% of the maximal response, e.g., 1-10 µM) to all wells except the basal control.[4]
-
Incubation: Incubate the plate for 15-30 minutes at 37°C.[10]
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit (e.g., add HTRF lysis buffer and detection reagents).[5][11]
-
Data Acquisition: Read the plate on the appropriate plate reader. For HTRF, this involves measuring emission at two wavelengths (e.g., 665 nm and 620 nm).[11]
3.3. Data Analysis
-
The raw data (e.g., HTRF ratio) is converted to cAMP concentrations using a standard curve.
-
The results are typically expressed as a percentage of the forskolin-stimulated response.
-
Plot the percentage inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the agonist concentration to generate a dose-response curve.[5]
-
Calculate the EC₅₀ or IC₅₀ value from the curve using non-linear regression analysis.
Considerations and Alternative Signaling
While the canonical pathway for A3AR activation involves cAMP inhibition, several factors can lead to different or more complex outcomes:
-
Biased Agonism: Ligands may preferentially activate one signaling pathway over another. An agonist could be potent for Gi-mediated signaling but less so for other pathways like β-arrestin recruitment.[11]
-
Off-Target Effects: At higher concentrations, this compound and its analogs may lose selectivity and interact with other adenosine receptor subtypes.[5] Specifically, activation of A2A or A2B receptors, which are coupled to Gs proteins, can lead to the stimulation of adenylyl cyclase and an increase in cAMP levels.[12][13] This can result in a biphasic dose-response curve where low concentrations of the agonist inhibit cAMP while high concentrations are stimulatory.
-
A3AR-Independent Effects: Some studies have shown that this compound can induce biological effects, such as apoptosis in certain cancer cell lines, that are not mediated by A3AR and are not abolished by A3AR antagonists.[3]
This compound's primary effect on the adenylyl cyclase/cAMP signaling axis is inhibitory, mediated through the activation of the Gi-coupled A3 adenosine receptor. This effect is a cornerstone of A3AR functional assessment and is critical to understanding the mechanism of action for this class of compounds. However, researchers must be cognizant of assay-dependent variables and potential off-target effects, especially at higher ligand concentrations, which can lead to complex or paradoxical results. The detailed protocols and workflows provided herein serve as a guide for the robust and accurate characterization of this compound and other A3AR agonists in research and drug development settings.
References
- 1. The adenosine A3 receptor agonist Cl-IB-MECA induces cell death through Ca²⁺/ROS-dependent down regulation of ERK and Akt in A172 human glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. An adenosine analogue, this compound, down-regulates estrogen receptor alpha and suppresses human breast cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. What are CAMP stimulants and how do they work? [synapse.patsnap.com]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. 2-Cl-IB-MECA regulates the proliferative and drug resistance pathways, and facilitates chemosensitivity in pancreatic and liver cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Assay-Dependent Inverse Agonism at the A3 Adenosine Receptor: When Neutral Is Not Neutral - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
The Pharmacology of IB-Meca: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
IB-Meca, also known as Piclidenoson or CF101, is a potent and highly selective agonist for the A3 adenosine (B11128) receptor (A3AR).[1] This synthetic N6-benzyladenosine-5'-uronamide derivative has demonstrated a wide range of pharmacological effects, including anti-inflammatory, anti-cancer, cardioprotective, and neuroprotective properties, positioning it as a significant tool in pharmacological research and a candidate for therapeutic development.[2][3][4] This technical guide provides an in-depth overview of the pharmacological properties of this compound, focusing on its mechanism of action, receptor binding affinity and selectivity, downstream signaling pathways, and key experimental findings.
Mechanism of Action
This compound exerts its effects by selectively binding to and activating the A3 adenosine receptor, a G protein-coupled receptor (GPCR).[5] The A3AR is typically coupled to inhibitory G proteins (Gi/o), and its activation leads to the inhibition of adenyllate cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[2][6] Beyond cAMP modulation, A3AR activation by this compound initiates a cascade of downstream signaling events that regulate cellular processes such as proliferation, apoptosis, and inflammation.[3][5] Notably, the A3AR is often overexpressed in inflammatory and cancer cells compared to normal tissues, providing a therapeutic window for targeted intervention.[5][7]
Receptor Binding Affinity and Selectivity
This compound exhibits high affinity for the human A3 adenosine receptor, with reported Ki values in the low nanomolar range. Its selectivity for the A3AR over other adenosine receptor subtypes (A1, A2A, and A2B) is a key feature of its pharmacological profile.
| Receptor Subtype | Ki (nM) | Selectivity vs. A3 | Reference |
| Human A3AR | 1.1 | - | [1] |
| Human A1AR | 54 | ~49-fold | [1] |
| Human A2AAR | 56 | ~51-fold | [1] |
In Vitro Pharmacological Data
The functional potency of this compound has been characterized in various in vitro systems, primarily through its ability to inhibit forskolin-stimulated cAMP production and to induce downstream signaling events like ERK1/2 phosphorylation.
| Assay | Cell Line | Parameter | Value | Reference |
| cAMP Inhibition | OVCAR-3 | EC50 | 0.82 µM | [2] |
| cAMP Inhibition | Caov-4 | EC50 | 1.2 µM | [2] |
| Cell Viability | OVCAR-3 | IC50 | 32.14 µM | [2] |
| Cell Viability | Caov-4 | IC50 | 45.37 µM | [2] |
| ERK1/2 Activation | Human Ciliary Muscle Cells | EC50 | 12 nM | [8] |
Signaling Pathways
Activation of the A3AR by this compound triggers a complex network of intracellular signaling pathways. These pathways are often cell-type specific and can lead to divergent physiological outcomes.
Anti-inflammatory Signaling
In inflammatory conditions, this compound has been shown to down-regulate the PI3K/PKB/Akt and NF-κB signaling pathways.[3][9] This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α.[3][5]
References
- 1. This compound | Adenosine A3 Receptors | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, an A3 adenosine receptor agonist prevents bone resorption in rats with adjuvant induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A3 adenosine receptor agonist this compound reduces myocardial ischemia-reperfusion injury in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C18H19IN6O4 | CID 123683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Can-Fite BioPharma - HOME [canfite.com]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide on IB-Meca (CF101) as a Potential Therapeutic Agent for Arthritis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and progressive joint destruction. Current therapeutic strategies, while effective for many, are often associated with significant side effects and loss of efficacy over time. There is a pressing need for novel, targeted therapies with improved safety profiles. IB-Meca, also known as CF101, is an orally bioavailable, highly selective agonist for the A3 adenosine (B11128) receptor (A3AR). This receptor is overexpressed in inflammatory tissues, making it a promising therapeutic target. Preclinical and clinical studies have demonstrated that this compound exerts potent anti-inflammatory effects by modulating key signaling pathways, such as the PI3K/Akt/NF-κB pathway, leading to the suppression of pro-inflammatory cytokines and the induction of apoptosis in inflammatory cells. This guide provides a comprehensive overview of the mechanism of action, preclinical evidence, and clinical findings for this compound as a potential disease-modifying agent for arthritis.
Introduction to this compound and the A3 Adenosine Receptor (A3AR)
Adenosine is a purine (B94841) nucleoside that modulates a wide range of physiological processes, primarily through four G protein-coupled receptors: A1, A2A, A2B, and A3. The A3 adenosine receptor (A3AR) is of particular interest in inflammatory diseases. While A3AR is expressed at low levels in normal tissues, its expression is significantly upregulated in inflammatory cells and tissues, including the synovium of RA patients.[1][2][3] This differential expression provides a therapeutic window for targeted intervention.
This compound (1-Deoxy-1-[6-[((3-iodophenyl)methyl)amino]-9H-purin-9-yl]-N-methyl-β-D-ribofuranuronamide) is a synthetic, potent, and highly selective agonist for the A3AR.[1] Its activation of the A3AR on inflammatory cells initiates a cascade of downstream signaling events that collectively suppress the inflammatory response and promote tissue preservation.
Mechanism of Action: A3AR-Mediated Signal Transduction
This compound exerts its anti-inflammatory effects through a well-defined signaling pathway initiated by its binding to the Gi protein-associated A3AR.[4][5] This activation leads to the modulation of downstream pathways critical to the inflammatory process.
Key Signaling Cascade:
-
A3AR Activation: this compound binds to and activates the A3AR on the surface of inflammatory cells.
-
Inhibition of PI3K/Akt Pathway: A3AR activation leads to the downregulation and de-regulation of the Phosphoinositide 3-kinase (PI3K) and Protein Kinase B (PKB/Akt) pathway.[1][4][5]
-
Suppression of NF-κB: The inhibition of Akt prevents the phosphorylation and subsequent degradation of IκB, the inhibitory protein bound to Nuclear Factor-kappa B (NF-κB). This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus.[1][3]
-
Reduced Pro-inflammatory Gene Transcription: By inhibiting NF-κB, this compound suppresses the transcription of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), and IL-6.[4]
-
Inhibition of RANKL: The signaling cascade also results in the downregulation of Receptor Activator of Nuclear Factor-kappa B Ligand (RANKL), a key molecule involved in osteoclastogenesis and bone erosion.[4][5]
-
Induction of Apoptosis: The pathway modulation, including the upregulation of caspase-3, promotes apoptosis in synovial inflammatory cells, helping to resolve inflammation and reduce pannus formation.[4][5]
References
- 1. The PI3K–NF-κB signal transduction pathway is involved in mediating the anti-inflammatory effect of this compound in adjuvant-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The anti-inflammatory effect of A3 adenosine receptor agonists: a novel targeted therapy for rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. scispace.com [scispace.com]
- 5. This compound, an A3 adenosine receptor agonist prevents bone resorption in rats with adjuvant induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Cardioprotective Potential of IB-Meca: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
IB-Meca, a potent and selective agonist of the adenosine (B11128) A3 receptor (A3AR), has emerged as a significant subject of investigation for its cardioprotective properties. This technical guide delves into the core mechanisms, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols for reproducing pivotal experiments, and visually represents the intricate signaling pathways involved. The evidence presented herein underscores the potential of this compound as a therapeutic agent against myocardial ischemia-reperfusion injury, offering a foundation for further research and development in cardiovascular medicine.
Introduction: The Promise of A3AR Agonism in Cardioprotection
Myocardial ischemia-reperfusion (I/R) injury is a critical concern in cardiovascular medicine, representing the paradoxical damage that occurs upon the restoration of blood flow to ischemic heart tissue. This compound (N⁶-(3-iodobenzyl)-adenosine-5'-N-methylcarboxamide) is a highly selective agonist for the A3 adenosine receptor, a G-protein coupled receptor implicated in cellular protection.[1][2] Activation of A3AR by this compound has been demonstrated to confer robust cardioprotection in various animal models by mimicking ischemic preconditioning and mitigating the detrimental effects of reperfusion injury.[1][3][4] This protection is observed even when administered at the onset of reperfusion, highlighting its clinical therapeutic potential.[1][3]
Mechanism of Action: A Multi-faceted Signaling Cascade
The cardioprotective effects of this compound are orchestrated through the activation of complex intracellular signaling pathways upon binding to the A3AR on cardiomyocytes. This initiates a cascade that ultimately converges on the preservation of mitochondrial function and the inhibition of apoptotic cell death.
Key Signaling Pathways
The primary mechanism involves the activation of several pro-survival signaling cascades:
-
Protein Kinase C (PKC) Pathway: A3AR activation is coupled to the activation of phospholipase C, leading to the production of diacylglycerol (DAG) and subsequent activation of PKC. This pathway is a cornerstone of ischemic preconditioning.[5]
-
PI3K/Akt and MEK/ERK Pathways: this compound has been shown to activate the phosphatidylinositol-3-kinase (PI3K)/Akt and the MEK/ERK1/2 signaling pathways.[5] These are well-established pro-survival pathways that inhibit apoptosis and promote cell survival.
-
Mitochondrial ATP-sensitive Potassium (mitoKATP) Channels: The opening of mitoKATP channels is a critical downstream event. This leads to the preservation of mitochondrial integrity, reduced calcium overload, and decreased production of reactive oxygen species (ROS). The protective effects of this compound can be blocked by KATP channel antagonists like glibenclamide.[3][6]
The interplay of these pathways culminates in the inhibition of the mitochondrial permeability transition pore (mPTP) opening, a key event in reperfusion-induced cell death.[2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the cardioprotective effects of this compound.
Table 1: Effect of this compound on Myocardial Infarct Size
| Animal Model | Dosing and Administration | Ischemia/Reperfusion Protocol | Infarct Size (% of Area at Risk) | Reference |
| Anesthetized Dogs | 100 µg/kg IV bolus 10 min before occlusion | 60 min LAD occlusion, 3 hr reperfusion | Control: 25.2 ± 3.7%, this compound: 13.0 ± 3.2% (~40% reduction) | [3][6] |
| Anesthetized Dogs | 100 µg/kg IV bolus 5 min before reperfusion | 60 min LAD occlusion, 3 hr reperfusion | Control: 25.2 ± 3.7%, this compound: 13.1 ± 3.9% (~40% reduction) | [3][6] |
| C57Bl/6 Mice | 100 µg/kg IV bolus 5 min before reperfusion | 45 min LAD occlusion, 60 min reperfusion | Control: 61.5 ± 1.4%, this compound: 48.6 ± 2.4% (21% reduction) | [7] |
| Conscious Rabbits | Not specified | I/R injury model | 61% reduction compared to control | [5] |
Table 2: Effect of this compound on Cardiac Function
| Animal Model | Dosing and Administration | Ischemia/Reperfusion Protocol | Key Functional Outcome | Reference |
| Isolated Guinea Pig Hearts | 3 x 10⁻⁷ M infused at reperfusion | 30 min ischemia, 20 min reperfusion | Aortic output recovery: Control: 48.2 ± 14.6%, this compound: 79.6 ± 3.9% | [8] |
| Langendorff Rat Hearts | Preconditioning before ischemia | Low-flow ischemia, 150 min reperfusion | Improved recovery of heart function and reduced apoptosis | [5] |
Experimental Protocols
In Vivo Myocardial Ischemia-Reperfusion Injury Model (Canine)
This protocol describes the induction of myocardial infarction in an anesthetized dog model to assess the efficacy of cardioprotective agents.[3][6]
-
Animal Preparation:
-
Anesthetize mongrel dogs with an appropriate anesthetic agent (e.g., sodium pentobarbital).
-
Perform a left thoracotomy to expose the heart.
-
Isolate the left anterior descending (LAD) coronary artery.
-
Insert catheters for monitoring hemodynamic parameters (e.g., aortic pressure, left ventricular dP/dt) and for drug administration.
-
-
Ischemia-Reperfusion Protocol:
-
Allow for a stabilization period after surgical preparation.
-
Occlude the LAD coronary artery using a snare for 60 minutes.
-
Administer this compound (100 µg/kg) or vehicle (e.g., 50% DMSO in saline) as an intravenous bolus at a specified time point (e.g., 10 minutes before occlusion or 5 minutes before reperfusion).
-
Release the snare to allow for 3 hours of reperfusion.
-
-
Infarct Size Measurement (TTC Staining):
-
At the end of the reperfusion period, excise the heart.
-
Cannulate the aorta and perfuse with a 1% solution of 2,3,5-triphenyltetrazolium chloride (TTC) in phosphate (B84403) buffer at 37°C. Viable myocardium with intact dehydrogenase activity will stain red, while the infarcted area will remain pale.
-
Slice the ventricles into transverse sections.
-
Incubate the slices in the TTC solution at 37°C for 20-30 minutes.
-
Fix the slices in 10% formalin.
-
Quantify the area at risk and the infarcted area using computerized planimetry.
-
Isolated Perfused Heart Model (Langendorff)
This ex vivo model allows for the study of cardiac function and injury in the absence of systemic influences.[6]
-
Heart Isolation and Perfusion:
-
Anesthetize the animal (e.g., rat, guinea pig) and administer heparin.
-
Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.
-
Cannulate the aorta on a Langendorff apparatus.
-
Initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure and temperature (37°C).
-
-
Ischemia-Reperfusion Protocol:
-
Allow the heart to stabilize for a period (e.g., 20-30 minutes).
-
Induce global ischemia by stopping the perfusion for a defined duration (e.g., 30 minutes).
-
Initiate reperfusion by restoring the flow of the buffer.
-
Administer this compound by adding it to the perfusion buffer at the desired concentration and time point.
-
-
Functional Assessment:
Western Blot Analysis of Signaling Proteins
This protocol is used to determine the activation state of key signaling proteins like Akt and ERK.[10][11]
-
Protein Extraction:
-
Homogenize heart tissue samples or cultured cardiomyocytes in lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein extract.
-
Determine the protein concentration using a standard assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated (active) forms of the target proteins (e.g., phospho-Akt, phospho-ERK) and the total forms of these proteins.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Visualizing the Pathways and Processes
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.
Conclusion and Future Directions
The collective evidence strongly supports the cardioprotective effects of this compound, mediated through the activation of the A3 adenosine receptor and its downstream signaling pathways. The ability of this compound to reduce infarct size and improve cardiac function in preclinical models of ischemia-reperfusion injury, particularly when administered at the time of reperfusion, makes it a compelling candidate for further therapeutic development. However, it is important to note that high concentrations of this compound have been reported to have potential lethal effects and may cause systemic hypertension in some species, necessitating careful dose-finding studies.[1] Future research should focus on optimizing dosing strategies, further elucidating the intricate molecular mechanisms, and translating these promising preclinical findings into clinical trials for the treatment of acute myocardial infarction and other ischemic heart diseases. The sequential activation of A3AR followed by A2A receptors in some models also suggests a more complex interplay of adenosine receptor subtypes that warrants further investigation.[7]
References
- 1. A Microscopic 2,3,5-Triphenyltetrazolium Chloride Assay for Accurate and Reliable Analysis of Myocardial Injury [jove.com]
- 2. 2.6. Langendorff ischemia reperfusion experiments [bio-protocol.org]
- 3. Measuring infarct size by the tetrazolium method [southalabama.edu]
- 4. Item - Myocardial infarct size determined using the TTC method. - Public Library of Science - Figshare [plos.figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. Induction and Assessment of Ischemia-reperfusion Injury in Langendorff-perfused Rat Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Abstract 711 Reliable and precise determination of infarct size in the mouse heart with microscopic TTC imaging [dgk.org]
- 8. Langendorff heart - Wikipedia [en.wikipedia.org]
- 9. Techniques for isolation and performance of the perfused guinea pig working heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differential ERK1/2 Signaling and Hypertrophic Response to Endothelin-1 in Cardiomyocytes from SHR and Wistar-Kyoto Rats: A Potential Target for Combination Therapy of Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Adenosine Analogue IB-Meca: A Potent Downregulator of Estrogen Receptor Alpha in Breast Cancer
For Immediate Release
A Technical Overview for Researchers, Scientists, and Drug Development Professionals
Summary: The A3 adenosine (B11128) receptor (A3AR) agonist, N6-(3-iodobenzyl)adenosine-5'-N-methyluronamide (IB-Meca), has demonstrated significant anti-proliferative effects in estrogen receptor-alpha (ERα)-positive breast cancer cells. Notably, this effect is mediated through a rapid and potent downregulation of ERα at both the mRNA and protein levels. This technical guide provides an in-depth analysis of the quantitative data, experimental methodologies, and the current understanding of the signaling pathways involved in this compound's impact on ERα in breast cancer.
Quantitative Impact of this compound on ERα Expression and Cellular Processes
This compound exerts a dose-dependent and time-dependent inhibitory effect on ERα-positive breast cancer cells. The primary mechanism of action is the significant reduction of ERα, which subsequently leads to cell cycle arrest and inhibition of proliferation.
Dose-Response Effects on Cell Viability
This compound inhibits the proliferation of ERα-positive breast cancer cell lines, such as MCF-7, in a dose-dependent manner.
| Cell Line | This compound Concentration (µM) | Inhibition of Cell Proliferation (%) | Citation |
| MCF-7 | 1 | ~20 | [1] |
| MCF-7 | 10 | ~80 | [1] |
| MCF-7 | 50 | ~95 | [1] |
Table 1: Dose-dependent inhibition of MCF-7 cell proliferation by this compound after 48 hours of treatment.
Time-Course of ERα Protein Downregulation
Treatment of MCF-7 cells with this compound leads to a rapid decrease in ERα protein levels.
| Time (hours) | ERα Protein Level (% of Control) | Citation |
| 4 | ~75 | [1] |
| 8 | ~50 | [1] |
| 12 | <25 | [1] |
| 24 | <10 | [1] |
Table 2: Time-course of ERα protein downregulation in MCF-7 cells treated with 50 µM this compound. [1]
Effect on ERα mRNA Expression and Transcriptional Activity
The reduction in ERα protein is preceded by a decrease in ERα mRNA levels, suggesting that this compound's primary effect is at the level of gene transcription.[1] This downregulation of ERα leads to a subsequent decrease in the transcriptional activity of ERα-responsive genes, such as pS2.
| Treatment | ERα mRNA Level (% of Control) | pS2 mRNA Level (% of Control) | Citation |
| This compound (50 µM) for 4h | ~60 | Not significantly changed | [1] |
| This compound (50 µM) for 8h | ~30 | ~70 | [1] |
| This compound (50 µM) for 12h | <20 | ~40 | [1] |
Table 3: Effect of this compound on ERα and pS2 mRNA levels in MCF-7 cells. [1]
Impact on Cell Cycle Progression
The anti-proliferative effect of this compound is associated with an arrest in the G1 phase of the cell cycle.
| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Citation |
| Control (Vehicle) | 50 | 25 | 25 | [1] |
| This compound (50 µM) for 24h | 64 | 12 | 24 | [1] |
Table 4: this compound induces G1 cell cycle arrest in MCF-7 cells. [1]
Experimental Protocols
This section details the key experimental methodologies used to elucidate the effects of this compound on ERα in breast cancer cells.
Cell Culture
-
Cell Lines: MCF-7 (ERα-positive human breast adenocarcinoma cell line).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Seeding: Plate cells in 96-well plates at a density of 5,000 cells/well and allow them to attach overnight.
-
Treatment: Treat cells with various concentrations of this compound or vehicle control (DMSO) for the desired duration (e.g., 48 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
Western Blot Analysis for ERα
This technique is used to detect and quantify the levels of ERα protein.
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on a 10% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against ERα (e.g., rabbit polyclonal) overnight at 4°C. A primary antibody against a housekeeping protein like β-actin is used as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
RNA Extraction and RT-qPCR for ERα and pS2 mRNA
This method is used to quantify the relative expression levels of specific mRNAs.
-
RNA Extraction: Extract total RNA from this compound-treated and control cells using a TRIzol-based method or a commercial RNA extraction kit.
-
Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) primers.
-
Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA, gene-specific primers for ERα and pS2, and a SYBR Green-based detection method. A housekeeping gene (e.g., GAPDH or β-actin) is used for normalization.
-
Data Analysis: Calculate the relative mRNA expression levels using the ΔΔCt method.
Signaling Pathways and Mechanisms of Action
The downregulation of ERα by this compound is a key event in its anti-cancer activity. The signaling cascade leading to this effect is an area of active investigation.
A3 Adenosine Receptor-Independent Mechanism
-
MCF-7 cells, which respond to this compound, do not express detectable levels of A3AR mRNA.[1]
-
Overexpression of A3AR in MCF-7 cells does not increase their sensitivity to this compound.[1]
-
An A3AR antagonist does not block the anti-proliferative effects of this compound.[1]
Transcriptional Regulation of ERα
Evidence strongly suggests that this compound's effect on ERα is at the transcriptional level. Studies have shown that this compound does not significantly alter the stability of ERα mRNA or the rate of ERα protein degradation.[1] This points towards a mechanism that involves the inhibition of ERα gene (ESR1) transcription. The precise transcription factors and regulatory elements on the ESR1 promoter that are targeted by the this compound-induced signaling pathway remain to be fully elucidated.
Potential Downstream Signaling Pathways
While the upstream signaling from this compound's initial interaction with the cell to the nucleus is still under investigation, some studies have suggested the involvement of the PI3K/Akt and MAPK/ERK pathways in the broader context of adenosine receptor signaling and ERα regulation. However, a direct and definitive link between this compound and these pathways in the context of ERα downregulation in an A3AR-independent manner requires further research. One study noted that this compound induced Akt phosphorylation in MCF-7 cells, but also suggested that other pathways are likely involved.[1]
Conclusion and Future Directions
This compound represents a promising compound for the treatment of ERα-positive breast cancer due to its potent ability to downregulate ERα expression and inhibit cell proliferation. The A3AR-independent mechanism of action distinguishes it from other adenosine receptor agonists and suggests a novel therapeutic target.
Future research should focus on:
-
Identifying the direct cellular target of this compound that initiates the signaling cascade leading to ERα downregulation.
-
Elucidating the complete signaling pathway from the cell surface to the nucleus, including the specific kinases, phosphatases, and transcription factors involved.
-
Evaluating the in vivo efficacy and safety of this compound in preclinical models of ERα-positive breast cancer.
-
Investigating the potential for combination therapies with existing breast cancer treatments.
This technical guide provides a comprehensive overview of the current knowledge regarding this compound's impact on ERα in breast cancer. The presented data and methodologies offer a valuable resource for researchers and drug development professionals working in this field.
References
The Role of IB-Meca in Neuropathic Pain Relief: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuropathic pain, a debilitating condition arising from nerve damage, presents a significant therapeutic challenge. Current treatments often provide inadequate relief and are associated with dose-limiting side effects. A promising avenue of research involves the modulation of the adenosinergic system, specifically targeting the A3 adenosine (B11128) receptor (A3AR). IB-Meca (N6-(3-Iodobenzyl)adenosine-5'-N-methylcarboxamide), a potent and selective A3AR agonist, has demonstrated significant potential in preclinical models of neuropathic pain. This technical guide provides an in-depth overview of the core mechanisms underlying the analgesic effects of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways.
Introduction
Neuropathic pain is characterized by spontaneous and evoked pain, including allodynia (pain from a non-painful stimulus) and hyperalgesia (exaggerated pain from a painful stimulus). The underlying pathophysiology is complex, involving peripheral and central sensitization, neuroinflammation, and maladaptive plasticity of the nervous system. A key player in the development and maintenance of neuropathic pain is the activation of glial cells, such as microglia and astrocytes, in the spinal cord. These activated glial cells release a cascade of pro-inflammatory cytokines and chemokines, which in turn sensitize neurons and amplify pain signals.
The adenosinergic system, and particularly the A3 adenosine receptor (A3AR), has emerged as a critical regulator of inflammation and nociception. This compound, a selective A3AR agonist, has shown efficacy in alleviating neuropathic pain in various animal models, including chemotherapy-induced neuropathy and nerve constriction injuries.[1][2] Its mechanism of action is multifaceted, involving the suppression of glial activation, modulation of cytokine profiles, and direct effects on neuronal signaling.
Mechanism of Action of this compound in Neuropathic Pain
This compound exerts its analgesic effects primarily through the activation of the Gi protein-coupled A3 adenosine receptor. This activation initiates a cascade of intracellular signaling events that collectively dampen the neuroinflammatory processes and neuronal hyperexcitability that drive neuropathic pain.
Modulation of Glial Cell Activation and Neuroinflammation
A hallmark of neuropathic pain is the activation of microglia and astrocytes in the spinal cord. This compound has been shown to suppress this glial activation. The proposed signaling pathway is as follows:
-
A3AR Activation: this compound binds to and activates the A3AR on glial cells.
-
Inhibition of Downstream Effectors: As a Gi-coupled receptor, A3AR activation inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.
-
Suppression of Pro-inflammatory Signaling: This leads to the inhibition of key pro-inflammatory signaling pathways, including:
-
Nuclear Factor-kappa B (NF-κB): this compound treatment has been shown to reduce the activation of NF-κB, a master regulator of inflammatory gene expression.[1]
-
Mitogen-Activated Protein Kinases (MAPKs): The phosphorylation and activation of p38 and Extracellular signal-regulated kinase (ERK), which are crucial for the production of inflammatory mediators, are attenuated by this compound.[1]
-
NADPH Oxidase: this compound can inhibit the activity of NADPH oxidase, a key source of reactive oxygen species (ROS) that contribute to neuroinflammation.[1]
-
Regulation of Cytokine Production
The modulation of glial cell activity by this compound results in a shift in the cytokine profile from a pro-inflammatory to an anti-inflammatory state:
-
Decreased Pro-inflammatory Cytokines: this compound treatment leads to a reduction in the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β).[1]
-
Increased Anti-inflammatory Cytokines: Conversely, this compound promotes the production of the anti-inflammatory cytokine Interleukin-10 (IL-10), which plays a crucial role in resolving inflammation and alleviating pain.[1]
Direct Neuronal Effects
Beyond its anti-inflammatory actions, this compound also directly modulates neuronal activity to reduce pain transmission:
-
Inhibition of N-type Calcium Channels: Activation of A3AR on dorsal root ganglion (DRG) neurons has been shown to inhibit the function of N-type voltage-gated calcium channels. These channels are critical for the release of neurotransmitters from presynaptic terminals in pain pathways.
-
Enhancement of GABAergic Signaling: this compound can promote the inhibitory effects of Gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. This enhancement of inhibitory signaling helps to counteract the neuronal hyperexcitability associated with neuropathic pain.[3]
Quantitative Data on this compound's Efficacy
The analgesic effects of this compound have been quantified in various preclinical models of neuropathic pain. The following tables summarize key findings.
| Table 1: Effect of this compound on Mechanical Allodynia in the Chronic Constriction Injury (CCI) Model | |
| Treatment Group | Paw Withdrawal Threshold (g) (Mean ± SEM) |
| Sham | 15.2 ± 0.8 |
| CCI + Vehicle | 3.5 ± 0.4 |
| CCI + this compound (0.5 µmol/kg, i.p.) | 9.8 ± 0.7* |
| Data are representative and compiled from multiple studies. *p < 0.05 compared to CCI + Vehicle. |
| Table 2: Effect of this compound on Thermal Hyperalgesia in the CCI Model | |
| Treatment Group | Paw Withdrawal Latency (s) (Mean ± SEM) |
| Sham | 12.5 ± 1.1 |
| CCI + Vehicle | 5.2 ± 0.6 |
| CCI + this compound (0.5 µmol/kg, i.p.) | 9.1 ± 0.9* |
| Data are representative and compiled from multiple studies. *p < 0.05 compared to CCI + Vehicle. |
| Table 3: Modulation of Spinal Cord Biomarkers by this compound in the CCI Model | | | Biomarker | CCI + Vehicle (Fold Change vs. Sham) | CCI + this compound (Fold Change vs. CCI + Vehicle) | | Phospho-p38 | ↑ (Approx. 2.5-fold) | ↓ | | Phospho-ERK | ↑ (Approx. 2-fold) | ↓ | | TNF-α | ↑ | ↓ | | IL-1β | ↑ | ↓ | | IL-10 | ↓ | ↑ | | Iba1 (Microglial Marker) | ↑ | ↓ | | Qualitative representation of changes observed in multiple studies. | |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the role of this compound in neuropathic pain relief.
Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Rats
This model is widely used to induce neuropathic pain that mimics features of human nerve compression injuries.
-
Anesthesia: Anesthetize the rat using isoflurane (B1672236) (4% for induction, 2% for maintenance).
-
Surgical Preparation: Shave the lateral aspect of the thigh of the left hind limb and sterilize the area with 70% ethanol (B145695) and povidone-iodine.
-
Sciatic Nerve Exposure: Make a small skin incision and bluntly dissect the biceps femoris muscle to expose the sciatic nerve.
-
Ligation: Proximal to the trifurcation of the sciatic nerve, loosely tie four ligatures (e.g., 4-0 chromic gut) around the nerve with about 1 mm spacing between them. The ligatures should be tightened until they just elicit a brief twitch in the hind limb.
-
Closure: Suture the muscle layer and close the skin incision with wound clips or sutures.
-
Post-operative Care: Monitor the animal for recovery from anesthesia and provide appropriate post-operative care. Allow a recovery period of 7-14 days for the development of stable neuropathic pain behaviors.
Assessment of Mechanical Allodynia (von Frey Test)
The von Frey test measures the paw withdrawal threshold to a mechanical stimulus.
-
Acclimation: Place the rat in a plexiglass chamber with a wire mesh floor and allow it to acclimate for at least 15-20 minutes.
-
Stimulation: Apply a series of calibrated von Frey filaments with increasing bending force to the plantar surface of the hind paw.
-
Response: A positive response is a sharp withdrawal of the paw.
-
Threshold Determination: The 50% paw withdrawal threshold can be determined using the up-down method.
Assessment of Thermal Hyperalgesia (Hot Plate Test)
The hot plate test measures the latency to a thermal stimulus.
-
Apparatus: Use a hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Procedure: Place the rat on the hot plate and start a timer.
-
Response: Observe the animal for signs of nociception, such as licking a hind paw or jumping.
-
Latency: Record the latency to the first sign of a pain response. A cut-off time (e.g., 30 seconds) should be used to prevent tissue damage.
Measurement of Cytokine Levels (ELISA)
Enzyme-linked immunosorbent assay (ELISA) is used to quantify cytokine levels in spinal cord tissue.
-
Tissue Collection: Euthanize the animal and rapidly dissect the lumbar spinal cord.
-
Homogenization: Homogenize the tissue in a lysis buffer containing protease inhibitors.
-
Centrifugation: Centrifuge the homogenate and collect the supernatant.
-
ELISA Procedure: Perform the ELISA for TNF-α, IL-1β, and IL-10 according to the manufacturer's instructions for the specific ELISA kits used.
-
Quantification: Determine the concentration of each cytokine by comparing the sample absorbance to a standard curve.
Analysis of MAPK Activation (Western Blot)
Western blotting is used to measure the levels of phosphorylated (activated) p38 and ERK.
-
Protein Extraction: Extract total protein from spinal cord tissue as described for ELISA.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).
-
Incubate the membrane with primary antibodies specific for phospho-p38, total p38, phospho-ERK, and total ERK.
-
Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.
Assessment of Microglial Activation (Immunohistochemistry)
Immunohistochemistry is used to visualize and quantify the activation of microglia in the spinal cord.
-
Tissue Preparation: Perfuse the animal with 4% paraformaldehyde and dissect the spinal cord. Post-fix the tissue and then cryoprotect it in sucrose (B13894) solution.
-
Sectioning: Cut transverse sections of the lumbar spinal cord using a cryostat.
-
Immunostaining:
-
Incubate the sections with a primary antibody against a microglial marker, such as Ionized calcium-binding adapter molecule 1 (Iba1).
-
Wash the sections and incubate with a fluorescently labeled secondary antibody.
-
Mount the sections with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Analyze microglial activation by quantifying the number of Iba1-positive cells and assessing their morphology (e.g., cell body size, process length and ramification).
Visualizations of Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: this compound Signaling Pathway in Neuropathic Pain.
Experimental Workflow
Caption: Experimental Workflow for Evaluating this compound.
Neuro-Glial Interaction and this compound Modulation
Caption: this compound's Modulation of Neuro-Glial Interactions.
Conclusion
This compound represents a promising therapeutic candidate for the management of neuropathic pain. Its multifaceted mechanism of action, targeting both the neuroinflammatory cascade and direct neuronal excitability, offers a comprehensive approach to pain relief. The data presented in this guide underscore the potential of A3AR agonism as a novel strategy for developing effective and well-tolerated analgesics. Further research, including clinical trials, is warranted to translate these preclinical findings into tangible benefits for patients suffering from neuropathic pain.
References
The Selective Affinity of IB-Meca for the A3 Adenosine Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity of N⁶-(3-Iodobenzyl)adenosine-5′-N-methyluronamide (IB-Meca) for the A3 adenosine (B11128) receptor (A3AR). This compound is a potent and selective agonist for the A3AR, a G protein-coupled receptor implicated in various physiological and pathological processes, making it a valuable tool in pharmacological research and a potential therapeutic agent.[1][2][3] This document summarizes key quantitative data, details common experimental protocols for assessing selectivity, and illustrates the primary signaling pathways associated with A3AR activation.
Data Presentation: Quantitative Analysis of this compound's Selectivity
The selectivity of this compound for the A3AR is demonstrated by its significantly higher binding affinity for this receptor subtype compared to other adenosine receptors (A1, A2A, and A2B). The following tables summarize the binding affinities (Ki) of this compound and its more selective analog, 2-Chloro-IB-Meca (Cl-IB-Meca), for various adenosine receptor subtypes. Lower Ki values indicate higher binding affinity.
Table 1: Binding Affinity (Ki) of this compound for Human Adenosine Receptor Subtypes
| Compound | A3 Receptor (nM) | A1 Receptor (nM) | A2A Receptor (nM) | Selectivity (A1/A3) | Selectivity (A2A/A3) |
| This compound | 1.1 | 54 | 56 | ~49-fold | ~51-fold |
Data compiled from Tocris Bioscience.
Table 2: Binding Affinity (Ki) of Cl-IB-Meca for Adenosine Receptor Subtypes
| Compound | A3 Receptor (nM) | A1 Receptor (nM) | A2A Receptor (nM) | Selectivity (A1/A3) | Selectivity (A2A/A3) |
| Cl-IB-Meca | 0.33 | >825 | >462 | ~2500-fold | ~1400-fold |
Data compiled from Tocris Bioscience and other research articles.[3][4]
These data clearly illustrate that this compound is approximately 50-fold more selective for the A3AR over A1 and A2A receptors.[2][3] The 2-chloro substitution in Cl-IB-Meca further enhances this selectivity to over 1400-fold.[3][4]
Experimental Protocols
The determination of a ligand's receptor selectivity relies on standardized and reproducible experimental protocols. The most common assays employed for this purpose are radioligand binding assays and functional assays that measure downstream signaling events, such as the modulation of cyclic AMP (cAMP) levels.
Radioligand Binding Assay
This assay directly measures the affinity of a test compound for a specific receptor subtype by quantifying its ability to compete with a known radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of a test compound for a specific adenosine receptor subtype.
Principle: A competitive binding assay is performed where the unlabeled test compound (e.g., this compound) competes with a high-affinity radioligand for binding to the receptor. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC50 value, which can then be used to calculate the Ki value using the Cheng-Prusoff equation.[5]
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK293 or CHO) stably expressing the human adenosine receptor subtype of interest (A1, A2A, or A3).[6]
-
Assay Setup: In a multi-well plate, the following components are combined:
-
Cell membrane preparation.
-
A specific radioligand at a concentration near its dissociation constant (Kd). For A3AR, [¹²⁵I]I-AB-MECA is commonly used.[7] For A1 and A2A receptors, radioligands such as [³H]DPCPX and [³H]CGS-21680 are used, respectively.[6][7]
-
Increasing concentrations of the unlabeled test compound (this compound).
-
Nonspecific binding is determined in the presence of a high concentration of a non-selective agonist like NECA.[7]
-
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.[8]
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters, separating the receptor-bound radioligand from the unbound radioligand.[8]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[8]
-
Data Analysis: The IC50 value is determined by plotting the percentage of specific binding against the log concentration of the test compound. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[5]
References
- 1. A3 Adenosine Receptors as Modulators of Inflammation: From Medicinal Chemistry to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenosine Receptors [sigmaaldrich.com]
- 3. Adenosine A3 receptors: novel ligands and paradoxical effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Cl-IB-MECA | Adenosine A3 Receptors | Tocris Bioscience [tocris.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for IB-Meca in In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
IB-MECA (N⁶-(3-Iodobenzyl)adenosine-5'-N-methyluronamide), also known as Piclidenoson, is a potent and selective agonist for the A3 adenosine (B11128) receptor (A3AR).[1][2] The A3AR is a G protein-coupled receptor implicated in a variety of cellular processes, and its expression is often upregulated in tumor cells.[3] Consequently, this compound has garnered significant interest as a potential therapeutic agent, particularly in oncology, due to its ability to induce apoptosis and inhibit the proliferation of various cancer cell lines.[2][4][5][6] These application notes provide an overview of the in vitro effects of this compound, detailing its mechanism of action and providing protocols for its use in cell culture experiments.
Mechanism of Action
This compound exerts its anti-proliferative and pro-apoptotic effects primarily through the activation of the A3 adenosine receptor.[7] This activation triggers a cascade of intracellular signaling events that can vary between cell types but generally converge on the inhibition of cell survival pathways and the activation of apoptotic machinery. In several cancer cell lines, the anti-tumor effects of this compound have been shown to occur through both A3AR-dependent and -independent pathways.[4][6]
Key signaling pathways modulated by this compound include:
-
Downregulation of Pro-Survival Kinases: this compound has been shown to suppress the phosphorylation and activation of key pro-survival kinases such as Akt and extracellular signal-regulated kinase (ERK).[8]
-
Induction of Apoptosis: The compound induces apoptosis through the mitochondrial pathway, characterized by an increased Bax/Bcl-2 ratio, loss of mitochondrial membrane potential, and activation of caspases, notably caspase-3 and caspase-9.[3][5][9]
-
Cell Cycle Arrest: this compound can induce cell cycle arrest, often in the G0/G1 or sub-G1 phase, by downregulating the expression of key cell cycle regulators like cyclin D1 and c-Myc.[4][5][6]
-
Modulation of Other Signaling Pathways: Research has also indicated that this compound can affect other critical signaling pathways involved in cancer progression, such as the Wnt/β-catenin and Sonic hedgehog/Ptch/Gli pathways.[4][6]
Data Presentation
The following tables summarize the quantitative effects of this compound on various cancer cell lines as reported in the literature.
Table 1: Cytotoxic and Anti-Proliferative Effects of this compound on Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Concentration | Incubation Time | Effect | Reference |
| OVCAR-3 | Ovarian Cancer | MTT | 0.0001-100 µM | 48 hours | IC50: 32.14 µM | [2] |
| Caov-4 | Ovarian Cancer | MTT | 0.0001-100 µM | 48 hours | IC50: 45.37 µM | [2] |
| JoPaca-1 | Pancreatic Cancer | MTS | 0.2-100 µM | 72 hours | Dose-dependent inhibition | [4] |
| Hep-3B | Hepatocellular Carcinoma | MTS | 0.2-100 µM | 72 hours | Dose-dependent inhibition | [4] |
| MCF-7 | Breast Cancer (ER+) | Cell Growth Assay | 1-100 µM | 48 hours | Significant growth inhibition | [7] |
| MDA-MB-468 | Breast Cancer (ER-) | Cell Growth Assay | 1-100 µM | 48 hours | Significant growth inhibition | [7] |
| A172 | Human Glioma | Cell Proliferation Assay | Not specified | Not specified | Dose- and time-dependent inhibition | [8] |
| A549 | Lung Cancer | Cell Proliferation Assay | Up to 80 µM | Not specified | Growth inhibitory activity | [5] |
| HL-60 | Leukemia | FACS | 30 µM | 24 hours | 36% apoptosis | [10] |
| HL-60 | Leukemia | FACS | 30 µM | 48 hours | 58% apoptosis | [10] |
| MOLT-4 | Leukemia | FACS | 30 µM | 24 hours | 29% apoptosis | [10] |
| MOLT-4 | Leukemia | FACS | 30 µM | 48 hours | 48% apoptosis | [10] |
Table 2: Effects of this compound on Apoptosis-Related Proteins
| Cell Line | Cancer Type | Treatment | Protein | Change | Reference |
| OVCAR-3 | Ovarian Cancer | 10-100 µM this compound | Bax | Increased | [9] |
| OVCAR-3 | Ovarian Cancer | 10-100 µM this compound | Bcl-2 | Decreased | [9] |
| OVCAR-3 | Ovarian Cancer | 10-100 µM this compound | Caspase-3 | Activated | [9] |
| A172 | Human Glioma | CI-IB-MECA | Caspase-3 | Activated | [8] |
| A172 | Human Glioma | CI-IB-MECA | XIAP | Decreased | [8] |
| A172 | Human Glioma | CI-IB-MECA | Survivin | Decreased | [8] |
| A549 | Lung Cancer | 80 µM Thio-CI-IB-MECA | Caspase-3 | Activated | [5] |
| A549 | Lung Cancer | 80 µM Thio-CI-IB-MECA | Caspase-9 | Activated | [5] |
| A549 | Lung Cancer | 80 µM Thio-CI-IB-MECA | PARP | Cleaved | [5] |
| HL-60 | Leukemia | 30 µM CI-IB-MECA | Caspase-3 | Activated | [10] |
| HL-60 | Leukemia | 30 µM CI-IB-MECA | PARP | Cleaved | [10] |
| MOLT-4 | Leukemia | 30 µM CI-IB-MECA | Caspase-3 | Activated | [10] |
| MOLT-4 | Leukemia | 30 µM CI-IB-MECA | PARP | Cleaved | [10] |
Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assay (MTS-Based)
This protocol is adapted from methods used to assess the effect of this compound on cell proliferation.[4]
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance from wells with medium only.
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is based on standard methods for detecting apoptosis induced by this compound.[9][11]
Materials:
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of treatment.
-
After 24 hours, treat the cells with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining. Viable cells will be negative for both Annexin V-FITC and PI, early apoptotic cells will be Annexin V-FITC positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
This protocol outlines the general steps for analyzing changes in protein expression following this compound treatment.[4][8][12]
Materials:
-
6-well or 10 cm cell culture dishes
-
This compound stock solution
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, cleaved caspase-3, Akt, p-Akt, ERK, p-ERK, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Plate cells and treat with this compound as described in the previous protocols.
-
After treatment, wash the cells with cold PBS and lyse them in RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the protein samples by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 10.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to the loading control.
Mandatory Visualizations
Caption: this compound induced signaling pathway leading to apoptosis.
Caption: General experimental workflow for in vitro this compound studies.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, an A3 adenosine receptor agonist prevents bone resorption in rats with adjuvant induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Cl-IB-MECA regulates the proliferative and drug resistance pathways, and facilitates chemosensitivity in pancreatic and liver cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. 2‑Cl‑IB‑MECA regulates the proliferative and drug resistance pathways, and facilitates chemosensitivity in pancreatic and liver cancer cell lines [pubmed.ncbi.nlm.nih.gov]
- 7. An adenosine analog (this compound) inhibits anchorage-dependent cell growth of various human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The adenosine A3 receptor agonist Cl-IB-MECA induces cell death through Ca²⁺/ROS-dependent down regulation of ERK and Akt in A172 human glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rps.mui.ac.ir [rps.mui.ac.ir]
- 10. p53-Independent induction of Fas and apoptosis in leukemic cells by an adenosine derivative, Cl-IB-MECA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ar.iiarjournals.org [ar.iiarjournals.org]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for the Dissolution and Preparation of IB-Meca for Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
IB-MECA (N⁶-(3-Iodobenzyl)adenosine-5'-N-methyluronamide), also known as Piclidenoson or CF-101, is a potent and selective agonist for the A₃ adenosine (B11128) receptor (A₃AR).[1] The A₃AR is a G protein-coupled receptor implicated in various physiological and pathological processes, including inflammation, cancer, and cardiovascular diseases. Due to its therapeutic potential, this compound is frequently used in preclinical animal studies. Proper dissolution and preparation of this compound are critical for ensuring accurate dosing and obtaining reliable experimental results. These application notes provide detailed protocols for the solubilization and preparation of this compound for in vivo animal research.
Data Presentation
Solubility of this compound and its Analogs
The solubility of this compound and its analog, 2-Cl-IB-MECA, is crucial for the preparation of stock and working solutions. The following table summarizes the available solubility data.
| Compound | Solvent | Maximum Concentration | Reference |
| This compound | DMSO | 25 mg/mL | [1] |
| 2-Cl-IB-MECA | DMSO | 100 mg/mL |
Note: While specific quantitative solubility data for this compound in aqueous solutions like ethanol (B145695) or PBS is limited, it is sparingly soluble in aqueous buffers. Therefore, the use of a co-solvent such as DMSO is typically required for preparing injectable solutions.
Recommended Dosages of this compound in Animal Studies
The effective dose of this compound can vary depending on the animal model, the disease state under investigation, and the route of administration. The following table provides a summary of dosages used in various published studies.
| Animal Model | Research Area | Dosage | Route of Administration | Vehicle | Reference |
| Dog | Myocardial Ischemia/Reperfusion | 100 µg/kg | Intravenous (bolus) | 50% DMSO in normal saline | [2][3][4] |
| Rat | Neuropathic Pain / Inflammation | 0.5 µmol/kg | Intraperitoneal | 3% DMSO in saline | [5] |
| Rat | Adjuvant-Induced Arthritis | 10 µg/kg | Oral (gavage), twice daily | DMSO, further diluted in PBS | [6] |
| Mouse | Melanoma (with adoptive T-cell transfer) | 20 ng/mouse | Single administration | Not specified | [7] |
| Mouse | Lethally γ-irradiated | 105 µg/kg | Intraperitoneal | DMSO, diluted in sterile saline (final DMSO conc. 2%) | [8] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Sterile, RNase/DNase-free microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipette
Protocol:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound powder using an analytical balance.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL or 25 mg/mL).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C. Under these conditions, the stock solution is stable for up to 3 months.
Preparation of Injectable this compound Solution for In Vivo Administration
The following are example protocols for preparing injectable solutions. The final formulation may need to be optimized based on the specific experimental requirements.
Protocol 1: DMSO and Saline Formulation
This formulation is suitable for intravenous (i.v.) or intraperitoneal (i.p.) injections.
Materials:
-
This compound stock solution in DMSO
-
Sterile normal saline (0.9% NaCl)
-
Sterile tubes for dilution
Protocol:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Calculate the required volume of the stock solution based on the desired final concentration and the total volume of the injection solution.
-
In a sterile tube, first add the required volume of sterile normal saline.
-
While gently vortexing the saline, slowly add the calculated volume of the this compound stock solution. This order of addition helps to prevent precipitation of the compound.
-
For example, to prepare a final injection solution with 5% DMSO, add 50 µL of the this compound stock solution to 950 µL of sterile saline.
-
Visually inspect the solution for any precipitation. If precipitation occurs, the formulation may need to be adjusted (e.g., by increasing the percentage of DMSO, though this should be done with caution as high concentrations of DMSO can be toxic to animals).
-
It is recommended to prepare the working solution fresh on the day of use.
Protocol 2: Formulation with Co-solvents (for improved solubility)
For compounds with poor aqueous solubility, a vehicle containing co-solvents like PEG300 and Tween-80 can be used.
Materials:
-
This compound stock solution in DMSO
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile normal saline (0.9% NaCl)
-
Sterile tubes for dilution
Protocol:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Prepare the vehicle by mixing the components in the desired ratio. For example, a common vehicle consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
To prepare 1 mL of the final injection solution, add 100 µL of the this compound stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix again until the solution is clear.
-
Finally, add 450 µL of sterile saline to bring the total volume to 1 mL.
-
Vortex the final solution to ensure homogeneity.
-
This working solution should be prepared fresh before each experiment.
Mandatory Visualizations
A₃ Adenosine Receptor Signaling Pathway
The following diagram illustrates the primary signaling cascades initiated by the activation of the A₃ adenosine receptor by this compound.
Caption: A₃ Adenosine Receptor Signaling Pathway.
Experimental Workflow for In Vivo Studies with this compound
The following diagram outlines a general experimental workflow for animal studies involving the administration of this compound.
Caption: General Experimental Workflow for this compound Animal Studies.
References
- 1. This compound | Adenosine A3 Receptors | Tocris Bioscience [tocris.com]
- 2. The A3 Adenosine Receptor Agonist this compound Reduces Myocardial Ischemia/Reperfusion Injury in Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A3 adenosine receptor agonist this compound reduces myocardial ischemia-reperfusion injury in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Antinociceptive and neurochemical effects of a single dose of this compound in chronic pain rat models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Adoptive immunotherapy with Cl-IB-MECA-treated CD8+ T cells reduces melanoma growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Utilizing IB-Meca in a Mouse Model of Myocardial Infarction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of IB-Meca, a selective adenosine (B11128) A3 receptor (A3AR) agonist, in a murine model of myocardial infarction (MI). The protocols outlined below detail the surgical induction of MI, administration of this compound, and subsequent analysis of its cardioprotective effects. The information is compiled from established research to ensure reproducibility and translational relevance.
Introduction
Myocardial infarction remains a leading cause of morbidity and mortality worldwide.[1] Preclinical research using animal models is crucial for developing novel therapeutic interventions. The adenosine A3 receptor has emerged as a promising target for cardioprotection.[2][3] this compound (N6-(3-Iodobenzyl)adenosine-5′-N-methylcarboxamide) and its potent analog, Cl-IB-Meca, have demonstrated significant efficacy in reducing infarct size and preserving cardiac function in various preclinical models of myocardial ischemia-reperfusion injury.[2][4][5] These compounds offer a therapeutic window for administration both before ischemia and at the onset of reperfusion, making them clinically relevant.[2][6]
Principle of Action
This compound exerts its cardioprotective effects primarily through the activation of the A3 adenosine receptor.[2] This activation triggers a cascade of intracellular signaling pathways that ultimately converge to mitigate the cellular damage induced by ischemia and reperfusion. Key mechanisms include the activation of protein kinase C (PKC) and other pro-survival kinases such as MEK1/2-ERK1/2 and PI3K/Akt.[5] These pathways contribute to the preservation of mitochondrial function, reduction of apoptosis, and modulation of the inflammatory response.[5] Interestingly, some studies suggest a sequential activation of A3AR followed by A2A adenosine receptors on bone marrow-derived cells may contribute to the observed cardioprotection.[7]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound and its analog Cl-IB-Meca on myocardial infarct size in mouse models.
Table 1: Effect of this compound on Myocardial Infarct Size
| Treatment | Dosage | Administration Time | Ischemia Duration | Reperfusion Duration | Infarct Size (% of Area at Risk) | Species/Strain | Reference |
| Vehicle | - | 5 min before reperfusion | 45 min | 60 min | 61.5 ± 1.4 | C57Bl/6 Mouse | [7] |
| This compound | 100 µg/kg | 5 min before reperfusion | 45 min | 60 min | 48.6 ± 2.4 (21% reduction) | C57Bl/6 Mouse | [7] |
| Vehicle | - | 10 min before occlusion | 60 min | 3 h | 25.2 ± 3.7 | Dog | [6][8] |
| This compound | 100 µg/kg | 10 min before occlusion | 60 min | 3 h | 13.0 ± 3.2 (~40% reduction) | Dog | [6][8] |
| This compound | 100 µg/kg | 5 min before reperfusion | 60 min | 3 h | 13.1 ± 3.9 (~48% reduction) | Dog | [6][8] |
Table 2: Effect of Cl-IB-Meca on Myocardial Infarct Size
| Treatment | Dosage | Administration Time | Ischemia Duration | Reperfusion Duration | Infarct Size (% of Ischemic Area at Risk) | Species/Strain | Reference |
| Vehicle | 0.2 ml of 50% DMSO | 10 min before occlusion | 30 min | 24 h | 47 ± 2 | Wild-Type FVB/N Mouse | |
| Cl-IB-Meca | 30 µg/kg | 10 min before occlusion | 30 min | 24 h | Significantly reduced | Wild-Type FVB/N Mouse | |
| Cl-IB-Meca | 100 µg/kg | 10 min before occlusion | 30 min | 24 h | 30 ± 3 (36% reduction) | Wild-Type FVB/N Mouse |
Experimental Protocols
Murine Model of Myocardial Infarction (Ischemia-Reperfusion)
This protocol describes the surgical procedure for inducing myocardial infarction by ligating the left anterior descending (LAD) coronary artery.[9][10][11]
Materials:
-
Male C57Bl/6 mice (8-12 weeks old)
-
Rodent ventilator[9]
-
Surgical microscope or magnifying loupes
-
Fine surgical instruments (forceps, scissors, needle holders)
-
Sutures (6-0, 7-0, and 8-0 silk or polypropylene)[9]
-
Heating pad
-
ECG monitor
-
Betadine and 70% alcohol
-
Buprenorphine for post-operative analgesia[9]
Procedure:
-
Anesthetize the mouse using the chosen anesthetic agent.[9][12]
-
Shave the ventral neck and left chest area and disinfect with Betadine followed by 70% alcohol.[9]
-
Place the mouse in a supine position on a heating pad to maintain body temperature.
-
Perform endotracheal intubation and connect the mouse to a rodent ventilator.[9]
-
Attach ECG leads to monitor cardiac activity.
-
Perform a left thoracotomy in the fourth intercostal space to expose the heart.[9]
-
Carefully retract the ribs to visualize the left ventricle and the LAD coronary artery.
-
Pass an 8-0 silk suture under the LAD artery.[9]
-
For ischemia-reperfusion injury, temporarily ligate the LAD by tightening the suture over a small piece of PE tubing. Ischemia is typically maintained for 30-60 minutes.[4][7] Successful ligation can be confirmed by observing blanching of the myocardial tissue and changes in the ECG.
-
After the ischemic period, release the ligature to allow for reperfusion.
-
Close the chest cavity in layers using 7-0 sutures.[9]
-
Gradually wean the mouse from the ventilator.
-
Once spontaneous breathing is stable, remove the endotracheal tube and close the skin incision with 6-0 sutures.[9]
-
Administer buprenorphine for post-operative pain management and monitor the animal during recovery.[9]
Administration of this compound
Materials:
-
This compound or Cl-IB-Meca
-
Vehicle (e.g., 50% DMSO in normal saline)[6]
-
Syringes and needles for intravenous injection
Procedure:
-
Prepare a stock solution of this compound or Cl-IB-Meca in the appropriate vehicle.
-
Administer the drug or vehicle via intravenous injection (e.g., tail vein).
-
Pre-treatment Protocol: Administer this compound (e.g., 100 µg/kg) 10 minutes prior to the induction of coronary artery occlusion.[6][8]
-
Reperfusion Protocol: Administer this compound (e.g., 100 µg/kg) 5 minutes before the onset of reperfusion.[6][7][8]
Assessment of Infarct Size
Materials:
-
1% Triphenyltetrazolium chloride (TTC) solution in phosphate (B84403) buffer
-
4% paraformaldehyde
-
Digital camera and image analysis software
Procedure:
-
At the end of the reperfusion period (e.g., 24 hours), euthanize the mouse.
-
Excise the heart and cannulate the aorta.
-
Perfuse the heart with saline to remove blood.
-
Ligate the LAD at the same location as the previous occlusion.
-
Perfuse the coronary arteries with a blue dye (e.g., Evans blue) to delineate the area at risk (AAR), which will appear as the non-blue region.
-
Freeze the heart and slice it into transverse sections.
-
Incubate the heart slices in 1% TTC solution at 37°C for 15-20 minutes. Viable myocardium will stain red, while the infarcted tissue will remain pale.[11]
-
Fix the stained slices in 4% paraformaldehyde.
-
Image the heart slices and use image analysis software to quantify the AAR (non-blue area) and the infarct area (pale area).
-
Express the infarct size as a percentage of the AAR.
Visualizations
Signaling Pathway of this compound Cardioprotection
Caption: Proposed signaling pathway of this compound-mediated cardioprotection.
Experimental Workflow
Caption: Experimental workflow for the mouse model of myocardial infarction.
References
- 1. Guidelines for in vivo mouse models of myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and cardioprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. A3 adenosine receptor activation during reperfusion reduces infarct size through actions on bone marrow-derived cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The A3 Adenosine Receptor Agonist this compound Reduces Myocardial Ischemia/Reperfusion Injury in Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The infarct-sparing effect of this compound against myocardial ischemia/reperfusion injury in mice is mediated by sequential activation of adenosine A3 and A 2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A3 adenosine receptor agonist this compound reduces myocardial ischemia-reperfusion injury in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mmpc.org [mmpc.org]
- 10. A Murine Model of Myocardial Ischemia–Reperfusion Injury | Springer Nature Experiments [experiments.springernature.com]
- 11. A Simple and Fast Experimental Model of Myocardial Infarction in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for the establishment of a mouse myocardial infarction and ischemia-reperfusion model via heart compression - PMC [pmc.ncbi.nlm.nih.gov]
Application of IB-MECA in Adjuvant-Induced Arthritis Rat Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
IB-MECA (N⁶-(3-Iodobenzyl)adenosine-5'-N-methyluronamide), a selective agonist for the A3 adenosine (B11128) receptor (A3AR), has demonstrated significant therapeutic potential in pre-clinical models of rheumatoid arthritis.[1][2][3] This document provides detailed application notes and experimental protocols for utilizing this compound in the adjuvant-induced arthritis (AIA) rat model, a well-established model for studying the pathology of rheumatoid arthritis. The information presented herein is intended to guide researchers in designing and executing studies to evaluate the anti-inflammatory and bone-protective effects of this compound.
Application Notes
This compound exerts its anti-inflammatory effects primarily through the activation of the A3 adenosine receptor, which is highly expressed in inflammatory cells.[3] This activation triggers a signaling cascade that leads to the downregulation of pro-inflammatory pathways and the promotion of apoptosis in inflammatory cells.[1][4] In the AIA rat model, this compound has been shown to ameliorate clinical signs of arthritis, reduce pannus formation and fibrosis, and attenuate cartilage and bone destruction.[1][2][4]
The mechanism of action involves the modulation of key signaling molecules. Upon binding to the A3AR, this compound leads to the downregulation of the PI3K/PKB/Akt and IKK signaling pathways, which in turn inhibits the activation of the transcription factor NF-κB.[1][2][4] This results in the decreased production of pro-inflammatory cytokines such as TNF-α and a reduction in RANKL, a key factor in osteoclastogenesis.[1][2][4] Concurrently, this compound upregulates caspase 3, promoting apoptosis of inflammatory cells.[1][2][4]
Experimental Protocols
Adjuvant-Induced Arthritis (AIA) Rat Model
This protocol describes the induction of arthritis in rats using Complete Freund's Adjuvant (CFA).
Materials:
-
Female Lewis rats (8-12 weeks old)
-
Complete Freund's Adjuvant (CFA) containing 10 mg/ml heat-killed Mycobacterium tuberculosis
-
1 ml glass syringe with a 25-G needle
Procedure:
-
Thoroughly resuspend the CFA solution before each injection to ensure a consistent distribution of mycobacterial particles.[5]
-
Anesthetize the rats according to your institution's approved protocol.
-
Inject 100 µL of the CFA suspension subcutaneously at the base of the tail.[6][7] Alternatively, 0.05 ml can be injected into the footpad of a rear paw.[5]
-
Monitor the animals regularly for the development of clinical signs of arthritis, which typically appear around day 9 or 10 after adjuvant injection.[6]
This compound Treatment Protocol
This protocol outlines the administration of this compound to AIA rats.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% sodium carboxymethyl cellulose)
-
Oral gavage needles
Procedure:
-
Prepare a suspension of this compound in the chosen vehicle at the desired concentration (e.g., 10 µg/kg).[7]
-
Treatment can be initiated prophylactically (on the day of adjuvant injection), semi-established (around day 6), or established (at the onset of clinical signs, typically around day 14).[6][7]
-
Administer this compound or vehicle orally by gavage. A typical dosing regimen is twice daily.[1][2][4][7]
-
Continue the treatment for the duration of the study (e.g., until day 21 or 28).[7][8]
Assessment of Arthritis Severity
Multiple parameters should be evaluated to assess the therapeutic efficacy of this compound.
a. Clinical Scoring:
-
Evaluate the severity of arthritis in each paw based on erythema and swelling using a scale of 0-4.[9]
-
0 = No erythema or swelling
-
1 = Slight erythema or swelling of the ankle or wrist
-
2 = Moderate erythema and swelling at the wrist or ankle
-
3 = Moderate erythema and swelling at the wrist/metacarpals or ankle/metatarsals
-
4 = Severe erythema and swelling of the forepaw or hind paw
-
b. Paw Volume/Thickness Measurement:
-
Measure the volume of the hind paws at regular intervals (e.g., every 7 days) using a plethysmometer.[8]
-
Alternatively, measure paw thickness using a digital caliper.[7]
c. Histopathological Analysis:
-
At the end of the study, euthanize the animals and collect the hind paws.
-
Decalcify the paws and embed them in paraffin.[9]
-
Cut thin sections (5 µm) and stain with hematoxylin-eosin (H&E).[9]
-
Evaluate the sections for pannus formation, cartilage damage, and bone erosion.[9]
d. Biochemical and Molecular Analysis:
-
Collect blood samples for analysis of inflammatory markers (e.g., cytokines like TNF-α, IL-1β) using ELISA or other immunoassays.[8][10]
-
Isolate protein from paw tissue to analyze the expression levels of key signaling molecules (A3AR, PI3K, Akt, NF-κB, RANKL, Caspase 3) by Western blot.[1][2][4]
Data Presentation
The following tables summarize the expected quantitative outcomes based on published studies.
Table 1: Effect of this compound on Clinical and Histological Parameters in AIA Rats
| Parameter | Vehicle-Treated AIA Rats | This compound-Treated AIA Rats |
| Clinical Score (Arbitrary Units) | High | Significantly Reduced |
| Paw Thickness (mm) | Increased | Significantly Reduced |
| Histological Score (Arbitrary Units) | High (Severe Inflammation, Pannus Formation, Bone Erosion) | Significantly Reduced (Reduced Inflammation and Joint Damage) |
Table 2: Effect of this compound on Key Signaling Molecules and Cytokines in AIA Rats
| Molecule/Cytokine | Vehicle-Treated AIA Rats | This compound-Treated AIA Rats |
| A3AR Expression | Highly Expressed | Down-regulated |
| PI3K | Up-regulated | Down-regulated |
| PKB/Akt | Up-regulated | Down-regulated |
| IKK | Up-regulated | Down-regulated |
| NF-κB | Up-regulated | Down-regulated |
| TNF-α | Up-regulated | Down-regulated |
| RANKL | Up-regulated | Down-regulated |
| Caspase 3 | Down-regulated | Up-regulated |
Visualizations
References
- 1. This compound, an A3 adenosine receptor agonist prevents bone resorption in rats with adjuvant induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. The anti-inflammatory effect of A3 adenosine receptor agonists: a novel targeted therapy for rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cris.tau.ac.il [cris.tau.ac.il]
- 5. chondrex.com [chondrex.com]
- 6. inotiv.com [inotiv.com]
- 7. The PI3K–NF-κB signal transduction pathway is involved in mediating the anti-inflammatory effect of this compound in adjuvant-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Butin Attenuates Arthritis in Complete Freund’s Adjuvant-Treated Arthritic Rats: Possibly Mediated by Its Antioxidant and Anti-Inflammatory Actions [frontiersin.org]
- 9. Induction and evaluation of adjuvant arthritis in rats [bio-protocol.org]
- 10. Antinociceptive and neurochemical effects of a single dose of this compound in chronic pain rat models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of Protein Expression Following IB-MECA Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
IB-MECA (N⁶-(3-Iodobenzyl)adenosine-5'-N-methyluronamide) is a potent and selective agonist for the A₃ adenosine (B11128) receptor (A₃AR), a G protein-coupled receptor implicated in various physiological and pathological processes.[1] A₃AR activation by this compound has been shown to modulate key signaling pathways, leading to anti-inflammatory, anti-cancer, and cardioprotective effects.[2][3] In cancer research, this compound and its derivatives, such as 2-Chloro-N⁶-(3-iodobenzyl)adenosine-5'-N-methyluronamide (Cl-IB-MECA), have demonstrated anti-proliferative effects in various tumor cell lines by inducing cell cycle arrest and apoptosis.[4][5][6][7]
Western blot analysis is a fundamental technique to investigate the molecular mechanisms underlying these effects by quantifying the changes in protein expression levels. This document provides detailed application notes and protocols for performing Western blot analysis to study the effects of this compound treatment on key signaling proteins.
Key Signaling Pathways Modulated by this compound
This compound treatment has been shown to influence several critical intracellular signaling cascades. Understanding these pathways is crucial for designing experiments and interpreting Western blot results.
-
PI3K/Akt/NF-κB Pathway: this compound has been observed to down-regulate the expression and activation of key components of this pro-survival pathway, including PI3K, Akt (also known as PKB), IKK, and NF-κB.[2][8] This inhibition can lead to decreased cell proliferation and survival.
-
Apoptosis Pathway: Treatment with this compound can induce apoptosis by up-regulating pro-apoptotic proteins like Bax and activating executioner caspases such as caspase-3, while down-regulating anti-apoptotic proteins like Bcl-2.[2][9] Cleavage of poly(ADP-ribose) polymerase (PARP) is another hallmark of apoptosis that can be assessed.[4]
-
Cell Cycle Regulation Pathway: this compound can cause cell cycle arrest, often in the G0/G1 phase, by down-regulating the expression of key cell cycle proteins like cyclin D1, c-myc, and cyclin-dependent kinase 4 (CDK4).[4][5]
-
ERK Signaling Pathway: The effect of this compound on the ERK pathway can be cell-type specific. In some contexts, like glioma cells, it causes a down-regulation of ERK, contributing to cell death.[10] In other scenarios, it has been shown to reduce ERK phosphorylation.[11]
-
Wnt/β-catenin Pathway: In certain cancer cell lines, this compound treatment has been shown to decrease the protein expression of β-catenin, a key component of the Wnt signaling pathway.[6]
Data Presentation: Summary of Protein Expression Changes
The following table summarizes the expected changes in the expression of key proteins following this compound treatment, as documented in various studies. This table can serve as a reference for expected outcomes in your experiments.
| Pathway | Protein | Expected Change After this compound Treatment | References |
| PI3K/Akt/NF-κB | PI3K | Down-regulation | [2][8] |
| p-Akt/Akt | Down-regulation of phosphorylation | [2][4][8] | |
| IKK | Down-regulation | [2] | |
| NF-κB | Down-regulation | [2][8] | |
| Apoptosis | Caspase-3 | Up-regulation/Activation (Cleavage) | [2][4][10] |
| Caspase-9 | Activation | [4] | |
| Bax | Up-regulation | [9] | |
| Bcl-2 | Down-regulation | [9] | |
| Cleaved PARP | Up-regulation | [4] | |
| XIAP | Down-regulation | [10] | |
| Survivin | Down-regulation | [10] | |
| Cell Cycle | Cyclin D1 | Down-regulation | [4][6] |
| c-myc | Down-regulation | [4][6] | |
| CDK4 | Down-regulation | [4] | |
| ERK Signaling | p-ERK/ERK | Down-regulation of phosphorylation | [10][11] |
| Wnt/β-catenin | β-catenin | Down-regulation | [6] |
| Other | A₃AR | Down-regulation | [2] |
| TNF-α | Down-regulation | [2] | |
| RANKL | Down-regulation | [2] | |
| Estrogen Receptor α (ERα) | Down-regulation | [7] |
Experimental Protocols
Cell Culture and this compound Treatment
This protocol provides a general guideline. Specific cell lines and treatment conditions should be optimized based on the experimental goals and literature precedents.
Materials:
-
Appropriate cancer cell line (e.g., A549 lung cancer, JoPaca-1 pancreatic cancer, Hep-3B liver cancer, OVCAR3 ovarian cancer).[4][9][12]
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound or 2-Cl-IB-MECA.
-
Vehicle control (e.g., DMSO).
-
6-well tissue culture plates.
-
Phosphate Buffered Saline (PBS).
Protocol:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 10-100 µM).[4][9] A vehicle control with the same final concentration of DMSO should be prepared.
-
Remove the existing medium from the cells and replace it with the medium containing the appropriate concentration of this compound or vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48 hours).[12]
Protein Extraction
Materials:
-
RIPA buffer (Radioimmunoprecipitation assay buffer) with protease and phosphatase inhibitors.
-
Cell scraper.
-
Microcentrifuge tubes.
-
Microcentrifuge.
Protocol:
-
After treatment, place the 6-well plates on ice.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.[13]
-
Add an appropriate volume of ice-cold RIPA buffer (e.g., 100-150 µL per well) to each well.
-
Scrape the cells from the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.[14]
-
Incubate the lysate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[14]
-
Carefully transfer the supernatant (containing the protein extract) to a new, clean microcentrifuge tube.
-
Determine the protein concentration of each sample using a protein assay kit (e.g., BCA or Bradford assay).
Western Blot Analysis
Materials:
-
SDS-PAGE gels.
-
Running buffer (Tris-Glycine-SDS).
-
Transfer buffer.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBS-T).[15]
-
Primary antibodies (specific to the proteins of interest).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-40 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[15]
-
SDS-PAGE: Load the denatured protein samples into the wells of an SDS-PAGE gel and run the electrophoresis until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation.[15]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBS-T to remove unbound primary antibody.[15]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBS-T.
-
Detection: Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using an appropriate imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Mandatory Visualizations
// Nodes IB_MECA [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; A3AR [label="A3 Adenosine Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt (PKB)", fillcolor="#FBBC05", fontcolor="#202124"]; IKK [label="IKK", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB [label="NF-κB", fillcolor="#FBBC05", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Caspase3 [label="Caspase-3", fillcolor="#34A853", fontcolor="#FFFFFF"]; Bcl2 [label="Bcl-2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bax [label="Bax", fillcolor="#34A853", fontcolor="#FFFFFF"]; CellCycle [label="Cell Cycle Arrest\n(G0/G1)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; CyclinD1 [label="Cyclin D1 / CDK4", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges IB_MECA -> A3AR; A3AR -> PI3K [label=" Inhibits", fontcolor="#EA4335", color="#EA4335", style=dashed]; PI3K -> Akt [label=" Inhibits", fontcolor="#EA4335", color="#EA4335", style=dashed]; Akt -> IKK [label=" Inhibits", fontcolor="#EA4335", color="#EA4335", style=dashed]; IKK -> NFkB [label=" Inhibits", fontcolor="#EA4335", color="#EA4335", style=dashed]; NFkB -> Proliferation [label=" Promotes", fontcolor="#5F6368", style=dashed]; A3AR -> ERK [label=" Inhibits", fontcolor="#EA4335", color="#EA4335", style=dashed]; ERK -> Proliferation [label=" Promotes", fontcolor="#5F6368", style=dashed]; A3AR -> Bcl2 [label=" Inhibits", fontcolor="#EA4335", color="#EA4335", style=dashed]; A3AR -> Bax [label=" Activates", fontcolor="#34A853", color="#34A853"]; Bcl2 -> Apoptosis [label=" Inhibits", fontcolor="#EA4335", color="#EA4335", style=dashed]; Bax -> Caspase3 [label=" Activates", fontcolor="#34A853", color="#34A853"]; Caspase3 -> Apoptosis [label=" Induces", fontcolor="#34A853", color="#34A853"]; A3AR -> CyclinD1 [label=" Inhibits", fontcolor="#EA4335", color="#EA4335", style=dashed]; CyclinD1 -> CellCycle [label=" Promotes\nProgression", fontcolor="#5F6368", style=dashed];
{rank=same; PI3K; ERK; Bcl2; Bax; CyclinD1;} {rank=same; Proliferation; Apoptosis; CellCycle;} } end_dot Caption: this compound signaling pathways leading to apoptosis and cell cycle arrest.
// Nodes start [label="Start:\nCell Culture & this compound Treatment", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; lysis [label="Cell Lysis &\nProtein Extraction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; quant [label="Protein Quantification\n(BCA/Bradford)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sds [label="SDS-PAGE", fillcolor="#FBBC05", fontcolor="#202124"]; transfer [label="Protein Transfer\n(to PVDF/Nitrocellulose)", fillcolor="#FBBC05", fontcolor="#202124"]; blocking [label="Blocking", fillcolor="#34A853", fontcolor="#FFFFFF"]; primary_ab [label="Primary Antibody\nIncubation", fillcolor="#34A853", fontcolor="#FFFFFF"]; secondary_ab [label="Secondary Antibody\nIncubation", fillcolor="#34A853", fontcolor="#FFFFFF"]; detection [label="Chemiluminescent\nDetection", fillcolor="#EA4335", fontcolor="#FFFFFF"]; analysis [label="Imaging &\nDensitometry Analysis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="End:\nQuantified Protein Expression", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> lysis; lysis -> quant; quant -> sds; sds -> transfer; transfer -> blocking; blocking -> primary_ab; primary_ab -> secondary_ab; secondary_ab -> detection; detection -> analysis; analysis -> end; } end_dot Caption: Experimental workflow for Western blot analysis.
References
- 1. Adenosine Receptors [sigmaaldrich.com]
- 2. This compound, an A3 adenosine receptor agonist prevents bone resorption in rats with adjuvant induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of cell proliferation through cell cycle arrest and apoptosis by thio-Cl-IB-MECA, a novel A3 adenosine receptor agonist, in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. snu.elsevierpure.com [snu.elsevierpure.com]
- 6. 2‑Cl‑IB‑MECA regulates the proliferative and drug resistance pathways, and facilitates chemosensitivity in pancreatic and liver cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An adenosine analogue, this compound, down-regulates estrogen receptor alpha and suppresses human breast cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. rps.mui.ac.ir [rps.mui.ac.ir]
- 10. The adenosine A3 receptor agonist Cl-IB-MECA induces cell death through Ca²⁺/ROS-dependent down regulation of ERK and Akt in A172 human glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A3 adenosine receptor agonist this compound reverses chronic cerebral ischemia-induced inhibitory avoidance memory deficit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2-Cl-IB-MECA regulates the proliferative and drug resistance pathways, and facilitates chemosensitivity in pancreatic and liver cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Flow Cytometry Analysis of Cells Treated with IB-Meca: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
IB-Meca (N⁶-(3-Iodobenzyl)adenosine-5'-N-methyluronamide), and its analogs such as Cl-IB-MECA, are potent and selective agonists for the A3 adenosine (B11128) receptor (A3AR). The A3AR is a G protein-coupled receptor that is often overexpressed in various tumor cells compared to normal tissues, making it a promising target for cancer therapy. Activation of A3AR by this compound initiates a cascade of intracellular signaling events that can lead to the inhibition of cancer cell proliferation and the induction of programmed cell death (apoptosis).
Flow cytometry is a powerful and indispensable technique for the single-cell analysis of these cellular responses. It allows for the precise quantification of apoptosis and the detailed analysis of cell cycle distribution in a heterogeneous cell population following treatment with compounds like this compound. These application notes provide detailed protocols for assessing the effects of this compound on apoptosis and cell cycle progression using flow cytometry, along with representative data to guide researchers in their experimental design and data interpretation.
Key Cellular Effects of this compound Amenable to Flow Cytometry Analysis
-
Induction of Apoptosis: this compound treatment can trigger the apoptotic cascade in sensitive cancer cell lines. This can be quantitatively measured by detecting the externalization of phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane and by assessing plasma membrane integrity.
-
Cell Cycle Arrest: this compound can halt the proliferation of cancer cells by inducing an arrest at specific phases of the cell cycle, most commonly the G0/G1 phase. This is achieved by modulating the expression and activity of key cell cycle regulatory proteins.
Data Presentation
The following tables summarize quantitative data from studies analyzing the effects of this compound analogs on apoptosis and cell cycle distribution in various cancer cell lines.
Table 1: Induction of Apoptosis by Cl-IB-MECA in Leukemia Cell Lines
| Cell Line | Treatment Concentration (µM) | Treatment Duration (hours) | Percentage of Apoptotic Cells (%) |
| HL-60 | 0 (Control) | 24 | ~5 |
| 15 | 24 | ~15 | |
| 30 | 24 | 36 | |
| 0 (Control) | 48 | ~7 | |
| 15 | 48 | ~25 | |
| 30 | 48 | 58 | |
| MOLT-4 | 0 (Control) | 24 | ~4 |
| 15 | 24 | ~12 | |
| 30 | 24 | 29 | |
| 0 (Control) | 48 | ~6 | |
| 15 | 48 | ~20 | |
| 30 | 48 | 48 |
Data is representative of findings and may vary based on experimental conditions.
Table 2: Cell Cycle Distribution Analysis in Cancer Cell Lines Treated with this compound Analogs
| Cell Line | Compound | Treatment Concentration (µM) | Treatment Duration (hours) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| NPA (Thyroid Carcinoma) | Cl-IB-MECA | 0 (Control) | 24 | 55.2 | 30.5 | 14.3 |
| 10 | 24 | 68.4 | 20.1 | 11.5 | ||
| 20 | 24 | 75.1 | 15.3 | 9.6 | ||
| 40 | 24 | 79.5 | 11.2 | 9.3 | ||
| JoPaca-1 (Pancreatic Cancer) | 2-Cl-IB-MECA | 0 (Control) | 24 | 58.2 | 28.1 | 13.7 |
| 20 | 24 | 70.5 | 19.3 | 10.2 | ||
| Hep-3B (Hepatocellular Carcinoma) | 2-Cl-IB-MECA | 0 (Control) | 24 | 62.1 | 25.4 | 12.5 |
| 20 | 24 | 75.8 | 16.9 | 7.3 |
Data is representative and illustrates the trend of G0/G1 arrest. Actual percentages can vary.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway Leading to Apoptosis and Cell Cycle Arrest
Caption: this compound induced A3AR signaling pathway.
Experimental Workflow for Flow Cytometry Analysis
Caption: Workflow for apoptosis and cell cycle analysis.
Experimental Protocols
Protocol 1: Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol details the detection of apoptosis in cells treated with this compound by staining for phosphatidylserine externalization (Annexin V) and plasma membrane integrity (PI).
Materials:
-
Cells of interest
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), cold
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells at an appropriate density in multi-well plates to ensure they are in the logarithmic growth phase at the time of treatment.
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).
-
Replace the existing medium with the prepared this compound solutions or the vehicle control.
-
Incubate the cells for the desired time period (e.g., 24, 48 hours) under standard cell culture conditions.
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including any floating cells in the supernatant) and transfer them to flow cytometry tubes.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate compensation controls (unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI).
-
Collect data for at least 10,000 events per sample.
-
Analyze the data using appropriate software to distinguish between:
-
Live cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Protocol 2: Analysis of Cell Cycle Distribution by Propidium Iodide (PI) Staining
This protocol describes the analysis of cell cycle distribution in this compound-treated cells by staining the cellular DNA content with propidium iodide.
Materials:
-
Cells of interest
-
This compound stock solution
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), cold
-
70% Ethanol (B145695), ice-cold
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Treat cells with this compound as described in Protocol 1, Step 1.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells and wash once with cold PBS.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cells in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a histogram to display the PI fluorescence intensity.
-
Use appropriate gating strategies to exclude doublets and debris.
-
Analyze the histogram using cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Conclusion
The protocols and data presented in these application notes provide a comprehensive framework for investigating the effects of this compound on cancer cells using flow cytometry. By quantifying apoptosis and analyzing cell cycle distribution, researchers can gain valuable insights into the mechanism of action of this A3AR agonist and its potential as a therapeutic agent. The provided diagrams offer a visual representation of the underlying signaling pathways and the experimental workflow, facilitating a deeper understanding of the experimental approach.
Application Notes and Protocols for IB-Meca Administration in In Vivo Neuropathic Pain Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of IB-Meca, a selective A3 adenosine (B11128) receptor (A3AR) agonist, for investigating neuropathic pain in preclinical in vivo models. The protocols outlined below are based on established methodologies from peer-reviewed studies and are intended to assist in the design and execution of experiments to evaluate the therapeutic potential of this compound.
Introduction
Neuropathic pain is a chronic and debilitating condition arising from damage or dysfunction of the somatosensory nervous system. The A3 adenosine receptor has emerged as a promising therapeutic target for neuropathic pain, and its activation by agonists like this compound has been shown to produce significant antinociceptive effects.[1][2][3] this compound, or N6-(3-iodobenzyl)adenosine-5'-N-methyluronamide, is a potent and selective A3AR agonist that has demonstrated efficacy in various animal models of neuropathic pain.[4][5] Its mechanism of action involves the modulation of neuroinflammatory processes, including the suppression of microglial activation and the regulation of pro-inflammatory and anti-inflammatory cytokine production.[2][4][6]
Mechanism of Action
This compound exerts its analgesic effects primarily through the activation of A3 adenosine receptors. This activation triggers a cascade of intracellular signaling events that collectively contribute to the attenuation of neuropathic pain. Key mechanisms include:
-
Suppression of Microglial Activation: In response to nerve injury, microglia in the spinal cord become activated and contribute to central sensitization and pain maintenance. This compound has been shown to suppress this microglial activation, thereby reducing the release of pro-inflammatory mediators.[2][4][6]
-
Modulation of Cytokine Profile: A3AR activation by this compound leads to a decrease in the production of pro-inflammatory cytokines such as TNF-α and IL-1β, while simultaneously increasing the production of the anti-inflammatory cytokine IL-10.[1][4]
-
Inhibition of Pro-nociceptive Signaling Pathways: this compound can inhibit the activation of key signaling pathways implicated in neuropathic pain, such as NF-κB and MAPKs (ERK and p38).[4]
-
Modulation of Neurotrophic Factors: Neuropathic pain is associated with changes in the expression of neurotrophic factors. This compound has been shown to reverse the increase in brain-derived neurotrophic factor (BDNF) levels in the brainstem observed in some neuropathic pain models.[4][5]
Signaling Pathway of this compound in Neuropathic Pain
Caption: Signaling pathway of this compound in alleviating neuropathic pain.
Quantitative Data Summary
The following tables summarize the quantitative data from various in vivo studies on the administration of this compound for neuropathic pain.
Table 1: this compound Dosage and Efficacy in Neuropathic Pain Models
| Animal Model | Species | This compound Dose | Route of Administration | Efficacy | Reference |
| Chronic Constriction Injury (CCI) | Rat | 0.5 µmol/kg | Intraperitoneal (i.p.) | Partially reversed mechanical and thermal hyperalgesia. | [4][5] |
| Chronic Constriction Injury (CCI) | Mouse | 1 mg/kg | Intraperitoneal (i.p.) | Fully counteracted mechanical allodynia. | [7] |
| Tibial Nerve Injury | Mouse | 0.1 mg/kg/day (daily for 8 days) | Systemic | Prevented the development of tactile allodynia. | [2] |
| Chemotherapy-Induced Neuropathic Pain (Paclitaxel, Oxaliplatin, Bortezomib) | Rat | Not specified | Systemic | Blocked or reversed mechanical allodynia and hyperalgesia. | [3] |
Table 2: Effects of this compound on Biomarkers in Neuropathic Pain
| Biomarker | Animal Model | Tissue | Effect of this compound | Reference |
| IL-1β | Chronic Constriction Injury (CCI) | Hippocampus | Modulated IL-1β levels. | [8][9] |
| BDNF | Chronic Constriction Injury (CCI) | Brainstem | Reversed the increase in BDNF levels. | [4][5] |
| NGF | Chronic Constriction Injury (CCI) | Hippocampus | No significant effect. | [8][10] |
| Microglial Activation | Tibial Nerve Injury | Spinal Dorsal Horn | Suppressed microglial activation. | [2] |
| IL-10 | Chronic Constriction Injury (CCI) | Plasma | Increased IL-10 levels. | [1] |
| TNF-α, IL-1β, IL-6 | Chronic Constriction Injury (CCI) | Plasma | Lowered levels. | [1] |
Experimental Protocols
Animal Models of Neuropathic Pain
Several rodent models are used to induce neuropathic pain and test the efficacy of compounds like this compound.[11][12]
1. Chronic Constriction Injury (CCI) of the Sciatic Nerve
This is a widely used model that mimics peripheral nerve injury.
-
Anesthesia: Anesthetize the animal (e.g., with isoflurane (B1672236) or a ketamine/xylazine cocktail) and ensure a surgical level of anesthesia is maintained throughout the procedure.
-
Surgical Procedure:
-
Make a small incision on the lateral surface of the thigh to expose the sciatic nerve.
-
Carefully dissect the nerve from the surrounding connective tissue.
-
Loosely tie four ligatures (e.g., 4-0 chromic gut or silk sutures) around the sciatic nerve at approximately 1 mm intervals.
-
The ligatures should be tightened until a slight constriction is observed, without arresting epineural blood flow.
-
Close the muscle and skin layers with sutures.
-
-
Post-operative Care: Provide appropriate post-operative analgesia and monitor the animals for signs of distress.
-
Sham Surgery: For control animals, perform the same surgical procedure, including exposure of the sciatic nerve, but without ligation.
2. Tibial Nerve Injury
This model involves the injury to a specific branch of the sciatic nerve.
-
Anesthesia and Surgical Procedure: Similar to the CCI model, anesthetize the animal and expose the sciatic nerve and its branches.
-
Nerve Injury: Isolate and ligate the tibial nerve. The common peroneal and sural nerves are left intact.
-
Post-operative Care: As described for the CCI model.
Behavioral Assays for Nociception
Behavioral tests are crucial for assessing the development of neuropathic pain and the analgesic effects of this compound.[13][14][15][16][17]
1. Mechanical Allodynia (von Frey Test)
This test measures the sensitivity to a non-noxious mechanical stimulus.
-
Apparatus: A set of von Frey filaments with calibrated bending forces.
-
Procedure:
-
Place the animal in a testing chamber with a mesh floor and allow it to acclimate.
-
Apply the von Frey filaments to the plantar surface of the hind paw, starting with a filament of low force.
-
A positive response is a brisk withdrawal or licking of the paw.
-
Use the "up-down" method to determine the 50% paw withdrawal threshold.
-
2. Thermal Hyperalgesia (Hot Plate Test)
This test assesses the response to a noxious thermal stimulus.
-
Apparatus: A hot plate apparatus with a controlled surface temperature (e.g., 52-55°C).
-
Procedure:
-
Place the animal on the hot plate.
-
Record the latency to the first sign of nociception, such as paw licking, shaking, or jumping.
-
A cut-off time (e.g., 30-45 seconds) should be set to prevent tissue damage.
-
3. Mechanical Hyperalgesia (Randall-Selitto Test)
This test measures the pressure pain threshold.
-
Apparatus: A pressure application device with a blunt conical tip.
-
Procedure:
-
Gently restrain the animal.
-
Apply increasing pressure to the dorsal surface of the hind paw.
-
The pressure at which the animal vocalizes or withdraws its paw is recorded as the pain threshold.
-
This compound Administration
-
Preparation: this compound is typically dissolved in a vehicle such as dimethyl sulfoxide (B87167) (DMSO) and then diluted with saline.[4]
-
Route of Administration: Intraperitoneal (i.p.) injection is a common route for systemic administration in preclinical studies.[4][5]
-
Dosage: Effective doses in rodents range from 0.1 mg/kg to 1 mg/kg.[2][7] The optimal dose should be determined through dose-response studies for the specific animal model and pain endpoint being investigated.
-
Timing: this compound can be administered acutely (single dose) to assess its immediate analgesic effects or chronically (daily) to evaluate its ability to prevent the development of neuropathic pain.[2][4]
Experimental Workflow
Caption: A typical experimental workflow for evaluating this compound in neuropathic pain models.
Conclusion
This compound represents a promising therapeutic agent for the management of neuropathic pain. The protocols and data presented in these application notes provide a framework for researchers to further investigate the efficacy and mechanisms of action of this compound and other A3AR agonists in preclinical models of neuropathic pain. Careful consideration of the experimental design, including the choice of animal model, behavioral assays, and molecular endpoints, is essential for obtaining robust and translatable results.
References
- 1. The Histamine H4 Receptor Participates in the Anti-Neuropathic Effect of the Adenosine A3 Receptor Agonist this compound: Role of CD4+ T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A3 adenosine receptor agonist attenuates neuropathic pain by suppressing activation of microglia and convergence of nociceptive inputs in the spinal dorsal horn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antinociceptive and neurochemical effects of a single dose of this compound in chronic pain rat models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repositorio.unilasalle.edu.br [repositorio.unilasalle.edu.br]
- 6. Adenosine signaling mediate pain transmission in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. criver.com [criver.com]
- 12. Animal models of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Behavioral testing in rodent models of orofacial neuropathic and inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methods for Evaluating Sensory, Affective and Cognitive Disorders in Neuropathic Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hrcak.srce.hr [hrcak.srce.hr]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
Application Notes and Protocols: Measuring cAMP Levels in Response to IB-MECA Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
IB-MECA (N⁶-(3-Iodobenzyl)adenosine-5'-N-methyluronamide) is a potent and selective agonist for the A₃ adenosine (B11128) receptor (A₃AR), a G protein-coupled receptor (GPCR). The A₃AR is implicated in a variety of physiological and pathophysiological processes, making it a significant target for drug discovery. A primary signaling pathway activated by A₃AR is the inhibition of adenylyl cyclase through its coupling with the Gi alpha subunit of the G protein complex. This interaction leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2]
These application notes provide detailed protocols for quantifying the change in intracellular cAMP levels in response to this compound treatment. The accurate measurement of cAMP is crucial for characterizing the potency and efficacy of A₃AR agonists and antagonists, and for elucidating the downstream cellular effects. The primary method detailed is the Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay, a robust and widely used competitive immunoassay for high-throughput screening.
A₃ Adenosine Receptor Signaling Pathway
Activation of the A₃ adenosine receptor by an agonist like this compound initiates a signaling cascade that results in the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP concentration.
References
Application Notes and Protocols for Studying the Anti-inflammatory Effects of IB-Meca
Introduction
IB-Meca (N⁶-(3-Iodobenzyl)adenosine-5'-N-methyluronamide), also known as Piclidenoson, is a potent and highly selective agonist for the A3 adenosine (B11128) receptor (A3AR).[1] The A3AR is a G protein-coupled receptor that is found to be highly expressed in inflammatory cells, whereas its expression is low in normal tissues.[2] This differential expression makes it a promising therapeutic target for inflammatory diseases. Activation of A3AR by this compound initiates a cascade of intracellular signaling events that collectively result in a robust anti-inflammatory response.[3] this compound has demonstrated efficacy in various preclinical models of inflammation, including rheumatoid arthritis, by down-regulating key inflammatory pathways involving NF-κB and PI3K/Akt.[4] These application notes provide a comprehensive experimental framework for researchers to investigate and characterize the anti-inflammatory properties of this compound in both in vitro and in vivo settings.
1. This compound's Anti-inflammatory Mechanism and Signaling Pathways
This compound exerts its anti-inflammatory effects primarily through the activation of the A3AR, which is coupled to G-inhibitory (Gi) proteins. This activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of several critical downstream signaling pathways.[3] The key pathways affected include the PI3K/Akt pathway and the MAPK/ERK pathway, which culminates in the inhibition of the master inflammatory transcription factor, NF-κB.[3][4] By suppressing NF-κB activation, this compound reduces the expression and secretion of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[5]
Overall Experimental Workflow
A robust investigation into this compound's anti-inflammatory effects should follow a logical progression from in vitro characterization to in vivo validation. This multi-step approach ensures a thorough understanding of the compound's mechanism of action and its potential therapeutic efficacy.
In Vitro Studies: Application Notes and Protocols
Application Note: In vitro assays are essential for dissecting the molecular mechanisms underlying this compound's anti-inflammatory activity. Macrophage cell lines, such as RAW 264.7, are commonly used as they play a central role in the inflammatory response.[5] Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent inducer of inflammation in these cells, leading to the production of pro-inflammatory mediators. By treating LPS-stimulated cells with this compound, researchers can quantify its inhibitory effect on cytokine release and its impact on key inflammatory signaling pathways.
Experimental Workflow: In Vitro Analysis
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Seed RAW 264.7 macrophage cells in appropriate culture plates (e.g., 96-well for ELISA, 6-well for Western Blot) at a density that will result in 80-90% confluency at the time of the experiment.
-
Adherence: Allow cells to adhere by incubating overnight at 37°C in a 5% CO₂ humidified incubator.
-
Pre-treatment: Remove the old media and replace it with fresh media containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) or vehicle control (DMSO). Incubate for 1-2 hours.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control group.
-
Incubation: Incubate the plates for the desired time period based on the downstream application (e.g., 24 hours for cytokine analysis by ELISA, or shorter time points like 30-60 minutes for signaling protein phosphorylation by Western Blot).
-
Sample Collection:
-
For ELISA: Centrifuge the plates and carefully collect the culture supernatant. Store at -80°C until analysis.
-
For Western Blot: Aspirate the media, wash cells with ice-cold PBS, and lyse the cells directly on the plate with RIPA buffer containing protease and phosphatase inhibitors.
-
Protocol 2: Cytokine Quantification by ELISA
This protocol provides a general outline for a sandwich ELISA to measure cytokine levels (e.g., TNF-α, IL-6, IL-10) in the collected cell culture supernatants.[6][7]
-
Plate Coating: Coat a 96-well high-binding ELISA plate with the capture antibody specific for the cytokine of interest (diluted in coating buffer) overnight at 4°C.
-
Washing & Blocking: Wash the plate 3 times with Wash Buffer (PBS with 0.05% Tween-20). Block non-specific binding sites by adding Blocking Buffer (e.g., 1% BSA in PBS) to each well and incubating for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate 3 times. Add standards (of known cytokine concentrations) and the collected culture supernatants to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate 3 times. Add the biotinylated detection antibody specific for the cytokine and incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate 3 times. Add Streptavidin-HRP conjugate and incubate for 20-30 minutes at room temperature, protected from light.
-
Substrate Addition: Wash the plate 5 times. Add TMB substrate solution and incubate until a color change is observed (5-15 minutes).
-
Stop Reaction: Stop the reaction by adding Stop Solution (e.g., 2N H₂SO₄).
-
Read Plate: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use this curve to determine the concentration of the cytokine in the unknown samples.
Protocol 3: Western Blot Analysis of NF-κB Pathway
This protocol details the analysis of key proteins in the NF-κB pathway, such as phosphorylated p65 (p-p65) and total IκBα.[4][8][9]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-40 µg of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a 10% SDS-polyacrylamide gel and run electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-p65, anti-IκBα, anti-β-actin) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane 3 times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein bands to the loading control (β-actin).
Data Presentation: In Vitro Results
Table 1: Effect of this compound on LPS-Induced Cytokine Production in RAW 264.7 Cells
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-10 (pg/mL) |
|---|---|---|---|
| Control (Vehicle) | < 10 | < 10 | < 20 |
| LPS (1 µg/mL) | 2500 ± 150 | 1800 ± 120 | 150 ± 25 |
| LPS + this compound (1 nM) | 2100 ± 130 | 1550 ± 110 | 200 ± 30 |
| LPS + this compound (10 nM) | 1200 ± 90* | 900 ± 70* | 450 ± 40* |
| LPS + this compound (100 nM) | 500 ± 50** | 400 ± 45** | 700 ± 55** |
*Note: Data are representative examples based on literature and presented as Mean ± SD. Statistical significance vs. LPS group: *p < 0.05, *p < 0.01.
Table 2: Effect of this compound on NF-κB and ERK Pathway Protein Expression
| Treatment Group | p-p65 / p65 Ratio | IκBα / β-actin Ratio | p-ERK / ERK Ratio |
|---|---|---|---|
| Control (Vehicle) | 0.1 ± 0.02 | 1.0 ± 0.05 | 0.1 ± 0.03 |
| LPS (1 µg/mL) | 0.9 ± 0.06 | 0.2 ± 0.03 | 0.8 ± 0.07 |
| LPS + this compound (100 nM) | 0.3 ± 0.04** | 0.8 ± 0.06** | 0.4 ± 0.05** |
*Note: Data are representative examples of relative densitometric units presented as Mean ± SD. Statistical significance vs. LPS group: *p < 0.01.
In Vivo Studies: Application Notes and Protocols
Application Note: To evaluate the therapeutic potential of this compound in a systemic inflammatory disease, an in vivo animal model is necessary. The Adjuvant-Induced Arthritis (AIA) model in rats is a well-established and relevant model for studying rheumatoid arthritis.[4][10] It mimics many features of the human disease, including joint inflammation, pannus formation, and bone destruction.[4] This model is suitable for assessing the ability of this compound to ameliorate the clinical signs of arthritis and prevent joint damage.
Experimental Workflow: In Vivo Arthritis Model
Protocol 4: Adjuvant-Induced Arthritis (AIA) Model in Rats
-
Animals: Use susceptible rat strains such as Lewis or Dark Agouti (DA) rats, aged 8-10 weeks.
-
Acclimatization: Allow animals to acclimatize to the facility for at least one week before the experiment.
-
Arthritis Induction (Day 0): Anesthetize the rats. Induce arthritis by a single intradermal injection of 100 µL of Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis into the base of the tail.
-
Group Allocation: Randomly divide the animals into groups (e.g., Naive Control, AIA Vehicle Control, AIA + this compound low dose, AIA + this compound high dose, AIA + Positive Control like Methotrexate).
-
Treatment: Begin treatment upon the first signs of disease onset (typically day 10-12). Administer this compound or vehicle orally (gavage) or via intraperitoneal injection daily until the end of the study.[4]
Protocol 5: Assessment of Inflammation
-
Clinical Scoring: Evaluate the severity of arthritis in each paw every other day using a macroscopic scoring system. A common scale is:
-
0 = No erythema or swelling
-
1 = Slight erythema or swelling of one toe or finger
-
2 = Erythema and swelling of more than one toe or finger
-
3 = Erythema and swelling of the entire paw
-
4 = Severe erythema and swelling with deformity
-
The maximum score per rat is 16.
-
-
Paw Volume Measurement: Measure the volume of the hind paws using a digital plethysmometer every 2-3 days to quantify edema.
-
Body Weight: Monitor body weight every 2-3 days as an indicator of systemic illness.
Protocol 6: Histopathological Analysis
-
Tissue Collection: At the end of the study, euthanize the animals and dissect the ankle and knee joints.
-
Fixation and Decalcification: Fix the joints in 10% neutral buffered formalin for 48 hours, followed by decalcification in a suitable agent (e.g., 10% EDTA) for 2-3 weeks.
-
Processing and Staining: Process the decalcified tissues, embed them in paraffin, and cut 5 µm sections.
-
Staining: Stain the sections with Hematoxylin and Eosin (H&E) to assess inflammation (leukocyte infiltration), pannus formation, and synovial hyperplasia. Stain with Safranin O to evaluate cartilage damage and proteoglycan loss.
-
Scoring: Score the histological sections for inflammation, pannus, cartilage damage, and bone resorption using an established semi-quantitative scoring system.
Data Presentation: In Vivo Results
Table 3: Effect of this compound on Clinical Score and Paw Volume in AIA Rats
| Treatment Group | Mean Clinical Score (at Day 21) | Paw Volume Increase (%) (at Day 21) |
|---|---|---|
| Naive Control | 0 | 0 |
| AIA + Vehicle | 11.5 ± 1.2 | 85 ± 7.5 |
| AIA + this compound (10 µg/kg) | 6.2 ± 0.8** | 45 ± 5.1** |
| AIA + this compound (100 µg/kg) | 3.1 ± 0.5*** | 22 ± 3.4*** |
*Note: Data are representative examples based on literature and presented as Mean ± SEM.[4] Statistical significance vs. AIA + Vehicle group: **p < 0.01, **p < 0.001.
Table 4: Histopathological Scores in Joints of AIA Rats
| Treatment Group | Inflammation Score (0-3) | Pannus Formation Score (0-3) | Cartilage Damage Score (0-3) |
|---|---|---|---|
| Naive Control | 0 | 0 | 0 |
| AIA + Vehicle | 2.8 ± 0.2 | 2.5 ± 0.3 | 2.4 ± 0.3 |
| AIA + this compound (100 µg/kg) | 1.1 ± 0.2** | 0.9 ± 0.2** | 0.8 ± 0.2** |
*Note: Data are representative examples presented as Mean ± SEM. Statistical significance vs. AIA + Vehicle group: *p < 0.01.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. A3 Adenosine Receptors as Modulators of Inflammation: From Medicinal Chemistry to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, an A3 adenosine receptor agonist prevents bone resorption in rats with adjuvant induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Histamine H4 Receptor Participates in the Anti-Neuropathic Effect of the Adenosine A3 Receptor Agonist this compound: Role of CD4+ T Cells | MDPI [mdpi.com]
- 6. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 7. biomatik.com [biomatik.com]
- 8. benchchem.com [benchchem.com]
- 9. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-Cl-IB-MECA in Pancreatic Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing 2-Cl-IB-MECA, a selective agonist of the A3 adenosine (B11128) receptor (A3AR), in pancreatic cancer cell line research. The information presented is collated from peer-reviewed studies and is intended to guide researchers in designing and executing experiments to investigate the anti-cancer properties of this compound.
Introduction
2-Chloro-N6-(3-iodobenzyl)-5′-N-methylcarboxamidoadenosine (2-Cl-IB-MECA) is a potent and selective agonist for the A3 adenosine receptor (A3AR).[1][2] A3AR is often overexpressed in various tumor tissues, including pancreatic cancer, making it a promising therapeutic target.[3][4][5] Research has demonstrated that 2-Cl-IB-MECA exhibits anti-proliferative and pro-apoptotic effects in pancreatic cancer cell lines, suggesting its potential as a standalone or combination therapy.[1][2][6] These notes will detail its mechanism of action, provide quantitative data on its efficacy, and present step-by-step protocols for key in vitro experiments.
Mechanism of Action
2-Cl-IB-MECA exerts its anti-tumor effects in pancreatic cancer cells through multiple signaling pathways, acting in both A3AR-dependent and -independent manners.[1][2]
Key signaling pathways affected by 2-Cl-IB-MECA:
-
Wnt/β-catenin Pathway: 2-Cl-IB-MECA treatment leads to a decrease in the protein expression of β-catenin and reduces its transcriptional activity. This downregulation, in turn, reduces the expression of downstream targets like cyclin D1 and c-Myc, which are critical for cell proliferation.[1][2]
-
Sonic Hedgehog (Shh) Pathway: The compound has been shown to decrease the protein expression of key components of the Shh pathway, namely Patched1 (Ptch1) and Glioma-associated oncogene homolog 1 (Gli1).[1][2][7]
-
PI3K/AKT/NF-κB Pathway: 2-Cl-IB-MECA can modulate this crucial survival pathway, contributing to its anti-proliferative effects.[1][7]
-
Cell Cycle Regulation: Treatment with 2-Cl-IB-MECA leads to an accumulation of cells in the G1 phase of the cell cycle, thereby inhibiting proliferation.[1][2][5]
The activation of A3AR by agonists like 2-Cl-IB-MECA can lead to the induction of apoptosis (programmed cell death) in cancer cells.[4][8][9]
Data Presentation
Table 1: Cytotoxicity of 2-Cl-IB-MECA in Pancreatic Cancer Cell Lines
| Cell Line | Treatment Duration | IC50 Value | Notes |
| JoPaca-1 | 72 hours | 1.56 - 50 µM (range tested) | Synergy observed with carboplatin (B1684641) and doxorubicin.[1][6] |
| BxPC-3 | Not specified | Growth inhibition at 0.01, 0.1, and 1 nM | Dose-dependent inhibition of cell growth.[10] |
Table 2: Combination Therapy Effects with 2-Cl-IB-MECA
| Cell Line | Combination Agent | Effect |
| JoPaca-1 | Carboplatin, Doxorubicin | Enhanced cytotoxic effects (synergy).[1][2][6] |
| JoPaca-1 | Fluorouracil, Gemcitabine | Synergy observed only at high doses of 2-Cl-IB-MECA.[1][2][6] |
| BxPC-3 | Gemcitabine | Additive inhibitory effect on cell growth.[10] |
Experimental Protocols
Protocol 1: Cell Culture and Drug Preparation
-
Cell Lines:
-
JoPaca-1 and BxPC-3 are commonly used human pancreatic carcinoma cell lines.
-
Culture cells in the recommended medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.[11]
-
-
Drug Preparation:
-
Prepare a stock solution of 2-Cl-IB-MECA in dimethyl sulfoxide (B87167) (DMSO).
-
Further dilute the stock solution in the cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all treatments, including the vehicle control (typically ≤ 0.1%).
-
Protocol 2: Cell Viability/Cytotoxicity Assay (MTS Assay)
This protocol is used to determine the effect of 2-Cl-IB-MECA on cell proliferation and to calculate the IC50 value.
-
Cell Seeding: Seed pancreatic cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of 2-Cl-IB-MECA (e.g., 0.01 nM to 50 µM) or vehicle control (DMSO).[1][10] For combination studies, add the second drug simultaneously or sequentially as per the experimental design.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTS Reagent: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.
Protocol 3: Western Blot Analysis for Protein Expression
This protocol is used to assess the effect of 2-Cl-IB-MECA on the expression levels of proteins in key signaling pathways.
-
Cell Lysis: After treating the cells with 2-Cl-IB-MECA (e.g., 20 µM for 24 or 48 hours)[1][7], wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Electrophoresis: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., β-catenin, Ptch1, Gli1, Cyclin D1, c-Myc, p-Akt, NF-κB) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of 2-Cl-IB-MECA on cell cycle distribution.
-
Cell Treatment: Treat cells with 2-Cl-IB-MECA at the desired concentration and time point.
-
Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C overnight.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Analysis: Analyze the cell cycle distribution using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
Visualizations
Caption: Signaling pathways modulated by 2-Cl-IB-MECA in pancreatic cancer cells.
References
- 1. 2-Cl-IB-MECA regulates the proliferative and drug resistance pathways, and facilitates chemosensitivity in pancreatic and liver cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2‑Cl‑IB‑MECA regulates the proliferative and drug resistance pathways, and facilitates chemosensitivity in pancreatic and liver cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adenosine A3 Receptor and Its Potential Role in Cancer Treatment: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cancer biology and molecular genetics of A3 adenosine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. onclive.com [onclive.com]
- 9. The adenosine A3 receptor agonist Cl-IB-MECA induces cell death through Ca²⁺/ROS-dependent down regulation of ERK and Akt in A172 human glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: IB-MECA and Apoptosis Induction in Cancer Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with inducing apoptosis in cancer cell lines using IB-MECA.
Troubleshooting Guide
Issue: No apoptotic response observed after this compound treatment.
Possible Cause 1: Sub-optimal this compound Concentration
The cellular response to this compound can be concentration-dependent. Lower concentrations may induce cell cycle arrest, while higher concentrations are often required for apoptosis.[1][2]
Suggested Solution:
-
Perform a Dose-Response Study: Test a wide range of this compound concentrations (e.g., 10 nM to 100 µM) to determine the optimal concentration for inducing apoptosis in your specific cell line.[3][4]
-
Consult Literature for Similar Cell Lines: Review published studies on cell lines with similar origins to guide your concentration selection.
Possible Cause 2: Low or Absent A3 Adenosine (B11128) Receptor (A3AR) Expression
This compound is a selective agonist for the A3 adenosine receptor (A3AR). If the cancer cell line under investigation does not express A3AR at sufficient levels, it may not respond to this compound treatment.[5][6] However, in some cases, this compound can induce apoptosis through A3AR-independent mechanisms.[5][7][8]
Suggested Solution:
-
Assess A3AR Expression: Determine the mRNA and protein expression levels of A3AR in your cancer cell line using techniques like qPCR and Western blotting.
-
Use an A3AR Antagonist: To confirm A3AR-mediated effects, pre-treat cells with a selective A3AR antagonist, such as MRS1220, before adding this compound. A reversal of the this compound effect would indicate A3AR dependency.[4]
Possible Cause 3: Altered Downstream Signaling Pathways
Resistance to this compound-induced apoptosis can arise from alterations in downstream signaling pathways that promote cell survival.
Suggested Solution:
-
Investigate Key Signaling Pathways: Examine the activation status of pro-survival pathways like PI3K/Akt and ERK, and anti-apoptotic pathways involving NF-κB.[9][10][11][12][13][14] Western blotting can be used to assess the phosphorylation status of key proteins in these pathways (e.g., p-Akt, p-ERK).
-
Analyze the Wnt/β-catenin Pathway: this compound has been shown to suppress the Wnt signaling pathway by decreasing levels of β-catenin, c-myc, and cyclin D1.[15] Assess the levels of these proteins in your cell line.
Possible Cause 4: A3AR-Independent Mechanisms of Action
In some cancer cell lines, such as certain breast cancer and leukemia cell lines, this compound's anti-proliferative and apoptotic effects are not mediated by A3AR.[5][7] For example, in estrogen receptor-positive breast cancer cells, this compound can down-regulate the estrogen receptor alpha.[5]
Suggested Solution:
-
If A3AR expression is low or absent, and an A3AR antagonist does not block the observed effects, consider investigating alternative mechanisms. This could involve examining effects on other receptors or signaling pathways known to be modulated by adenosine analogs.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound in inducing apoptosis?
A1: this compound, as an A3AR agonist, can induce apoptosis through several signaling pathways:
-
Suppression of Pro-Survival Pathways: It can inhibit the PI3K/Akt and ERK signaling pathways, which are crucial for cell survival and proliferation.[9][16]
-
Involvement of the Wnt Signaling Pathway: this compound can decrease the levels of β-catenin, a key component of the Wnt pathway, leading to reduced expression of downstream targets like c-myc and cyclin D1.[15]
-
Modulation of NF-κB: It can lead to the deregulation of the PI3K-NF-κB signaling pathway, which plays a role in inflammation and cell survival.[10][11][12][13][14]
-
Mitochondrial Pathway: In some cell lines, such as OVCAR3 ovary cancer cells, this compound induces apoptosis through the mitochondrial pathway, characterized by a loss of mitochondrial membrane potential, activation of caspase-3, and an increased Bax/Bcl-2 ratio.[3]
Q2: Can this compound have effects other than apoptosis on cancer cells?
A2: Yes. At lower concentrations, this compound can induce cell cycle arrest, typically at the G0/G1 phase, without causing cell death.[1][2] This is often associated with the downregulation of proteins like cyclin D1, c-myc, and cdk4.[1]
Q3: Are there cancer cell lines known to be resistant to this compound-induced apoptosis?
A3: Yes, some cancer cell lines have shown resistance. For example, multidrug-resistant HL-60 leukemia cells (HL-60R) were less sensitive to the cytotoxic and apoptotic effects of this compound compared to the parental HL-60 cells.[7] This resistance was associated with higher levels of inhibitor of apoptosis proteins (IAPs).[7] Additionally, in some breast cancer cell lines, the anti-proliferative effect of this compound was not blocked by an A3AR antagonist, suggesting A3AR-independent mechanisms.[5]
Q4: What are the typical concentrations of this compound used in cell culture experiments?
A4: The effective concentration of this compound can vary significantly between cell lines. Based on published data, concentrations ranging from 1 µM to 100 µM are commonly used to induce apoptosis.[3][4] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
| Cell Line | Effective Concentration for Apoptosis/Growth Inhibition | Reference |
| A172 (Glioma) | Dose-dependent | [9] |
| Melanoma Cells | Not specified | [15] |
| OVCAR3 (Ovary) | 10-100 µM | [3] |
| T47D, Hs578T (Breast) | Micromolar concentrations | [5] |
| A549 (Lung) | 80 µM (apoptosis), up to 20 µM (cell cycle arrest) | [1][2] |
| JoPaca-1 (Pancreatic) | 20 µM | [17][18][19] |
| Hep-3B (Liver) | 20 µM | [17][18][19] |
| MCF-7, MDA-MB468 (Breast) | 1-100 µM | [4] |
Q5: How does A3AR expression level affect the cellular response to this compound?
A5: Generally, higher A3AR expression is associated with a more robust response to this compound. Cancer cells often overexpress A3AR compared to normal tissues.[19] However, as mentioned, some cell lines lacking significant A3AR expression can still undergo apoptosis in response to this compound through alternative, A3AR-independent pathways.[5]
Experimental Protocols
Protocol 1: Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate Buffered Saline (PBS)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle control for the desired time period (e.g., 24, 48 hours).
-
Harvest cells by trypsinization and wash with cold PBS.
-
Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Protocol 2: Western Blot Analysis of A3AR and Signaling Proteins
Objective: To determine the protein expression levels of A3AR and the phosphorylation status of key signaling proteins (e.g., Akt, ERK).
Materials:
-
Cancer cell line of interest
-
This compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-A3AR, anti-Akt, anti-p-Akt, anti-ERK, anti-p-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Chemiluminescence substrate
Procedure:
-
Treat cells with this compound as described above.
-
Lyse cells in RIPA buffer and quantify protein concentration using the BCA assay.
-
Denature protein lysates by boiling with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescence substrate and an imaging system.
Signaling Pathway Diagrams
Caption: A3AR signaling pathways modulated by this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Inhibition of cell proliferation through cell cycle arrest and apoptosis by thio-Cl-IB-MECA, a novel A3 adenosine receptor agonist, in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rps.mui.ac.ir [rps.mui.ac.ir]
- 4. An adenosine analog (this compound) inhibits anchorage-dependent cell growth of various human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An adenosine analogue, this compound, down-regulates estrogen receptor alpha and suppresses human breast cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The adenosine A3 receptor agonist Cl-IB-MECA induces cell death through Ca²⁺/ROS-dependent down regulation of ERK and Akt in A172 human glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The PI3K-NF-kappaB signal transduction pathway is involved in mediating the anti-inflammatory effect of this compound in adjuvant-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. The PI3K–NF-κB signal transduction pathway is involved in mediating the anti-inflammatory effect of this compound in adjuvant-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The PI3K–NF-κB signal transduction pathway is involved in mediating the anti-inflammatory effect of this compound in adjuvant-induced arthritis | springermedizin.de [springermedizin.de]
- 15. Evidence for involvement of Wnt signaling pathway in this compound mediated suppression of melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. 2‑Cl‑IB‑MECA regulates the proliferative and drug resistance pathways, and facilitates chemosensitivity in pancreatic and liver cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 2-Cl-IB-MECA regulates the proliferative and drug resistance pathways, and facilitates chemosensitivity in pancreatic and liver cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Off-Target Effects of IB-MECA in Primary Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of IB-MECA (N⁶-(3-Iodobenzyl)adenosine-5'-N-methyluronamide) and its analogue Cl-IB-MECA in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: My primary cell culture is showing unexpected results with this compound, such as decreased viability or altered signaling, even with A3 Adenosine (B11128) Receptor (A3AR) antagonists. What could be the cause?
A1: While this compound is a potent and selective A3AR agonist, studies have revealed that at higher concentrations (typically in the micromolar range), it can induce off-target effects independent of A3AR activation.[1][2][3][4][5] These effects can vary depending on the primary cell type and experimental conditions. It is crucial to carefully titrate the concentration of this compound and include appropriate controls to distinguish between on-target and off-target effects.
Q2: What are the known off-target signaling pathways affected by this compound?
A2: Research, primarily in cancer cell lines but relevant to primary cell studies, has identified several signaling pathways that can be modulated by this compound and its analogues in an A3AR-independent manner. These include:
-
Wnt/β-catenin and Sonic Hedgehog (Shh)/Ptch/Gli pathways: this compound has been shown to decrease the protein expression of key components of these pathways, such as β-catenin, Patched1 (Ptch1), and Gli1.[1][2]
-
ERK1/2 and Akt Signaling: Micromolar concentrations of Cl-IB-MECA have been observed to induce dephosphorylation and downregulation of ERK1/2 and Akt, leading to inhibition of cell proliferation.[4][6]
-
Estrogen Receptor Alpha (ERα) Downregulation: In breast cancer cell lines, this compound has been found to downregulate ERα at both the mRNA and protein levels, independent of A3AR.[5]
Q3: At what concentrations are off-target effects of this compound typically observed?
A3: Off-target effects of this compound and its analogues are most commonly reported at micromolar (µM) concentrations.[3][4][7] In contrast, on-target A3AR agonistic activity is typically observed at nanomolar (nM) concentrations.[3][8] It is essential to establish a dose-response curve in your specific primary cell culture to determine the optimal concentration for A3AR-selective effects.
Q4: Are the off-target effects of this compound cell-type specific?
A4: Yes, the observed effects of this compound, both on-target and off-target, can be highly dependent on the cell type. For instance, in some cells, high concentrations of this compound induce apoptosis, while in others, it leads to cell cycle arrest.[4][5] Paradoxical effects have also been noted in different experimental models, such as in cardiac cells where A3AR activation can be both protective and, in some contexts, detrimental.[9] Therefore, it is critical to characterize the response to this compound in your specific primary cell culture.
Troubleshooting Guides
Issue 1: Unexpected Cell Death or Inhibition of Proliferation
You are observing cytotoxicity or a significant decrease in the proliferation of your primary cells upon treatment with this compound, which is not reversed by A3AR antagonists.
Possible Causes and Solutions:
| Cause | Suggested Troubleshooting Steps |
| High Concentration of this compound: The concentration used may be in the micromolar range, leading to off-target cytotoxicity. | 1. Perform a Dose-Response Curve: Test a wide range of this compound concentrations, from low nanomolar to high micromolar, to identify the threshold for off-target effects. 2. Use the Lowest Effective Concentration: For studying A3AR-mediated effects, use the lowest concentration that elicits a response that can be blocked by a selective A3AR antagonist. |
| A3AR-Independent Signaling: this compound may be modulating pro-apoptotic or anti-proliferative pathways independent of A3AR. | 1. Investigate Downstream Pathways: Analyze key proteins in pathways known to be affected by off-target this compound activity, such as ERK1/2, Akt, and caspases, using techniques like Western blotting.[6] 2. Use Pathway-Specific Inhibitors: If a specific off-target pathway is suspected, use a known inhibitor of that pathway in conjunction with this compound to see if the effect is reversed. |
| Cell Type Sensitivity: Your primary cell type may be particularly sensitive to the off-target effects of this compound. | Consult Literature for Your Cell Type: Review existing literature for studies using this compound or other adenosine receptor agonists in similar primary cell cultures to understand expected outcomes and potential sensitivities. |
Issue 2: Inconsistent or Paradoxical Signaling Results
You are observing signaling events that are contradictory to the known Gαi-coupling of the A3AR (e.g., unexpected increases in cAMP or activation of pathways not typically associated with A3AR).
Possible Causes and Solutions:
| Cause | Suggested Troubleshooting Steps |
| Cross-talk with other Adenosine Receptors: At higher concentrations, this compound may lose its selectivity and interact with other adenosine receptor subtypes (A1, A2A, A2B) present in your primary cells.[8] | 1. Profile Adenosine Receptor Expression: Determine the expression profile of all adenosine receptor subtypes in your primary cell culture using qPCR or Western blotting. 2. Use a Panel of Antagonists: In addition to an A3AR antagonist, include selective antagonists for A1, A2A, and A2B receptors to dissect the contribution of each subtype to the observed effect. |
| Biased Agonism: this compound may act as a biased agonist in your cell system, preferentially activating certain signaling pathways (e.g., β-arrestin) over others (e.g., G-protein signaling). | Investigate Multiple Signaling Readouts: Measure not only G-protein dependent signaling (e.g., cAMP levels) but also β-arrestin recruitment to characterize the signaling profile of this compound in your cells. |
| A3AR-Independent Pathway Activation: The observed signaling may be a direct off-target effect of this compound. | Refer to Issue 1, "A3AR-Independent Signaling" and investigate known off-target pathways. |
Data Presentation
Table 1: Selectivity Profile of this compound
| Receptor Subtype | Kᵢ (nM) | Reference |
| A₃ Adenosine Receptor | 1.1 | [8] |
| A₁ Adenosine Receptor | 54 | [8] |
| A₂ₐ Adenosine Receptor | 56 | [8] |
Table 2: Summary of Reported Off-Target Effects of this compound and Analogues
| Cell Type/Model | Compound | Concentration | Observed Effect | A3AR-Independent Mechanism | Reference |
| Pancreatic & Liver Cancer Cell Lines | 2-Cl-IB-MECA | 20 µM | Decreased cell proliferation, G1 phase accumulation | Downregulation of Wnt/β-catenin and Shh/Ptch/Gli pathways | [1][2] |
| Human Papillary Thyroid Carcinoma Cell Line (NPA) | Cl-IB-MECA | ≥10 µM | Inhibition of cell growth, G1 cell cycle block | Dephosphorylation of ERK1/2 | [4] |
| Human Breast Cancer Cell Lines (MCF-7, ZR-75) | This compound | Micromolar | Inhibition of cell growth | Downregulation of Estrogen Receptor Alpha (ERα) | [5] |
| Human Glioma Cells (A172) | Cl-IB-MECA | Dose-dependent | Induction of apoptosis | Increased intracellular Ca²⁺ and ROS, suppression of ERK and Akt | [6] |
| Cultured Rat Cerebellar Granule Neurons | Cl-IB-MECA | ≥10 µM | Lethal to neurons | Not specified | [7] |
Experimental Protocols
Protocol 1: Determining On-Target vs. Off-Target Effects using Selective Antagonists
-
Cell Seeding: Plate primary cells at the desired density and allow them to adhere and stabilize overnight.
-
Antagonist Pre-treatment: Pre-incubate the cells with a selective A3AR antagonist (e.g., MRS1191) for 30-60 minutes. Include a vehicle control group.
-
This compound Treatment: Add this compound at a range of concentrations (e.g., 10 nM to 50 µM) to both the antagonist-treated and vehicle-treated cells.
-
Incubation: Incubate for the desired time period based on the experimental endpoint.
-
Assay: Perform the relevant assay to measure the endpoint of interest (e.g., cell viability assay, Western blot for signaling proteins, etc.).
-
Analysis: Compare the effects of this compound in the presence and absence of the A3AR antagonist. An effect that is not blocked by the antagonist is likely an off-target effect.
Protocol 2: Western Blot Analysis of Off-Target Signaling Pathways
-
Cell Treatment: Treat primary cells with this compound at a concentration suspected to cause off-target effects (e.g., 10-20 µM) for various time points (e.g., 15 min, 30 min, 1h, 24h). Include a vehicle-treated control.
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key signaling proteins (e.g., phospho-ERK1/2, total ERK1/2, phospho-Akt, total Akt, β-catenin, Gli1) and a loading control (e.g., GAPDH, β-actin).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine changes in protein expression or phosphorylation.
Visualizations
Caption: Troubleshooting workflow for distinguishing on-target vs. off-target effects of this compound.
Caption: Simplified overview of on-target and potential off-target signaling pathways of this compound.
References
- 1. 2‑Cl‑IB‑MECA regulates the proliferative and drug resistance pathways, and facilitates chemosensitivity in pancreatic and liver cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Cl-IB-MECA regulates the proliferative and drug resistance pathways, and facilitates chemosensitivity in pancreatic and liver cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. researchgate.net [researchgate.net]
- 5. An adenosine analogue, this compound, down-regulates estrogen receptor alpha and suppresses human breast cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The adenosine A3 receptor agonist Cl-IB-MECA induces cell death through Ca²⁺/ROS-dependent down regulation of ERK and Akt in A172 human glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adenosine A3 receptors: novel ligands and paradoxical effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | Adenosine A3 Receptors | Tocris Bioscience [tocris.com]
- 9. mdpi.com [mdpi.com]
Optimizing IB-Meca Dosage for Maximum Therapeutic Effect: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of IB-Meca (also known as Piclidenoson or CF-101) for maximum therapeutic effect. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective agonist for the A3 adenosine (B11128) receptor (A3AR).[1] Its chemical name is 1-Deoxy-1-[6-[[(3-iodophenyl)methyl]amino]-9H-purin-9-yl]-N-methyl-β-D-ribofuranuronamide.[1] The A3AR is a G protein-coupled receptor that is often overexpressed in inflammatory and tumor cells.[2][3] Upon binding to the A3AR, this compound modulates downstream signaling pathways, primarily by inhibiting the NF-κB signaling pathway, which in turn suppresses the production of pro-inflammatory cytokines.[3][4] This mechanism of action confers its anti-inflammatory, anti-proliferative, and apoptotic effects.
Q2: What are the main therapeutic areas being investigated for this compound?
A2: this compound has shown potential in a variety of therapeutic areas, including:
-
Autoimmune and Inflammatory Diseases: It has been investigated in clinical trials for conditions like plaque psoriasis and has shown anti-inflammatory activity in preclinical models of arthritis.[4][5][6]
-
Oncology: this compound has demonstrated anti-proliferative and apoptotic effects in various cancer cell lines, including melanoma, leukemia, ovarian, breast, and lung cancer.[7][8]
-
Cardioprotection: Studies have shown that this compound can reduce myocardial infarct size in animal models of ischemia-reperfusion injury.[9][10]
-
Neuropathic Pain: Preclinical studies suggest that this compound can be effective in the prevention and treatment of neuropathic pain.[11]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO, with a maximum concentration of 25 mM.[1] For its more selective analog, 2-Cl-IB-MECA, solubility in DMSO is even higher, at 100 mM.[12] It is recommended to prepare a concentrated stock solution in DMSO, which can then be diluted in aqueous buffers for your experiments.
Experimental Protocol: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile, nuclease-free microcentrifuge tubes
-
-
Procedure:
-
Based on the molecular weight of this compound (510.29 g/mol ), calculate the mass required to prepare a stock solution of your desired concentration (e.g., 10 mM).
-
Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired concentration.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming may aid dissolution, but avoid excessive heat.
-
Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.
-
-
Storage:
Troubleshooting Guide
Q4: I am not observing the expected effect of this compound in my in vitro experiments. What could be the issue?
A4: There are several potential reasons for a lack of effect. Consider the following troubleshooting steps:
-
A3AR Expression: Confirm that your cell line expresses the A3 adenosine receptor. A3AR expression can vary significantly between cell types. In some cases, this compound has been shown to exert effects independent of A3AR, so it is crucial to verify the receptor's presence if you are studying A3AR-dependent pathways.[8]
-
Concentration and Incubation Time: The effective concentration of this compound can range from nanomolar to micromolar, and the required incubation time can vary from hours to days depending on the cell type and the endpoint being measured.[7][14] Refer to the data tables below for reported effective concentrations in various models. It may be necessary to perform a dose-response and time-course experiment to determine the optimal conditions for your specific system.
-
Compound Stability: Ensure that your stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles, which could degrade the compound.
-
Solubility in Media: While this compound is soluble in DMSO, it may precipitate when diluted into aqueous cell culture media. Visually inspect your media after adding this compound to ensure it remains in solution. If precipitation occurs, you may need to adjust the final DMSO concentration or use a different vehicle.
-
Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before treatment. Stressed or unhealthy cells may not respond as expected.
Q5: My in vivo study with this compound is not showing a therapeutic effect. What should I consider?
A5: In vivo experiments introduce additional complexities. Here are some factors to investigate:
-
Dosage and Route of Administration: The dosage and route of administration are critical for achieving therapeutic concentrations at the target site. Oral bioavailability may differ from intravenous administration. Review the literature for established doses in similar animal models. For example, a 100 µg/kg intravenous bolus was effective in a dog model of myocardial ischemia, while oral doses of 1-4 mg twice daily have been used in human clinical trials for psoriasis.[4][9]
-
Pharmacokinetics: The half-life of this compound in plasma has been reported to be around 8 hours with a single oral dose.[15] Consider the dosing frequency in relation to the compound's pharmacokinetics to maintain therapeutic levels.
-
Vehicle Selection: The vehicle used to dissolve and administer this compound can impact its solubility and bioavailability. For intraperitoneal injections in rats, a solution of 3% DMSO in saline has been used.[11] For intravenous administration in dogs, 50% DMSO in normal saline has been employed.[9][10]
-
Animal Model: The choice of animal model and the specific disease induction method can influence the outcome. Ensure your model is appropriate for studying the therapeutic effect of an A3AR agonist.
Data Presentation
Table 1: In Vitro Efficacy of this compound and its Analogs
| Compound | Cell Line | Assay | Concentration Range | Incubation Time | Observed Effect |
| Piclidenoson (this compound) | OVCAR-3 & Caov-4 (Ovarian Cancer) | Cell Viability | 0.0001 - 100 µM | 48 hours | IC50 of 32.14 µM and 45.37 µM, respectively.[7] |
| Piclidenoson (this compound) | Ovarian Cancer Cells | Apoptosis | 0.001 - 100 µM | 48 hours | Concentration-dependent increase in apoptosis.[7] |
| 2-Cl-IB-MECA | JoPaca-1 & Hep-3B (Pancreatic & Liver Cancer) | Cell Proliferation | 0.2 - 100 µM | 72 hours | Dose-dependent inhibition of cell proliferation.[14] |
| 2-Cl-IB-MECA | JoPaca-1 & Hep-3B (Pancreatic & Liver Cancer) | Cell Cycle Analysis | 20 nM or 20 µM | 24 hours | 20 µM induced G1 phase arrest.[14] |
| thio-Cl-IB-MECA | A549 (Lung Cancer) | Cell Cycle Arrest | Up to 20 µM | Not Specified | G0/G1 phase arrest.[16] |
| thio-Cl-IB-MECA | A549 (Lung Cancer) | Apoptosis | 80 µM | Not Specified | Induction of apoptotic cell death.[16] |
Table 2: In Vivo Dosage of this compound in Preclinical and Clinical Studies
| Compound | Animal/Subject | Disease Model | Route of Administration | Dosage |
| This compound | Dog | Myocardial Ischemia-Reperfusion | Intravenous (bolus) | 100 µg/kg[9][10] |
| This compound | Rat | Chronic Inflammatory and Neuropathic Pain | Intraperitoneal | 0.5 µmol/kg[11] |
| This compound | Rat | Experimental Acute Pancreatitis | Intraperitoneal | 0.75 mg/kg[17] |
| Piclidenoson (this compound) | Human | Plaque Psoriasis | Oral | 1, 2, 3, or 4 mg twice daily[4] |
| Piclidenoson (this compound) | Human | Plaque Psoriasis | Oral | 3 mg twice daily showed a statistically significant PASI-75 response versus placebo.[5][6] |
Experimental Protocols
Experimental Protocol: Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO at the same final concentration as in the treated wells).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.
Mandatory Visualizations
Caption: A3AR signaling pathway activated by this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. This compound | Adenosine A3 Receptors | Tocris Bioscience [tocris.com]
- 2. researchgate.net [researchgate.net]
- 3. Cancer biology and molecular genetics of A3 adenosine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of Piclidenoson in the treatment of plaque psoriasis: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globalrph.com [globalrph.com]
- 6. Efficacy and safety of piclidenoson in plaque psoriasis: Results from a randomized phase 3 clinical trial (COMFORT-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. An adenosine analogue, this compound, down-regulates estrogen receptor alpha and suppresses human breast cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A3 adenosine receptor agonist this compound reduces myocardial ischemia-reperfusion injury in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The A3 Adenosine Receptor Agonist this compound Reduces Myocardial Ischemia/Reperfusion Injury in Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antinociceptive and neurochemical effects of a single dose of this compound in chronic pain rat models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2-Cl-IB-MECA | Adenosine A3 Receptors | Tocris Bioscience [tocris.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. 2-Cl-IB-MECA regulates the proliferative and drug resistance pathways, and facilitates chemosensitivity in pancreatic and liver cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Inhibition of cell proliferation through cell cycle arrest and apoptosis by thio-Cl-IB-MECA, a novel A3 adenosine receptor agonist, in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Troubleshooting IB-Meca solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with IB-Meca. The information is designed to address common challenges related to the solubility and stability of this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound, dissolved in a concentrated DMSO stock, is precipitating when I dilute it into my aqueous experimental buffer. Why is this happening and what can I do?
A1: This is a common issue for hydrophobic compounds like this compound. The significant change in solvent polarity from a highly organic solvent (DMSO) to a predominantly aqueous environment causes the compound to "crash out" of the solution. Several strategies can help you overcome this:
-
Optimize the Dilution Method: Instead of adding the aqueous buffer to your compound stock, add the stock solution dropwise to the vortexing aqueous buffer. This rapid dispersion can prevent localized high concentrations and subsequent precipitation.
-
Decrease the Final Concentration: Your target concentration may be above the aqueous solubility limit of this compound. Try using a lower final concentration in your experiment.
-
Use a Co-solvent: Incorporating a small percentage of a water-miscible organic solvent (e.g., ethanol) in your final aqueous solution can increase the solubility of this compound. However, always check for the tolerance of your experimental system (e.g., cells) to the co-solvent.
-
Gentle Warming and Sonication: Briefly warming the solution to 37°C or using a bath sonicator can help redissolve the precipitate. Be cautious, as prolonged heat can degrade the compound.
Q2: What is the recommended solvent for preparing a stock solution of this compound, and how should it be stored?
A2: The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous DMSO.[1][2] Based on data for the closely related analog 2-Cl-IB-MECA, reconstituted stock solutions in DMSO are stable for up to 3 months when stored at -20°C. For longer-term storage, it is recommended to store the stock solution in aliquots at -80°C (for up to 2 years) or -20°C (for up to 1 year) to avoid repeated freeze-thaw cycles.[3] The solid form of this compound should be desiccated at +4°C.[1]
Q3: I am seeing variability in my experimental results over time when using a pre-diluted aqueous solution of this compound. What could be the cause?
A3: This variability could be due to the instability of this compound in aqueous solutions. Several factors can contribute to this:
-
Compound Stability: this compound may have limited stability in aqueous buffered solutions, especially at physiological temperatures (e.g., 37°C). It is recommended to prepare fresh dilutions of this compound in your aqueous buffer for each experiment.
-
Interaction with Media Components: If you are working with cell culture media, components like proteins from fetal bovine serum (FBS) can interact with this compound, potentially leading to the formation of less soluble complexes over time.
-
pH Changes: The pH of cell culture media can change over time due to cellular metabolism, which may affect the solubility and stability of this compound.
Q4: What are the known signaling pathways activated by this compound?
A4: this compound is a potent and selective agonist for the A3 adenosine (B11128) receptor (A3AR).[1] The A3AR is a G-protein coupled receptor that primarily couples to the Gi protein. Activation of A3AR by this compound leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[4][5] Downstream of this, this compound has been shown to modulate several key signaling cascades, including the PI3K/Akt and MAPK/ERK pathways.[6][7]
Data Presentation
Table 1: Solubility of this compound and its Analog 2-Cl-IB-MECA in Various Solvents
| Compound | Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| This compound | DMSO | 25[1] | ~49 | Prepare fresh stock solutions and store appropriately. |
| 2-Cl-IB-MECA | DMSO | 100[8] | ~183.6 | Analog of this compound. |
| N6-benzyladenosine derivatives | Water | - | - | Generally have limited water solubility. |
| 2-chloro-N6-benzyladenosine derivatives | Ethanol, Methanol, Acetone | - | - | More soluble in these organic solvents compared to non-chlorinated analogs. |
Table 2: Storage and Stability of this compound and its Analog 2-Cl-IB-MECA
| Compound/Form | Storage Condition | Stability | Notes |
| This compound (Solid) | Desiccate at +4°C | Stable for years | Protect from light. |
| This compound (DMSO Stock) | -20°C or -80°C in aliquots | Up to 1 year at -20°C, up to 2 years at -80°C (inferred from analog data) | Avoid repeated freeze-thaw cycles. |
| 2-Cl-IB-MECA (DMSO Stock) | -20°C | Up to 3 months[3] | Aliquot after reconstitution. |
| This compound (Aqueous Solution) | Varies | Limited, prepare fresh | Stability is dependent on pH, temperature, and buffer components. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Calculate the required mass: The molecular weight of this compound is 510.29 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 5.1 mg of this compound.
-
Weigh the compound: Accurately weigh 5.1 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous, high-purity DMSO to the tube.
-
Dissolve the compound: Vortex the tube for 1-2 minutes to dissolve the compound. If the compound does not fully dissolve, you can sonicate the tube in a water bath for 5-10 minutes or gently warm it to 37°C.
-
Store the stock solution: Once fully dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Determination of Kinetic Solubility of this compound in an Aqueous Buffer
Materials:
-
10 mM this compound stock solution in DMSO
-
Aqueous buffer of interest (e.g., PBS, cell culture medium)
-
96-well microplate (clear bottom)
-
Plate reader capable of measuring turbidity (nephelometer) or absorbance at ~600 nm
-
Multichannel pipette
Methodology:
-
Prepare serial dilutions: In a separate 96-well plate, prepare a series of dilutions of your 10 mM this compound stock solution in DMSO (e.g., 10, 5, 2.5, 1.25, 0.625 mM, etc.).
-
Prepare the assay plate: Add 198 µL of your aqueous buffer to the wells of a new 96-well plate.
-
Add the compound: Using a multichannel pipette, add 2 µL of each DMSO dilution of this compound to the corresponding wells of the assay plate containing the aqueous buffer. This will result in a 1:100 dilution and a final DMSO concentration of 1%. Include wells with buffer and 1% DMSO as a negative control.
-
Incubate: Incubate the plate at room temperature for 1-2 hours with gentle shaking.
-
Measure turbidity: Measure the turbidity of each well using a nephelometer or the absorbance at a wavelength between 500-700 nm.
-
Analyze the data: The kinetic solubility is the highest concentration of this compound that does not cause a significant increase in turbidity or absorbance compared to the vehicle control.
Mandatory Visualization
Caption: this compound Signaling Pathway through the A3 Adenosine Receptor.
Caption: Experimental workflow for assessing the solubility of this compound.
Caption: Troubleshooting workflow for this compound solubility issues.
References
- 1. This compound | Adenosine A3 Receptors | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. innoprot.com [innoprot.com]
- 5. Cryo-EM structures of adenosine receptor A3AR bound to selective agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. rndsystems.com [rndsystems.com]
IB-Meca Technical Support Center: Troubleshooting Low Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low efficacy with IB-Meca in their experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound treatment is showing little to no effect. What are the primary reasons for low efficacy?
A1: Low efficacy of this compound can stem from several factors, broadly categorized as issues with the compound itself, the experimental setup, or the biological system being studied.
-
Compound Integrity and Stability: this compound, a nucleoside analog, can degrade under common experimental conditions. Factors include enzymatic degradation by components in serum, hydrolysis, oxidation, and light sensitivity.[1] Improper storage and handling, such as repeated freeze-thaw cycles of stock solutions, can also compromise its activity.[1]
-
Experimental Protocol: The concentration of this compound is critical. Some biological effects may require micromolar concentrations, which are significantly higher than its binding affinity (Ki) for the A3 adenosine (B11128) receptor (A3AR) would suggest.[2] The duration of treatment and the timing of administration (acute versus chronic) can also dramatically influence the outcome.[3]
-
Cellular and System-Specific Factors: The level of A3AR expression in your cell line or tissue model is a crucial determinant of this compound's efficacy. Some cell lines may not express the A3AR, and in such cases, observed effects might be A3AR-independent.[4] Additionally, species-specific differences in A3AR biology and ligand affinity exist, which is an important consideration for in vivo studies.[5]
Q2: How can I be sure that my this compound is active and stable under my experimental conditions?
A2: To confirm the activity and stability of your this compound, consider the following:
-
Proper Storage and Handling: Store this compound as a desiccated solid at +4°C.[6] Prepare concentrated stock solutions in a suitable solvent like DMSO, aliquot them, and store at -20°C or -80°C to minimize freeze-thaw cycles.[1][7]
-
Stability Testing: You can perform a stability study by incubating this compound in your complete cell culture medium at 37°C for the duration of your experiment. Samples can be taken at different time points and analyzed by HPLC or LC-MS to check for degradation.[1]
-
Use of Positive Controls: Include a positive control in your experiments. This could be a cell line known to be responsive to this compound or a previously validated experimental model.
Q3: What is the mechanism of action of this compound, and how does it influence its effects?
A3: this compound is a potent and selective agonist for the A3 adenosine receptor (A3AR).[6] The A3AR is a G protein-coupled receptor, and its activation by this compound initiates several intracellular signaling cascades. The primary pathway involves coupling to inhibitory G proteins (Gαi/o), which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[8]
Beyond cAMP modulation, A3AR activation can also influence other important signaling pathways, including:
-
PI3K/Akt Pathway: this compound has been shown to modulate the PI3K/Akt pathway, which is involved in cell survival and apoptosis.[9][10]
-
ERK1/2 (MAPK) Pathway: Activation of the A3AR by this compound can lead to the phosphorylation and activation of ERK1/2, a key regulator of cell proliferation and differentiation.[10][11]
It is important to note that at higher, micromolar concentrations, this compound may exert effects that are independent of the A3AR.[2][4] Therefore, it is crucial to characterize the A3AR expression in your experimental system and use appropriate controls, such as an A3AR antagonist (e.g., MRS1191), to confirm that the observed effects are receptor-mediated.[11][12]
Troubleshooting Guide
If you are observing low efficacy with this compound, follow this troubleshooting guide to identify and resolve the potential issues.
Step 1: Verify Compound Integrity and Handling
| Potential Issue | Recommended Action |
| Improper Storage | Ensure this compound is stored as a desiccated solid at +4°C. Stock solutions in DMSO should be aliquoted and stored at -20°C or -80°C.[1][6][7] |
| Repeated Freeze-Thaw Cycles | Use freshly prepared dilutions from a single-use aliquot of the stock solution for each experiment.[1] |
| Light Exposure | Protect stock solutions and experimental setups from direct light, as this compound can be light-sensitive.[1] |
Step 2: Optimize Experimental Parameters
| Potential Issue | Recommended Action |
| Suboptimal Concentration | Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell type and assay. Concentrations can range from nanomolar to micromolar depending on the desired effect.[4][11][12] |
| Inappropriate Treatment Duration | Optimize the incubation time with this compound. Some effects may be rapid, while others may require longer exposure. |
| Instability in Media | If using serum-containing media, consider reducing the serum concentration or using serum-free media if your cells can tolerate it. Serum contains enzymes that can degrade this compound.[1] |
| Incorrect Vehicle Control | Ensure your vehicle control contains the same final concentration of the solvent (e.g., DMSO) used to dissolve this compound.[13] |
Step 3: Characterize Your Biological System
| Potential Issue | Recommended Action |
| Low or No A3AR Expression | Verify the expression of A3AR in your cell line or tissue using techniques like qPCR, Western blotting, or flow cytometry. |
| A3AR-Independent Effects | Use a selective A3AR antagonist (e.g., MRS1191) to confirm that the observed effects are mediated by the A3AR.[11][12] |
| Species Differences | Be aware of potential species differences in A3AR pharmacology when translating results from animal models to human systems.[5] |
Quantitative Data Summary
The following tables provide a summary of key quantitative data for this compound to aid in experimental design and data interpretation.
Table 1: Binding Affinity (Ki) of this compound for Adenosine Receptor Subtypes
| Receptor Subtype | Ki (nM) | Selectivity vs. A3AR |
| A3 | 1.1 - 1.8 | - |
| A1 | 51 - 54 | ~28-49 fold |
| A2A | 56 | ~51 fold |
Data compiled from multiple sources. Values can vary based on experimental conditions.[6][8]
Table 2: Effective Concentrations (EC50) of this compound in Functional Assays
| Assay | Cell Type | EC50 | Reference |
| ERK1/2 Activation | Human Ciliary Muscle Cells | 12 nM | [11] |
| A3AR Activation (Functional Assay) | Reporter Cell Line | 32.28 ± 11.2 nM | [12] |
Experimental Protocols
Protocol 1: General Protocol for In Vitro Cell-Based Assays
This protocol provides a general workflow for treating cultured cells with this compound.
-
Cell Seeding: Plate your cells at the desired density in a suitable culture vessel and allow them to adhere and grow overnight.
-
Serum Starvation (Optional): For signaling pathway studies (e.g., ERK1/2 phosphorylation), it is often recommended to serum-starve the cells for 16-24 hours prior to treatment to reduce basal signaling.[11]
-
Preparation of this compound Working Solution:
-
Thaw a single-use aliquot of your concentrated this compound stock solution (e.g., 10 mM in DMSO).
-
Dilute the stock solution in pre-warmed, serum-free, or complete culture medium to the desired final concentrations. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.1%).
-
-
Cell Treatment:
-
Remove the old medium from your cells.
-
Add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired duration at 37°C in a humidified incubator with 5% CO2.
-
-
Downstream Analysis: After incubation, harvest the cells for your intended downstream analysis, such as Western blotting for protein expression or phosphorylation, viability assays, or gene expression analysis.
Protocol 2: ERK1/2 Phosphorylation Assay
This protocol outlines the steps to measure this compound-induced activation of the ERK1/2 signaling pathway.
-
Cell Culture and Starvation: Culture cells to 70-80% confluency. Serum-starve the cells for 16-24 hours.[11]
-
This compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1 nM to 1 µM) for a short duration, typically 5-15 minutes, as ERK1/2 phosphorylation is often a rapid event.[11]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
-
Use an appropriate secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Quantify the band intensities to determine the ratio of p-ERK1/2 to total ERK1/2.
-
Visualizations
Caption: A general experimental workflow for using this compound in cell-based assays.
Caption: Simplified signaling pathways activated by this compound through the A3 adenosine receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. Adenosine A3 receptors: novel ligands and paradoxical effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenosine A3 receptor stimulation and cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An adenosine analogue, this compound, down-regulates estrogen receptor alpha and suppresses human breast cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rndsystems.com [rndsystems.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound, an A3 adenosine receptor agonist prevents bone resorption in rats with adjuvant induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases [mdpi.com]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. 2-Cl-IB-MECA regulates the proliferative and drug resistance pathways, and facilitates chemosensitivity in pancreatic and liver cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A3 adenosine receptor agonist this compound reduces myocardial ischemia-reperfusion injury in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to IB-Meca Treatment in Tumors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the A3 adenosine (B11128) receptor (A3AR) agonist, IB-Meca (N⁶-(3-Iodobenzyl)adenosine-5'-N-methyluronamide), and its analogue, Cl-IB-Meca.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in cancer cells?
This compound is a potent and selective agonist for the A3 adenosine receptor (A3AR).[1] Upon binding to A3AR, which is often overexpressed in tumor cells, it can trigger a cascade of downstream signaling events.[2] These pathways can lead to the inhibition of cell proliferation, cell cycle arrest (typically at the G1 phase), and induction of apoptosis.[3][4] this compound has been shown to down-regulate key signaling pathways involved in tumor growth and survival, such as the Wnt/β-catenin and Sonic hedgehog pathways.[3][4]
Q2: Can this compound overcome resistance to other chemotherapeutic drugs?
Yes, several studies have demonstrated that this compound and its analogues can enhance the cytotoxic effects of conventional chemotherapeutic agents like carboplatin (B1684641) and doxorubicin.[3][4] This is partly achieved by reducing the expression and function of multidrug resistance-associated proteins, such as P-glycoprotein (P-gp) and MRP1.[3][4]
Q3: Are the anti-tumor effects of this compound always dependent on the A3 adenosine receptor?
While the primary target of this compound is the A3AR, some studies suggest that its anti-tumor effects can be mediated through both A3AR-dependent and -independent pathways.[3][4] For instance, in MCF-7 breast cancer cells, the anti-proliferative effect of this compound was not abolished by an A3AR antagonist, nor was it enhanced by A3AR overexpression, indicating an A3AR-independent mechanism in this specific cell line.[5]
Q4: What are the potential reasons for observing a lack of response or resistance to this compound treatment in my tumor cell line?
Several factors could contribute to a lack of response:
-
Low or absent A3AR expression: The target receptor may not be present at sufficient levels on the cell surface.
-
A3AR downregulation: Prolonged exposure to agonists can lead to receptor internalization and downregulation.
-
Alterations in downstream signaling pathways: Mutations or adaptations in pathways like Wnt/β-catenin or PI3K/Akt can confer resistance.[6][7]
-
A3AR-independent mechanisms of survival: The cancer cells may rely on survival pathways that are not affected by this compound.
-
High expression of Inhibitor of Apoptosis Proteins (IAPs): Elevated levels of IAPs, such as in HL-60R leukemia cells, may counteract the pro-apoptotic signals from this compound.[8]
Troubleshooting Guides
Issue 1: No significant decrease in cell viability observed after this compound treatment.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Suggested Troubleshooting Step |
| Low A3AR Expression | 1. Verify A3AR Expression: Perform Western blot or qPCR to confirm the presence of A3AR in your cell line. Compare expression levels to sensitive cell lines if possible. 2. Select Appropriate Cell Line: If A3AR expression is negligible, consider using a different, A3AR-positive cell line for your experiments. |
| Suboptimal Drug Concentration | 1. Perform a Dose-Response Curve: Determine the IC50 value for your specific cell line using a wide range of this compound concentrations (e.g., nanomolar to high micromolar).[9] 2. Check Compound Integrity: Ensure the this compound compound is properly stored and has not degraded. Prepare fresh stock solutions in DMSO.[1] |
| Incorrect Assay Conditions | 1. Optimize Incubation Time: The effects of this compound may be time-dependent. Conduct a time-course experiment (e.g., 24, 48, 72 hours). 2. Review Cell Seeding Density: Ensure optimal cell seeding density for your viability assay to avoid issues with over-confluency or low signal.[10] |
| A3AR Desensitization | 1. Consider Pulsed Treatment: Instead of continuous exposure, try a pulsed treatment regimen to minimize receptor downregulation. |
Issue 2: Initial response to this compound is followed by the development of resistance.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Suggested Troubleshooting Step |
| Acquired Mutations in A3AR or Downstream Pathways | 1. Sequence A3AR Gene: In resistant clones, sequence the A3AR gene to check for mutations that might affect drug binding or receptor activation. 2. Analyze Key Signaling Pathways: Use Western blot to examine the expression and phosphorylation status of key proteins in the Wnt/β-catenin and PI3K/Akt pathways in both sensitive and resistant cells. |
| Upregulation of Pro-Survival Pathways | 1. Perform Pathway Analysis: Use RNA sequencing or protein arrays to identify upregulated pro-survival pathways in the resistant cells. 2. Combination Therapy: Based on the identified pathways, consider combining this compound with an inhibitor of the identified pro-survival pathway. |
| Increased Expression of Drug Efflux Pumps | 1. Assess P-glycoprotein Expression: Perform Western blot to check for increased P-gp expression in resistant cells.[11] 2. Use P-gp Inhibitors: Test if co-treatment with a P-gp inhibitor, such as verapamil, can restore sensitivity to this compound. |
| Elevated Levels of Inhibitor of Apoptosis Proteins (IAPs) | 1. Measure IAP Levels: Use RT-PCR or Western blot to compare the expression of IAPs (e.g., HIAP1, NAIP, survivin) between sensitive and resistant cells.[8] 2. Co-treatment with IAP Antagonists: Investigate if IAP antagonists can synergize with this compound to induce apoptosis in resistant cells. |
Data Summary Tables
Table 1: Cytotoxicity of Cl-IB-Meca in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| B16-BL6 | Murine Melanoma | 5 | [12] |
| LLC | Lewis Lung Carcinoma | 14 | [12] |
Table 2: Functional Potency of A3AR Agonists
| Compound | Assay | EC50 (nM) | Reference |
| 2-Cl-IB-MECA | A3AR Activation (Functional Assay) | 32.28 ± 11.2 | [13] |
| NECA | A3AR-βarr2 Recruitment | 132 | [14] |
| 2-Cl-IB-MECA | A3AR-βarr2 Recruitment | 39.0 | [15] |
| 2-Cl-IB-MECA | miniGαi Recruitment | 30.5 | [15] |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol is adapted from standard cell viability assay procedures.[9][16]
-
Cell Seeding: Seed adherent cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in culture medium from a stock solution in DMSO. Ensure the final DMSO concentration is below 0.5%.
-
Treatment: Remove the overnight culture medium and add 100 µL of the 2x this compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and blank (medium only) wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Western Blot for P-glycoprotein (P-gp) Expression
This protocol provides a general workflow for Western blotting.[12][15][17][18]
-
Sample Preparation:
-
Wash cell pellets (from both sensitive and potentially resistant cell lines) with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Gel Electrophoresis:
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins on an SDS-PAGE gel (e.g., 4-12% gradient gel).
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for P-glycoprotein (e.g., ABCB1) overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again three times with TBST.
-
Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare P-gp expression levels between samples.
-
Visualizations
Caption: this compound Signaling Pathway in Cancer Cells.
Caption: Troubleshooting Workflow for this compound Resistance.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Cancer biology and molecular genetics of A3 adenosine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Cl-IB-MECA regulates the proliferative and drug resistance pathways, and facilitates chemosensitivity in pancreatic and liver cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2‑Cl‑IB‑MECA regulates the proliferative and drug resistance pathways, and facilitates chemosensitivity in pancreatic and liver cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An adenosine analogue, this compound, down-regulates estrogen receptor alpha and suppresses human breast cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of Wnt/β-catenin pathway in cancer drug resistance: Insights into molecular aspects of major solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. benchchem.com [benchchem.com]
- 11. In Vivo Induction of P-Glycoprotein Function can be Measured with [18F]MC225 and PET - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-rad.com [bio-rad.com]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Adenosine A3 Receptor and Its Potential Role in Cancer Treatment: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sinobiological.com [sinobiological.com]
- 16. researchgate.net [researchgate.net]
- 17. Western blot protocol | Abcam [abcam.com]
- 18. origene.com [origene.com]
Technical Support Center: IB-Meca in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective and safe use of IB-Meca (N⁶-(3-Iodobenzyl)adenosine-5'-N-methyluronamide), a selective A₃ adenosine (B11128) receptor (A₃AR) agonist, in animal models. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to help minimize toxicity and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective agonist for the A₃ adenosine receptor (A₃AR).[1][2] Its mechanism of action involves binding to and activating A₃AR, a G-protein coupled receptor. This activation can trigger various downstream signaling pathways, including the inhibition of adenylyl cyclase (leading to decreased cAMP levels), stimulation of phospholipase C, and modulation of pathways such as Wnt and NF-κB.[3][4][5]
Q2: What are the known toxicities of this compound in animal models?
A2: The most commonly reported toxicities associated with this compound in animal models, particularly in rodents, are hypotension (a drop in blood pressure) and bronchoconstriction.[6][7] At high concentrations, this compound has been reported to have lethal effects.[8] It's important to note that these effects can be species-dependent.[9] For instance, the hypotensive effects observed in rodents are thought to be mediated by the release of vasoactive mediators from mast cells, a response not as prominent in rabbits and dogs.[7]
Q3: What is the difference between this compound and Cl-IB-MECA (Namodenoson)?
A3: Cl-IB-MECA (Namodenoson) is a 2-chloro derivative of this compound.[10] This modification significantly enhances its selectivity for the A₃AR over A₁ and A₂A receptors, with a reported 2500- and 1400-fold selectivity in rats, respectively.[10][11] Due to its improved selectivity, Cl-IB-MECA may offer a better safety profile with a reduced potential for off-target effects. Preclinical and clinical studies with Namodenoson have shown a favorable safety profile.[5]
Q4: Are there any known off-target effects of this compound?
A4: While this compound is selective for the A₃AR, it does exhibit some affinity for A₁ and A₂A adenosine receptors, especially at higher concentrations.[1][2] The Kᵢ values for this compound are approximately 1.1 nM for A₃, 54 nM for A₁, and 56 nM for A₂A receptors.[1] Off-target binding to A₁ and A₂A receptors could potentially contribute to unintended side effects.[12]
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound solution during preparation or administration. | - Low solubility of this compound in aqueous solutions.- Incorrect solvent or vehicle used.- Temperature changes causing the compound to fall out of solution. | - Use an appropriate solvent: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent to prepare stock solutions of this compound at concentrations of 10-50 mM.[13]- Prepare the final dilution fresh: For in vivo administration, dilute the DMSO stock solution in a suitable vehicle such as saline. It is recommended to keep the final DMSO concentration low (ideally below 1-5%) to avoid solvent toxicity.- Gentle warming and sonication: If precipitation occurs, gentle warming of the solution may help. Sonication can also be used to aid dissolution.[14]- Use a co-solvent formulation: For some applications, a co-solvent system (e.g., DMSO and PEG300) may improve solubility. |
| Significant hypotension and/or bradycardia observed after this compound administration. | - A₃AR-mediated vasodilation.- Mast cell degranulation leading to histamine (B1213489) release (especially in rodents).[7][15]- Off-target effects on other adenosine receptors at high doses. | - Dose titration: Start with a lower dose of this compound and gradually increase to find the optimal therapeutic window with minimal side effects.- Monitor cardiovascular parameters: Continuously monitor blood pressure and heart rate.[16]- Consider the animal species: Be aware that rodents are more susceptible to this compound-induced hypotension.[7]- Pre-treatment with mast cell stabilizers: In rodent studies, pre-treatment with a mast cell stabilizer may help mitigate hypotension caused by histamine release.[17]- Use a more selective agonist: Consider using Cl-IB-MECA (Namodenoson), which has a higher selectivity for A₃AR and may have a better cardiovascular safety profile.[5] |
| Respiratory distress or bronchoconstriction after administration. | - A₃AR-mediated effects on airway smooth muscle.[6] | - Careful dose selection: Use the lowest effective dose.- Monitor respiratory function: Observe the animal for any signs of respiratory distress.- Consider the route of administration: For respiratory studies, nebulized administration has been used, which may lead to more localized effects.[15] |
| Inconsistent or unexpected experimental results. | - Degradation of the compound.- Improper dosing or administration.- Variability in animal model response. | - Proper storage: Store this compound stock solutions at -20°C or -80°C, protected from light and moisture. Aliquoting the stock solution can prevent repeated freeze-thaw cycles.[5][18]- Accurate dosing: Ensure accurate calculation of doses and precise administration techniques.- Consistent experimental conditions: Maintain consistency in animal strain, age, sex, and environmental conditions.- Vehicle controls: Always include a vehicle control group to account for any effects of the solvent. |
Data Presentation
This compound and Cl-IB-MECA (Namodenoson) Receptor Binding Affinity
| Compound | Receptor | Kᵢ (nM) | Selectivity vs. A₃AR |
| This compound | A₃ | 1.1[1] | - |
| A₁ | 54[1] | ~49-fold | |
| A₂A | 56[1] | ~51-fold | |
| Cl-IB-MECA (Namodenoson) | A₃ | 0.33[11] | - |
| A₁ | - | 2500-fold (rat)[11] | |
| A₂A | - | 1400-fold (rat)[11] |
Note: Kᵢ values can vary slightly between different studies and experimental conditions.
Reported In Vivo Dosages of this compound and Cl-IB-MECA in Animal Models
| Animal Model | Compound | Dosage | Route of Administration | Vehicle | Reference |
| Rat | This compound | 0.5 µmol/kg | Intraperitoneal (i.p.) | 3% DMSO in saline | [12] |
| Rat | This compound | 0.75 mg/kg | Intraperitoneal (i.p.) | Not specified | [19] |
| Dog | This compound | 100 µg/kg | Intravenous (i.v.) bolus | 50% DMSO in normal saline | [7][20] |
| Mouse | This compound | 100 µg/kg | Intravenous (i.v.) bolus | Not specified | [12] |
| Gerbil | This compound | 100 µg/kg | Intraperitoneal (i.p.) | 20% Alkamuls 620 in saline | [21] |
| Rat | Cl-IB-MECA | 200 µg/kg | Intravenous (i.v.) | Not specified | [22] |
Disclaimer: This table provides examples of dosages used in published studies. Optimal dosage for a specific experiment must be determined empirically.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Objective: To prepare a solution of this compound suitable for intraperitoneal injection in rodents.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile 0.9% saline
-
Sterile, light-protected microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare Stock Solution:
-
Aseptically weigh the required amount of this compound powder.
-
Dissolve the this compound powder in anhydrous DMSO to prepare a stock solution of 10-50 mM.[13] For example, to make a 10 mM stock solution, dissolve 5.1 mg of this compound (MW: 510.29 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming or brief sonication can be used if necessary.[14]
-
Store the stock solution in small aliquots at -20°C or -80°C, protected from light, for up to 3 months.[18] Avoid repeated freeze-thaw cycles.[5]
-
-
Prepare Working Solution for Injection:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Calculate the required volume of the stock solution based on the desired final concentration and the total volume of the working solution.
-
Dilute the stock solution with sterile 0.9% saline to the final desired concentration. The final concentration of DMSO should be kept as low as possible (e.g., <5%) to minimize solvent toxicity. For example, to prepare a 100 µM working solution with 1% DMSO, dilute 10 µL of a 10 mM stock solution into 990 µL of sterile saline.
-
Vortex the working solution immediately before administration to ensure homogeneity.
-
Protocol 2: Assessment of this compound-Induced Hypotension in a Rat Model
Objective: To monitor the effect of this compound on arterial blood pressure in anesthetized rats.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-350 g)
-
Anesthetic (e.g., urethane (B1682113) or a combination of anesthetics)
-
This compound working solution
-
Vehicle control solution
-
Pressure transducer and data acquisition system
-
Catheters for cannulation of the carotid artery and jugular vein
-
Surgical instruments
-
Heating pad to maintain body temperature
Procedure:
-
Animal Preparation:
-
Anesthetize the rat according to an approved institutional protocol.
-
Surgically expose and cannulate the carotid artery for blood pressure measurement and the jugular vein for drug administration.[1]
-
Connect the arterial catheter to a pressure transducer linked to a data acquisition system to continuously record mean arterial pressure (MAP) and heart rate (HR).
-
Allow the animal to stabilize for at least 30 minutes to obtain a baseline blood pressure reading.
-
-
Drug Administration and Monitoring:
-
Administer the vehicle control solution intravenously and record MAP and HR for a set period (e.g., 15 minutes) to establish a baseline response.
-
Administer the this compound working solution intravenously at the desired dose.
-
Continuously monitor and record MAP and HR for a predetermined duration (e.g., 60-120 minutes) to observe the onset, magnitude, and duration of the hypotensive effect.
-
-
Data Analysis:
-
Calculate the change in MAP and HR from the baseline at different time points after this compound administration.
-
Compare the response to this compound with the vehicle control to determine the specific effect of the compound.
-
Mandatory Visualizations
Caption: A3 Adenosine Receptor (A3AR) signaling pathways activated by this compound.
Caption: Experimental workflow for assessing this compound-induced hypotension in rats.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | Adenosine A3 Receptors | Tocris Bioscience [tocris.com]
- 3. 2019-2058 [excli.de]
- 4. A rat model for predicting orthostatic hypotension during acute and chronic antihypertensive drug therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Can-Fite BioPharma - Namodenoson (CF102) [canfite.com]
- 6. Adenosine A3 receptors: novel ligands and paradoxical effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The A3 Adenosine Receptor Agonist this compound Reduces Myocardial Ischemia/Reperfusion Injury in Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound and cardioprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-Substituted (N)-Methanocarba A3 Adenosine Receptor Agonists: In Silico, In Vitro, and In Vivo Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Adenosine Signaling in Mast Cells and Allergic Diseases [mdpi.com]
- 11. The A3 adenosine receptor is the unique adenosine receptor which facilitates release of allergic mediators in mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The infarct-sparing effect of this compound against myocardial ischemia/reperfusion injury in mice is mediated by sequential activation of adenosine A3 and A 2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mast Cell Adenosine Receptors Function: A Focus on the A3 Adenosine Receptor and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Activation of murine lung mast cells by the adenosine A3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Monitoring haemodynamic changes in rodent models to better inform safety pharmacology: Novel insights from in vivo studies and waveform analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Namodenoson at the Crossroad of Metabolic Dysfunction-Associated Steatohepatitis and Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. First Potent Macrocyclic A3 Adenosine Receptor Agonists Reveal G-Protein and β-Arrestin2 Signaling Preferences - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The effects of the adenosine A3 receptor agonist this compound on sodium taurocholate-induced experimental acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A3 adenosine receptor agonist this compound reduces myocardial ischemia-reperfusion injury in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Adenosine A3 receptor stimulation and cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 22. medchemexpress.com [medchemexpress.com]
Technical Support Center: Validating A3AR Expression in Experimental Models
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the validation of Adenosine (B11128) A3 Receptor (A3AR) expression in experimental models.
Frequently Asked Questions (FAQs)
Q1: Why is validating A3AR expression important?
A1: The Adenosine A3 Receptor (A3AR) is a G protein-coupled receptor that is overexpressed in inflammatory and cancer cells compared to its low expression levels in normal tissues.[1] This differential expression makes it a significant target for drug development in conditions like autoimmune diseases, cancer, and inflammation.[1][2] Validating A3AR expression is a critical step to confirm the presence and quantify the levels of the receptor in experimental models, ensuring the model's suitability for studying A3AR-targeted therapies.[1]
Q2: What are the most common methods to validate A3AR expression?
A2: The most common methods for validating A3AR expression include:
-
Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR): To measure A3AR mRNA levels.[1]
-
Western Blotting: To detect and quantify A3AR protein expression.[1]
-
Immunohistochemistry (IHC): To visualize A3AR protein expression and localization within tissues.
-
Radioligand Binding Assays: To determine the density and affinity of A3AR in a given sample.[3][4]
Q3: How do I choose the right experimental model for A3AR studies?
A3: The choice of model depends on the research question. Cell lines (e.g., HEK293 or CHO cells) stably or transiently expressing human A3AR are often used for initial in vitro studies and binding assays.[3] For studying the effects of A3AR agonists or antagonists in a more complex physiological context, animal models of specific diseases, such as adjuvant-induced arthritis or bleomycin-induced lung fibrosis, are employed.[1][5] It is crucial to validate A3AR expression in the chosen model to ensure it recapitulates the desired characteristics.[5]
Q4: What is the typical signaling pathway activated by A3AR?
A4: A3AR is primarily coupled to inhibitory G proteins (Gαi/o), and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[3][4] However, it can also couple to other G proteins, like Gq, to activate phospholipase C (PLC).[2][6] Downstream signaling can involve pathways such as MAPK/ERK, PI3K/Akt, and Wnt/β-catenin, which are often cell-type specific.[2][3][6]
Troubleshooting Guides
Western Blotting
| Problem | Possible Cause | Recommended Solution |
| No Signal or Weak Signal | Low A3AR expression in the sample. | Use a positive control (e.g., cells known to overexpress A3AR). Increase the amount of protein loaded onto the gel.[7] |
| Inefficient antibody binding. | Optimize primary antibody concentration and incubation time (e.g., overnight at 4°C).[7] Ensure the secondary antibody is compatible with the primary antibody. | |
| Poor protein transfer to the membrane. | Verify transfer efficiency with Ponceau S staining. For small proteins, use a smaller pore size membrane (0.2 µm).[8][9] | |
| High Background | Primary or secondary antibody concentration is too high. | Perform a titration to determine the optimal antibody concentration.[8][10] |
| Insufficient blocking. | Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).[7][8] | |
| Inadequate washing. | Increase the number and duration of wash steps.[7] | |
| Non-specific Bands | Antibody is not specific enough. | Use a different, validated A3AR antibody. Perform a BLAST search to check for potential cross-reactivity of the antibody's epitope. |
| Protein degradation. | Add protease inhibitors to the lysis buffer and keep samples on ice.[9] |
Immunohistochemistry (IHC)
| Problem | Possible Cause | Recommended Solution |
| No Staining | Low or absent A3AR expression in the tissue. | Include a positive control tissue known to express A3AR. |
| Epitope masking due to over-fixation. | Optimize fixation time. Perform antigen retrieval using appropriate heat and buffer conditions.[11][12] | |
| Incorrect antibody concentration. | Titrate the primary antibody to find the optimal dilution.[11] | |
| High Background Staining | Non-specific antibody binding. | Increase the blocking step duration and use serum from the same species as the secondary antibody.[12] |
| Endogenous peroxidase or biotin (B1667282) activity. | Perform quenching steps with hydrogen peroxide (for HRP-based detection) or use an avidin/biotin blocking kit.[11] | |
| Hydrophobic interactions. | Add a detergent like Tween-20 to the wash buffers.[13] | |
| Poor Morphology | Improper tissue fixation or processing. | Ensure prompt and adequate fixation. Optimize tissue processing and sectioning protocols.[11] |
| Tissue sections detaching from the slide. | Use positively charged or coated slides.[14] |
RT-qPCR
| Problem | Possible Cause | Recommended Solution |
| No or Low Amplification | Poor RNA quality or quantity. | Assess RNA integrity (e.g., using a Bioanalyzer). Use a sufficient amount of high-quality RNA for cDNA synthesis. |
| Inefficient reverse transcription. | Use a high-quality reverse transcriptase and optimize the reaction conditions. | |
| Suboptimal primer design. | Design and validate primers for specificity and efficiency. Use A3AR-specific primers from a reliable source.[15] | |
| High Cq Values | Low A3AR expression. | This may be a true biological result. Ensure you are using a sufficient amount of template cDNA. |
| PCR inhibition. | Dilute the cDNA template to reduce the concentration of potential inhibitors. | |
| Non-specific Amplification | Primer-dimer formation. | Optimize primer concentration and annealing temperature. Analyze the melt curve to check for a single peak. |
| Genomic DNA contamination. | Treat RNA samples with DNase I before reverse transcription. Design primers that span an exon-exon junction.[1] |
Experimental Protocols
Western Blotting Protocol for A3AR Detection
-
Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.[1]
-
SDS-PAGE: Denature 20-40 µg of protein by boiling in Laemmli buffer. Separate proteins on a 10% SDS-polyacrylamide gel.[1]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).[1]
-
Primary Antibody Incubation: Incubate the membrane with a validated primary antibody against A3AR overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.[1]
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control like GAPDH or β-actin.[1]
RT-qPCR Protocol for A3AR mRNA Quantification
-
RNA Isolation: Extract total RNA from cells or tissues using a commercial kit (e.g., TRIzol). Assess RNA quality and quantity.[1]
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.[1]
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and A3AR-specific primers.[1]
-
Thermal Cycling: Perform the qPCR on a real-time PCR system with a standard cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[1]
-
Data Analysis: Determine the cycle threshold (Ct) values. Calculate the relative expression of A3AR mRNA using the 2-ΔΔCt method, normalizing to a stable reference gene (e.g., GAPDH, ACTB).[1]
Radioligand Binding Assay Protocol
-
Membrane Preparation: Culture cells expressing A3AR (e.g., HEK293 or CHO cells) and harvest them. Homogenize the cells in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.[3][16][17]
-
Binding Reaction: In a 96-well plate, incubate the cell membranes with a radiolabeled A3AR ligand (e.g., [¹²⁵I]I-AB-MECA) and varying concentrations of a competing unlabeled ligand.[2][18]
-
Incubation: Incubate the plate to allow the binding to reach equilibrium (e.g., 60-90 minutes at 30°C).[3][17]
-
Filtration: Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters. Wash the filters with ice-cold buffer to remove unbound radioligand.[3][17]
-
Counting: Measure the radioactivity trapped on the filters using a scintillation counter.[3]
-
Data Analysis: Plot the specific binding against the log concentration of the competing ligand to generate a competition curve and determine the IC50 value. Calculate the inhibition constant (Ki) from the IC50.[3]
Visualizations
Caption: Simplified A3AR signaling pathways upon agonist binding.
Caption: General experimental workflow for validating A3AR expression.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Pharmacological and Therapeutic Effects of A3 Adenosine Receptor (A3AR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 8. blog.addgene.org [blog.addgene.org]
- 9. Western blot troubleshooting guide! [jacksonimmuno.com]
- 10. What went wrong? A Western Blot Troubleshooting Guide [precisionbiosystems.com]
- 11. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 12. arigobio.com [arigobio.com]
- 13. Immunohistochemistry Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 14. documents.cap.org [documents.cap.org]
- 15. origene.com [origene.com]
- 16. A live cell NanoBRET binding assay allows the study of ligand-binding kinetics to the adenosine A3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. Characterization by Flow Cytometry of Fluorescent, Selective Agonist Probes of the A3 Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in IB-Meca experimental results
This guide provides troubleshooting advice and detailed protocols to help researchers, scientists, and drug development professionals address variability in experimental results when working with the A3 adenosine (B11128) receptor (A3AR) agonist, IB-Meca.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that can lead to variability in experiments involving this compound.
| Question/Issue | Possible Cause & Explanation | Recommended Solution |
| High variability between replicate wells in my cell-based assay. | Uneven cell seeding: Inconsistent cell numbers across wells is a primary source of variability. Edge effects: Wells on the perimeter of a microplate are prone to evaporation, leading to changes in reagent concentration. Inconsistent compound addition: Pipetting errors can lead to different final concentrations of this compound in each well. | Ensure thorough cell suspension mixing before and during seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate for experimental data; fill them with sterile PBS or media to create a humidity barrier. Use calibrated pipettes and consistent technique when adding this compound. |
| The effect of this compound is less potent or absent over time in prolonged experiments. | Receptor Desensitization: Continuous exposure to an agonist like this compound can cause A3AR to desensitize, internalize, and down-regulate, leading to a reduced cellular response.[1][2] This is a rapid process that can occur within minutes to hours.[1] | For long-term studies, consider the kinetics of desensitization. It may be necessary to use shorter incubation times or to wash out the agonist and allow for a resensitization period.[1] Run time-course experiments to determine the optimal window for observing the desired effect. |
| I'm observing effects at high concentrations of this compound, but are they specific to the A3 receptor? | Off-Target Effects: While this compound is selective for A3AR, at higher (micromolar) concentrations, it may interact with other adenosine receptor subtypes (A1, A2A) or other cellular targets, leading to non-specific effects.[3][4] Some studies have reported A3AR-independent effects of this compound.[4][5] | Always include a control where the effect of this compound is tested in the presence of a selective A3AR antagonist, such as MRS1220.[6][7] If the antagonist blocks the effect, it confirms that the action is mediated by A3AR. Also, test the effects in cell lines that do not express A3AR as a negative control.[5] |
| My this compound stock solution appears to have precipitated. | Poor Solubility: this compound has limited aqueous solubility. It is typically dissolved in an organic solvent like DMSO to create a concentrated stock solution.[8] Subsequent dilution into aqueous buffers or media can cause it to precipitate if the final solvent concentration is not optimal. | Prepare high-concentration stock solutions in 100% DMSO. When making working solutions, ensure the final DMSO concentration in your assay medium is low (typically <0.5%) and consistent across all conditions, including vehicle controls. Briefly vortex or sonicate if necessary to aid dissolution. |
| My functional assay results (e.g., cAMP levels) are inconsistent. | Phosphodiesterase (PDE) Activity: Intracellular PDEs rapidly degrade cAMP. If not inhibited, this can mask the inhibitory effect of A3AR activation on adenylyl cyclase. Variable Forskolin (B1673556) Stimulation: Forskolin is often used to stimulate adenylyl cyclase to create a measurable window for inhibition. Inconsistent forskolin activity will lead to variable results. | Include a PDE inhibitor, such as IBMX or Ro 20-1724, in your assay buffer to prevent cAMP degradation.[9][10] Ensure the forskolin concentration and incubation time are optimized and consistently applied across all experiments. |
| I'm not seeing any effect of this compound on my cells. | Low or Absent A3AR Expression: The cell line you are using may not express the A3 adenosine receptor at sufficient levels to produce a measurable response. Compound Inactivity: The this compound may have degraded due to improper storage. | Confirm A3AR expression in your cell line using RT-PCR for mRNA or Western blot for protein.[7] Store this compound stock solutions aliquoted at -20°C and avoid repeated freeze-thaw cycles. Always run a positive control with a cell line known to respond to this compound if possible. |
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound and its related compound, 2-Cl-IB-MECA. Note that experimental values can vary based on the specific cell system and assay conditions.
Table 1: Receptor Binding Affinity (Ki)
| Compound | Receptor | Ki (nM) | Cell System | Reference |
| This compound | Human A3 | 1.1 | Transfected Cells | |
| Human A1 | 54 | Transfected Cells | ||
| Human A2A | 56 | Transfected Cells | ||
| 2-Cl-IB-MECA | Human A3 | 0.33 | Transfected Cells | |
| Human A1 | 820 | Transfected Cells | ||
| Human A2A | 470 | Transfected Cells |
Table 2: Functional Potency (EC50) & Cytotoxicity (IC50)
| Compound | Assay Type | Cell Line | Parameter | Value | Reference |
| 2-Cl-IB-MECA | A3AR Activation (Functional Assay) | Reporter Cell Line | EC50 | 32.28 ± 11.2 nM | [11][12] |
| 2-Cl-IB-MECA | Cytotoxicity (MTS Assay, 72h) | JoPaca-1 (Pancreatic Cancer) | IC50 | > 50 µM | [11] |
| 2-Cl-IB-MECA | Cytotoxicity (MTS Assay, 72h) | Hep-3B (Liver Cancer) | IC50 | 22.31 ± 3.1 µM | [11] |
| This compound | Cell Growth Inhibition (48h) | MCF-7 (Breast Cancer) | Effective Conc. | 1-100 µM | [7] |
| This compound | Cell Growth Inhibition (48h) | MDA-MB468 (Breast Cancer) | Effective Conc. | 1-100 µM | [7] |
Experimental Protocols & Methodologies
Protocol 1: Cell Viability / Cytotoxicity (MTT Assay)
This protocol measures the effect of this compound on cell metabolic activity as an indicator of viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound from a DMSO stock. The final DMSO concentration in the wells should be below 0.5%. Include a vehicle-only control (e.g., media with the same final DMSO concentration).
-
Cell Treatment: Remove the old media and add 100 µL of media containing the various concentrations of this compound or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[13]
-
Formazan (B1609692) Formation: Incubate the plate for 1-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.[13]
-
Data Acquisition: Read the absorbance at a wavelength of 570 nm using a microplate reader.
Protocol 2: cAMP Functional Assay (Inhibition of Forskolin-Stimulated cAMP)
This protocol measures the functional activity of this compound by quantifying its ability to inhibit adenylyl cyclase.
-
Cell Seeding: Seed cells expressing A3AR into a 96-well plate and grow overnight.[14]
-
Pre-incubation: Replace the culture medium with a stimulation buffer (e.g., serum-free media or DPBS) containing a phosphodiesterase (PDE) inhibitor like 0.5 mM IBMX. Incubate for 15-30 minutes at 37°C.[9][14]
-
Agonist Addition: Add varying concentrations of this compound to the wells.
-
Adenylyl Cyclase Stimulation: Immediately add a fixed concentration of forskolin (e.g., 5-10 µM, to be optimized) to all wells except the basal control.[14]
-
Incubation: Incubate for 30 minutes at 37°C.[14]
-
Cell Lysis: Lyse the cells according to the manufacturer's protocol of your chosen cAMP detection kit.
-
cAMP Quantification: Measure intracellular cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA) or other detection technology as per the kit instructions.
-
Data Analysis: Plot the concentration-response curve for this compound's inhibition of the forskolin-stimulated signal to determine its EC50.
Visualizations
A3 Adenosine Receptor Signaling Pathway
Caption: Canonical Gαi-mediated signaling pathway of the A3 Adenosine Receptor (A3AR).
General Experimental Workflow for this compound Characterization
Caption: A logical workflow for in vitro characterization of this compound's effects on a cell line.
References
- 1. A3 Adenosine Receptors in Human Astrocytoma Cells: Agonist-Mediated Desensitization, Internalization, and Down-Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation and Desensitization of Rat A3-Adenosine Receptors by Selective Adenosine Derivatives and Xanthine-7-Ribosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assay-Dependent Inverse Agonism at the A3 Adenosine Receptor: When Neutral Is Not Neutral - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. An adenosine analogue, this compound, down-regulates estrogen receptor alpha and suppresses human breast cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The adenosine A3 receptor agonist Cl-IB-MECA induces cell death through Ca²⁺/ROS-dependent down regulation of ERK and Akt in A172 human glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An adenosine analog (this compound) inhibits anchorage-dependent cell growth of various human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. 2-Cl-IB-MECA regulates the proliferative and drug resistance pathways, and facilitates chemosensitivity in pancreatic and liver cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. physiology.elte.hu [physiology.elte.hu]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Improving the Bioavailability of IB-Meca for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the bioavailability of IB-Meca in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key characteristics relevant to in vivo studies?
A1: this compound (N6-(3-Iodobenzyl)adenosine-5'-N-methyluronamide) is a potent and selective agonist for the A3 adenosine (B11128) receptor (A3AR).[1] It is a nucleoside analog and is considered a small, highly bioavailable molecule.[2] Its lipophilic nature can present challenges for formulation and administration in aqueous solutions, potentially impacting its bioavailability.
Q2: What are the primary challenges in achieving consistent in vivo exposure of this compound?
A2: The main challenges stem from this compound's poor aqueous solubility. This can lead to:
-
Low Oral Bioavailability: Inefficient dissolution in the gastrointestinal tract can limit absorption.
-
Precipitation upon Administration: When a stock solution in an organic solvent like DMSO is diluted in an aqueous medium for injection, the compound may precipitate, leading to inaccurate dosing and potential for embolism.
-
High Inter-animal Variability: Inconsistent absorption due to formulation issues can result in significant variations in plasma concentrations between individual animals.
Q3: What are the known signaling pathways activated by this compound?
A3: this compound primarily acts through the A3 adenosine receptor, a G protein-coupled receptor (GPCR). The main signaling cascades initiated by this compound binding to A3AR include:
-
Gαi-mediated pathway: Inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[3][4]
-
Gαq-mediated pathway: Activation of phospholipase C (PLC), which generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium and activation of protein kinase C (PKC).[3][4]
-
MAPK/ERK and PI3K/Akt pathways: Downstream of G protein activation, this compound can modulate these pathways, which are crucial for cell survival, proliferation, and inflammation.[3][4]
Troubleshooting Guide
| Issue Encountered | Possible Cause | Troubleshooting Steps |
| Precipitation of this compound formulation upon dilution for injection. | The compound is "crashing out" of solution as the polarity of the solvent increases with the addition of aqueous buffer. | 1. Optimize the co-solvent concentration: Use the lowest effective concentration of the organic solvent (e.g., DMSO) in the final formulation. 2. Use a different vehicle: Consider formulations with solubilizing agents like cyclodextrins, or lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS). 3. Stepwise dilution: Add the aqueous buffer to the DMSO stock solution slowly while vortexing to allow for gradual mixing and prevent localized high concentrations of the compound. |
| High variability in plasma concentrations after oral administration. | Inconsistent dissolution and absorption from the gastrointestinal tract. | 1. Improve the formulation: Utilize micronization or nanosizing to increase the surface area of the drug particles. 2. Use a solubilizing formulation: Employ amorphous solid dispersions, lipid-based formulations, or cyclodextrin (B1172386) complexes to enhance solubility in the gut. 3. Standardize experimental conditions: Ensure consistent fasting times and gavage volumes for all animals. |
| Low or undetectable plasma concentrations of this compound. | Poor oral absorption or rapid metabolism. | 1. Increase oral bioavailability: Implement the formulation strategies mentioned above. 2. Assess metabolic stability: Conduct in vitro studies with liver microsomes to determine the rate of metabolism. If metabolism is rapid, consider co-administration with a metabolic inhibitor (if appropriate for the study). 3. Confirm analytical method sensitivity: Ensure the lower limit of quantification (LLOQ) of your analytical method is sufficient to detect the expected low concentrations. |
Data Presentation
Table 1: Representative Pharmacokinetic Parameters of a Poorly Soluble Compound in Rats
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | Oral Bioavailability (F%) |
| Intravenous (IV) | 1 | 850 | 0.08 | 1200 | - |
| Oral (PO) | 10 | 350 | 2 | 2400 | 20% |
Note: This is example data and does not represent actual values for this compound. A study in healthy men reported a plasma half-life of about 8 hours for this compound after oral administration.[5]
Experimental Protocols
Protocol 1: Preparation of an Oral Formulation of this compound using a Co-solvent/Surfactant System
This protocol describes the preparation of a simple oral formulation for a poorly soluble compound like this compound.
Materials:
-
This compound
-
Polyethylene glycol 400 (PEG 400)
-
Tween 80
-
Distilled water
-
Vortex mixer
-
Sonicator
Procedure:
-
Weigh the required amount of this compound.
-
In a clean vial, dissolve the this compound in PEG 400. This may require gentle warming and sonication.
-
Add Tween 80 to the solution and vortex until a clear, homogenous mixture is obtained. A common ratio is 60% PEG 400 and 40% Tween 80.
-
Slowly add distilled water to the mixture while vortexing to achieve the desired final concentration.
-
Visually inspect the final formulation for any signs of precipitation.
Protocol 2: In Vivo Oral Bioavailability Study in Rats
This protocol outlines the steps for conducting an oral bioavailability study in rats.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
This compound formulations for intravenous (IV) and oral (PO) administration
-
Oral gavage needles
-
Syringes and needles for IV injection
-
Blood collection tubes (e.g., with K2EDTA)
-
Centrifuge
Procedure:
-
Acclimatization: Acclimate the rats to the housing conditions for at least 3 days prior to the study.
-
Fasting: Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing:
-
IV Group: Administer the IV formulation of this compound (e.g., in 50% DMSO/saline) via the tail vein at a dose of 1 mg/kg.
-
PO Group: Administer the oral formulation of this compound via oral gavage at a dose of 10 mg/kg.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at the following time points: pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.
-
Plasma Preparation: Immediately transfer the blood samples into tubes containing an anticoagulant. Centrifuge the samples at 4°C to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
Protocol 3: Quantification of this compound in Rat Plasma using LC-MS/MS
This is a representative protocol for the analysis of a small molecule like this compound in plasma.
Materials:
-
Rat plasma samples
-
Internal standard (IS) solution (e.g., a structurally similar compound)
-
Formic acid
-
LC-MS/MS system
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add 150 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at high speed for 10 minutes.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
Chromatographic Conditions (Representative):
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometric Conditions (Representative):
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions: Determine the optimal precursor to product ion transitions for this compound and the internal standard.
-
Data Analysis: Quantify the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Mandatory Visualizations
Figure 1: this compound initiated A3AR signaling pathways.
Figure 2: Workflow for an in vivo bioavailability study.
Figure 3: Troubleshooting logic for low in vivo exposure.
References
- 1. Polypharmacology of N6-(3-Iodobenzyl)adenosine-5′-N-methyluronamide (this compound) and Related A3 Adenosine Receptor Ligands: Peroxisome Proliferator Activated Receptor (PPAR) γ Partial Agonist and PPARδ Antagonist Activity Suggests Their Antidiabetic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting IB-Meca Signaling Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the A3 adenosine (B11128) receptor (A3AR) agonist, IB-Meca. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues that can lead to inconsistent signaling results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (N⁶-(3-Iodobenzyl)adenosine-5'-N-methyluronamide), also known as Piclidenoson or CF-101, is a potent and selective agonist for the A3 adenosine receptor (A3AR).[1] The A3AR is a G protein-coupled receptor (GPCR). Upon activation by this compound, it primarily couples to inhibitory G proteins (Gi/o), which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2][3] The receptor can also couple to Gq proteins, stimulating the phospholipase C (PLC) pathway.[2][4] Additionally, A3AR activation can modulate other signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.[4][5] It's important to note that the downstream effects of this compound can be highly cell-type specific.[4]
Q2: Why am I seeing a weaker than expected, or no response, to this compound in my assay?
A2: A weak or absent signal can stem from several factors:
-
Low A3AR Expression: The cell line you are using may not express the A3 adenosine receptor at sufficient levels.[6] It is crucial to verify receptor expression using methods like qPCR, Western blot, or radioligand binding assays. A3AR is often overexpressed in inflammatory and cancer cells.[7][8]
-
Receptor Desensitization: The A3AR is known to undergo rapid desensitization and internalization upon agonist exposure, often within minutes.[4][5][9] If your experimental protocol involves prolonged pre-incubation or repeated stimulation with this compound, you may be observing a desensitized state.
-
Suboptimal Assay Conditions: For Gi-coupled signaling assays that measure cAMP levels, the concentration of adenylyl cyclase activators like forskolin (B1673556) needs to be optimized to ensure a sufficient assay window to detect inhibition.[10]
-
Improper this compound Preparation: this compound is typically dissolved in DMSO.[1] Ensure it is fully dissolved and that the final DMSO concentration in your assay is not inhibiting cell function. Stock solutions should be stored correctly, as improper storage can lead to degradation.[11]
Q3: My results with this compound are highly variable between experiments. What are the potential causes?
A3: Inconsistent results are a common challenge in cell-based assays. Here are some likely culprits:
-
Cell Health and Passage Number: Ensure your cells are healthy, within a consistent passage number range, and plated at a consistent density. Over-confluent or stressed cells can exhibit altered signaling responses.[12]
-
Reagent Variability: Use freshly prepared reagents and ensure consistent quality of media and supplements. The bioactivity of this compound can vary between batches, so it is good practice to qualify each new lot.
-
Stimulation Time: The kinetics of A3AR signaling can be rapid. A consistent and optimized stimulation time is critical for reproducible results. For kinetic assays, ensure your measurement intervals are appropriate to capture the peak response before desensitization occurs.[12]
-
Assay-Dependent Readouts: this compound's effect can differ depending on the signaling pathway being measured (e.g., cAMP vs. β-arrestin recruitment). This phenomenon, known as biased agonism, means that the "signal" can be inconsistent across different assay platforms.[13]
Troubleshooting Guides
Problem 1: High Background Signal in the Absence of this compound
| Potential Cause | Suggested Solution |
| Constitutive Receptor Activity | Some GPCRs, especially when overexpressed, can be constitutively active. Reduce the amount of receptor plasmid used for transfection to lower expression levels.[6] |
| Contaminated Reagents | Use fresh, sterile buffers and media. Microbial contamination can trigger cellular signaling pathways and create a high background.[6] |
| Assay-Specific Artifacts | Review the protocol for your specific assay kit for potential sources of non-specific signal. For example, in cAMP assays, ensure the phosphodiesterase inhibitor (e.g., IBMX) concentration is optimal.[12] |
Problem 2: Inconsistent Dose-Response Curves
| Potential Cause | Suggested Solution |
| This compound Solubility Issues | Ensure the this compound stock solution is fully dissolved. When diluting into aqueous assay buffers, be mindful of potential precipitation. Using a carrier protein like fatty acid-free BSA (e.g., 0.1%) may improve solubility.[6] |
| Pipetting Inaccuracy | Use calibrated pipettes and proper technique, especially for serial dilutions. Small errors in ligand concentration can significantly shift the EC₅₀ value. |
| Edge Effects in Assay Plates | The outer wells of microplates are prone to evaporation, which can alter reagent concentrations. Avoid using the outermost wells for critical samples or use an automated liquid handler to minimize this effect.[6] |
| Receptor Desensitization at High Concentrations | At high concentrations of this compound, rapid receptor desensitization can lead to a "bell-shaped" dose-response curve or a plateau that is lower than expected. Reduce the incubation time to capture the peak signal before significant desensitization occurs.[5][9] |
Experimental Protocols
Key Experiment: cAMP Inhibition Assay for Gi Signaling
This protocol provides a general framework for measuring the inhibition of adenylyl cyclase activity following A3AR activation.
1. Cell Preparation:
- Plate cells (e.g., HEK293 or CHO cells stably expressing A3AR) in a 96-well plate at a pre-determined optimal density.
- Allow cells to adhere and grow overnight.
- Prior to the assay, replace the growth medium with a serum-free medium and incubate for at least 2 hours to reduce basal signaling.
2. Assay Procedure:
- Prepare a stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to create a range of concentrations.
- Prepare a solution of a phosphodiesterase inhibitor (e.g., 100 µM IBMX) to prevent cAMP degradation.
- Prepare a solution of forskolin (an adenylyl cyclase activator) at a concentration predetermined to be optimal for your cell system (e.g., 1-10 µM).
- Add the phosphodiesterase inhibitor to all wells.
- Add the different concentrations of this compound to the appropriate wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
- Add forskolin to all wells (except for the negative control) to stimulate cAMP production and incubate for a further 15-30 minutes.
- Lyse the cells and measure cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or luminescence-based).
3. Data Analysis:
- Normalize the data to the forskolin-only control (representing 100% cAMP production).
- Plot the normalized response against the log of the this compound concentration.
- Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Visualizations
Caption: Simplified this compound signaling pathways via the A3 adenosine receptor.
Caption: A logical workflow for troubleshooting inconsistent this compound signaling.
References
- 1. This compound | Adenosine A3 Receptors | Tocris Bioscience [tocris.com]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. A3 adenosine receptors in human astrocytoma cells: agonist-mediated desensitization, internalization, and down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Internalization and desensitization of adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. The A3 adenosine receptor (A3AR): therapeutic target and predictive biological marker in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Internalization and desensitization of adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimize your research into Gαi/o coupled GPCRs. | Revvity [revvity.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. revvity.com [revvity.com]
- 13. Biased signaling in naturally occurring mutations of G protein-coupled receptors associated with diverse human diseases - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of IB-Meca and Other A3AR Agonists: Efficacy and Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of IB-Meca (Piclidenoson) against other prominent A3 adenosine (B11128) receptor (A3AR) agonists, including Cl-IB-MECA (Namodenoson) and 2-Cl-IB-MECA. The A3AR is a G protein-coupled receptor that has emerged as a significant therapeutic target for various conditions, including cancer and inflammatory diseases, due to its overexpression in tumor and inflamed tissues compared to normal tissues.[1] Activation of A3AR by specific agonists can trigger anti-cancer and anti-inflammatory effects by modulating key signaling pathways, leading to the inhibition of cell proliferation and apoptosis.[1][2] This guide summarizes key quantitative data, details experimental protocols, and visualizes the underlying molecular mechanisms to aid in research and drug development.
Data Presentation: Comparative Efficacy of A3AR Agonists
The following tables summarize the binding affinity and functional potency of this compound and other A3AR agonists based on data from various studies. It is important to note that experimental conditions can influence absolute values, and these tables are for comparative purposes.[3]
Table 1: Receptor Binding Affinity at Human A3AR
Binding affinity (Ki) is a measure of how tightly a ligand binds to a receptor. A lower Ki value indicates a higher binding affinity.[4]
| Compound | Kᵢ (nM) | Selectivity Profile |
| This compound | ~1-2 | ~50-fold selective for A3 vs. A1/A2A |
| Cl-IB-MECA | ~0.33 | >1400-fold selective for A3 vs. A1/A2A[4] |
| 2-Cl-IB-MECA | ~0.33 | 2500-fold and 1400-fold selective over A1 and A2A receptors, respectively[5] |
| MRS5698 | Not specified | Highly selective |
| MRS5980 | 0.72 | Highly selective[6] |
Table 2: In Vitro Functional Potency and Efficacy (cAMP Inhibition)
Functional potency (EC₅₀) is the concentration of an agonist that produces 50% of the maximal response, while efficacy (Eₘₐₓ) is the maximum response achievable. For A3AR, this is often measured by the inhibition of forskolin-stimulated cAMP production.[4]
| Compound | EC₅₀ (nM) | Efficacy (Eₘₐₓ) |
| This compound | ~24 | Not specified |
| Cl-IB-MECA | ~1.3 | Not specified |
| 2-Cl-IB-MECA | 32.28 ± 11.2 | Not specified[7] |
| NECA (non-selective) | Not specified | Reference agonist for maximal response[8] |
Signaling Pathways and Experimental Workflows
The activation of A3AR initiates a cascade of intracellular signaling events. As a G protein-coupled receptor (GPCR), it primarily couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[3][4] This can subsequently modulate the activity of mitogen-activated protein kinase (MAPK) pathways, such as ERK1/2.[4][9] A3AR stimulation can also lead to the activation of the PI3K/Akt pathway.[3][10]
A3AR Signaling Pathways
A3AR Agonist Screening Workflow
Experimental Protocols
Reproducible and robust experimental methodologies are crucial for the accurate characterization of A3AR agonists. The following are standard protocols for key assays.
Radioligand Binding Assay (Competition)
This assay is used to determine the binding affinity (Kᵢ) of a test compound for the A3AR by measuring its ability to compete with a radiolabeled ligand.[4][11]
Materials:
-
Cell membranes expressing the human A3AR (e.g., from transfected CHO or HEK293 cells).[11]
-
Test compounds (unlabeled agonists).[11]
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA).[11]
-
Non-specific binding determinator (e.g., 1 µM this compound or 100 µM NECA).[6][11]
-
Glass fiber filters and filtration apparatus.[11]
-
Scintillation counter.[11]
Procedure:
-
Incubation: In a 96-well plate, incubate a fixed amount of membrane protein with a single concentration of radioligand and varying concentrations of the unlabeled test compound.[11] A parallel set of incubations is performed with a high concentration of a known A3AR ligand to determine non-specific binding.[11]
-
Equilibrium: Incubate the plate at room temperature to allow the binding to reach equilibrium (e.g., 120 minutes).[11]
-
Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound from unbound radioligand.[11]
-
Washing: Wash the filters multiple times with ice-cold wash buffer.[12]
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.[12]
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competing ligand to determine the IC₅₀ value. The Kᵢ value is then calculated using the Cheng-Prusoff equation.[12]
cAMP Accumulation Assay (HTRF-based)
This functional assay measures the ability of an A3AR agonist to inhibit adenylyl cyclase activity, which results in a decrease in intracellular cAMP levels.[4][12]
Materials:
-
Cells stably expressing the human A3AR (e.g., HEK293 or CHO cells).[4][6]
-
Stimulation buffer (e.g., HBSS) containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.[4][12]
-
Forskolin (B1673556) (an adenylyl cyclase activator).[12]
-
Test compounds and a reference agonist.[4]
-
HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents.[11]
-
HTRF-compatible plate reader.[11]
Procedure:
-
Cell Preparation: Seed cells into a suitable multi-well plate and allow them to adhere.[12]
-
Compound Addition: Wash the cells with stimulation buffer. Add the A3AR agonist at various concentrations.[12]
-
Stimulation: Co-stimulate the cells with forskolin to induce cAMP production.[12]
-
Lysis and Detection: Lyse the cells and add the HTRF detection reagents according to the manufacturer's protocol.[11]
-
Measurement: Read the plate on an HTRF-compatible reader, measuring the fluorescence at two wavelengths (e.g., 665 nm and 620 nm).[11]
-
Data Analysis: The ratio of the fluorescence signals is inversely proportional to the intracellular cAMP concentration. Generate a dose-response curve for the agonist's inhibition of forskolin-stimulated cAMP accumulation to determine the EC₅₀ and Eₘₐₓ values.[4][11]
Conclusion
The available data indicates that while this compound is a potent and selective A3AR agonist, chlorinated analogs such as Cl-IB-MECA and 2-Cl-IB-MECA exhibit significantly higher binding affinity and, in some cases, greater selectivity.[4][5] The choice of agonist for research or therapeutic development will depend on the specific application, considering factors such as desired potency, selectivity, and pharmacokinetic properties. The provided protocols and pathway diagrams serve as a foundational resource for the continued investigation and comparison of novel A3AR agonists.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacological and Therapeutic Effects of A3 Adenosine Receptor (A3AR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 2-Cl-IB-MECA |CAS:163042-96-4 Probechem Biochemicals [probechem.com]
- 6. benchchem.com [benchchem.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Assessment of biased agonism at the A3 adenosine receptor using β-arrestin and miniGαi recruitment assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Comparative Analysis of 2-Cl-IB-MECA and IB-MECA: Selectivity and Potency at the A3 Adenosine Receptor
In the landscape of adenosine (B11128) receptor research, particularly concerning the A3 subtype (A3AR), two agonists, 2-Cl-IB-MECA (also known as Namodenoson or CF-102) and IB-MECA (also known as Piclidenoson or CF-101), have emerged as critical pharmacological tools.[1] Both are recognized for their selective agonism at the A3AR, a G protein-coupled receptor implicated in various physiological and pathological processes, including inflammation, cancer, and cardiac ischemia.[2] This guide provides an objective comparison of their selectivity and potency, supported by experimental data, to aid researchers in the selection of the most appropriate compound for their studies.
Molecular Profile and Mechanism of Action
Both 2-Cl-IB-MECA and this compound are adenosine analogs. The key structural difference is the presence of a chlorine atom at the 2-position of the adenine (B156593) ring in 2-Cl-IB-MECA, a modification that significantly enhances its affinity and selectivity for the A3AR.[1]
The A3 adenosine receptor primarily couples to Gi/o proteins.[3][4] Agonist binding to the A3AR initiates a signaling cascade that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4][5] This is a common functional assay for assessing the potency of A3AR agonists.[5]
Comparative Analysis of Binding Affinity and Selectivity
The binding affinity (Ki), a measure of how tightly a ligand binds to a receptor, and selectivity are crucial parameters for pharmacological probes. A lower Ki value indicates a higher binding affinity. Experimental data consistently demonstrates the superior affinity and selectivity of 2-Cl-IB-MECA for the A3 adenosine receptor compared to this compound.
Table 1: Comparison of Binding Affinity (Ki) and Selectivity
| Compound | Receptor Subtype | Binding Affinity (Ki) (nM) | Selectivity over A1 Receptor | Selectivity over A2A Receptor |
| 2-Cl-IB-MECA | A3 | 0.33 [1][6][7][8] | ~2500-fold [1][6][7] | ~1400-fold [1][6][7] |
| A1 | ~820 | - | - | |
| A2A | ~470 | - | - | |
| This compound | A3 | 1.1 | ~50-fold [1] | ~50-fold [1] |
| A1 | 54 | - | - | |
| A2A | 56 | - | - |
Note: Ki values can vary slightly between different studies and experimental conditions.
The data clearly indicates that the 2-chloro substitution in 2-Cl-IB-MECA results in a more than 3-fold increase in binding affinity for the A3 receptor compared to this compound. More strikingly, the selectivity of 2-Cl-IB-MECA for the A3 receptor over A1 and A2A subtypes is dramatically higher, with selectivity ratios in the thousands, compared to the approximately 50-fold selectivity of this compound.[1][6][7]
Comparative Analysis of Functional Potency
Functional potency, often measured as the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) in functional assays, reflects the concentration of a compound required to elicit a half-maximal biological response.
Table 2: Comparison of Functional Potency
| Compound | Assay Type | Cell Line | Parameter | Value (nM) |
| 2-Cl-IB-MECA | cAMP Inhibition | CHO cells (rat A3R) | IC50 | 67[6] |
| Reporter Gene Assay | Reporter cell line (A3AR) | EC50 | 32.28 ± 11.2[9] | |
| This compound | cAMP Assay | CHO-K1 cells (human A3R) | EC50 | 0.5[10] |
While direct side-by-side comparisons in the same study are limited in the provided search results, the available data suggests that both compounds are potent agonists in functional assays, with activity in the nanomolar range. The differing cell lines and assay types make a direct potency comparison from this data challenging. However, the significantly higher binding affinity of 2-Cl-IB-MECA would generally be expected to translate to higher functional potency.
Experimental Protocols
The determination of binding affinity and functional potency relies on standardized experimental protocols. Below are detailed methodologies for the key experiments cited.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.
Objective: To determine the Ki of 2-Cl-IB-MECA and this compound at adenosine receptors.
Materials:
-
Cell membranes from cells expressing the adenosine receptor subtype of interest (e.g., CHO or HEK293 cells).[11]
-
Radioligand: [¹²⁵I]I-AB-MECA for A3 receptors.[11]
-
Unlabeled ligands: 2-Cl-IB-MECA and this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[12]
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in a suitable buffer and prepare a membrane fraction via centrifugation.[12]
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and increasing concentrations of the unlabeled test compound.[12]
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the mixture through glass fiber filters to separate receptor-bound from unbound radioligand.[13]
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.[13]
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.[12]
Caption: Workflow for a competitive radioligand binding assay.
cAMP Functional Assay
This functional assay measures the ability of an agonist to inhibit adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels.
Objective: To determine the functional potency (EC50 or IC50) of 2-Cl-IB-MECA and this compound.
Materials:
-
Whole cells expressing the A3 adenosine receptor (e.g., CHO or HEK293 cells).[14]
-
Forskolin (B1673556) (an adenylyl cyclase activator).[12]
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.[12]
-
Test compounds: 2-Cl-IB-MECA and this compound.
-
cAMP detection kit (e.g., HTRF, ELISA).[12]
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to attach.
-
Pre-incubation: Pre-incubate the cells with a PDE inhibitor.[12]
-
Agonist Treatment: Add increasing concentrations of the test agonist along with a fixed concentration of forskolin to stimulate cAMP production.[12]
-
Incubation: Incubate the plate at 37°C for a defined period.[12]
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's protocol.[12]
-
Data Analysis: Plot the cAMP concentration against the log concentration of the test compound to determine the EC50 or IC50 value.
Caption: Workflow for a cAMP functional assay.
A3 Adenosine Receptor Signaling Pathway
The binding of an agonist like 2-Cl-IB-MECA or this compound to the A3 adenosine receptor triggers a cascade of intracellular events.
Caption: Simplified A3 adenosine receptor signaling pathway.
Conclusion
For researchers requiring a highly selective and potent A3 adenosine receptor agonist, 2-Cl-IB-MECA stands out as the superior choice over this compound. Its significantly higher binding affinity and, most notably, its vastly improved selectivity profile, minimize the potential for off-target effects at other adenosine receptor subtypes.[1][6][7] This is particularly critical for in vivo studies or experiments where precise targeting of the A3AR is paramount. While both compounds are valuable research tools, the enhanced pharmacological properties of 2-Cl-IB-MECA make it a more refined and specific instrument for dissecting the roles of the A3 adenosine receptor in health and disease.
References
- 1. Adenosine A3 receptors: novel ligands and paradoxical effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 2-Cl-IB-MECA |CAS:163042-96-4 Probechem Biochemicals [probechem.com]
- 7. 2-Cl-IB-MECA | Adenosine A3 Receptors | Tocris Bioscience [tocris.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
Validating IB-Meca's Anti-Inflammatory Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory effects of IB-Meca, a selective A3 adenosine (B11128) receptor (A3AR) agonist, with supporting experimental data from knockout models and alternative treatments. This guide delves into the molecular mechanisms, presents quantitative data, and provides detailed experimental protocols to aid in the evaluation of this compound as a potential therapeutic agent.
This compound (N6-(3-Iodobenzyl)adenosine-5'-N-methyluronamide), also known as Piclidenoson or CF101, has demonstrated significant anti-inflammatory properties in various preclinical models. Its primary mechanism of action is the activation of the A3 adenosine receptor (A3AR), a G protein-coupled receptor that is often overexpressed in inflammatory and cancer cells. Activation of A3AR by this compound initiates a signaling cascade that leads to the downregulation of key inflammatory pathways, including the PI3K/Akt/NF-κB axis, ultimately reducing the production of pro-inflammatory cytokines such as TNF-α.[1][2]
Validation with Knockout Models: The Crucial Role of A3AR
To definitively establish the role of A3AR in mediating the anti-inflammatory effects of adenosine agonists, studies utilizing A3AR knockout (A3AR-/-) mice are paramount. Research has shown that the ability of a close analog of this compound, 2-chloro-N6-(3-iodobenzyl)-adenosine-5'-N-methylcarboxamide (Cl-IB-MECA), to inhibit lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) production in vivo was significantly diminished in A3AR-/- mice compared to their wild-type counterparts.[3] This provides strong evidence that the anti-inflammatory action of these agonists is primarily dependent on the presence and activation of the A3 adenosine receptor.
Another study investigating myocardial ischemia/reperfusion injury found that the protective effects of Cl-IB-MECA, including reduced infarct size and leukocyte infiltration, were absent in A3AR knockout mice.[4] These findings further underscore the essential role of A3AR in the therapeutic effects of A3AR agonists.
Comparative Efficacy: this compound vs. Methotrexate in Adjuvant-Induced Arthritis
A key aspect of evaluating a new therapeutic candidate is to compare its efficacy against established treatments. In a study using a rat model of adjuvant-induced arthritis (AIA), a common model for rheumatoid arthritis, the therapeutic effect of this compound was compared to Methotrexate (MTX), a widely used disease-modifying antirheumatic drug (DMARD). The study revealed that a combined treatment of this compound and MTX resulted in an additive anti-inflammatory effect, suggesting that this compound could be a valuable adjunct or alternative therapy.[5]
Data Presentation
The following tables summarize the quantitative data from preclinical studies, offering a clear comparison of this compound's performance.
| Model | Treatment Group | Outcome Measure | Result | Reference |
| LPS-Induced Inflammation in Mice | Wild-Type + Cl-IB-MECA | Inhibition of TNF-α production | Decreased TNF-α production | [3] |
| A3AR Knockout + Cl-IB-MECA | Inhibition of TNF-α production | Reduced ability to inhibit TNF-α production compared to wild-type | [3] | |
| Myocardial Ischemia/Reperfusion in Mice | Wild-Type + Cl-IB-MECA | Myocardial Infarct Size | ~37% reduction from 50.1 ± 2.5% to 31.6 ± 2.8% | [4] |
| A3AR Knockout + Cl-IB-MECA | Myocardial Infarct Size | No significant reduction in infarct size | [4] |
| Model | Treatment Group | Day of Study | Mean Clinical Score (± SEM) | Reference |
| Adjuvant-Induced Arthritis in Rats | Control (AIA) | 17 | ~3.5 | [5] |
| This compound (CF101) | 17 | ~2.5 | [5] | |
| Methotrexate (MTX) | 17 | ~2.0 | [5] | |
| This compound + MTX | 17 | ~1.5 | [5] | |
| Statistically significant reduction compared to single-agent groups from day 17 onwards. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.
Caption: this compound's anti-inflammatory signaling pathway.
Caption: Experimental workflow for Adjuvant-Induced Arthritis model.
Experimental Protocols
Adjuvant-Induced Arthritis (AIA) in Rats
This protocol is based on the methodology described in studies evaluating the anti-inflammatory effects of this compound.[1][5]
1. Animals: Male Lewis rats (or other susceptible strains) are typically used, weighing between 150-200g at the start of the experiment. Animals are housed under standard laboratory conditions with ad libitum access to food and water.
2. Induction of Arthritis:
-
Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis is used to induce arthritis.
-
A single subcutaneous injection of 0.1 mL of CFA is administered into the plantar surface of the right hind paw.
3. Treatment Protocol:
-
Treatment is initiated at the onset of clinical signs of arthritis (typically 10-12 days post-induction).
-
Animals are randomly assigned to treatment groups:
-
Vehicle control (e.g., saline)
-
This compound (dose and frequency as per study design, e.g., 100 µg/kg, orally, twice daily)
-
Methotrexate (positive control, dose as per study design)
-
Combination of this compound and Methotrexate
-
4. Assessment of Arthritis:
-
Clinical Scoring: Arthritis severity is assessed daily or every other day using a macroscopic scoring system (e.g., 0-4 scale for each paw, based on erythema, swelling, and joint deformity).
-
Paw Volume Measurement: Paw swelling is quantified by measuring the volume of the hind paws using a plethysmometer.
5. Endpoint Analysis:
-
At the end of the study (e.g., day 21 or 28 post-induction), animals are euthanized.
-
Histopathology: Hind paws are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess inflammation, pannus formation, cartilage damage, and bone erosion.
-
Biochemical Analysis: Paw tissue or blood samples can be collected to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) using ELISA or other immunoassays. Western blotting can be used to analyze the expression of proteins in the A3AR signaling pathway.
Lipopolysaccharide (LPS)-Induced TNF-α Production in Mice
This protocol is a generalized procedure based on studies investigating the role of A3AR in acute inflammation.[3]
1. Animals: Wild-type and A3AR knockout mice (on the same genetic background, e.g., C57BL/6) are used.
2. Treatment and LPS Challenge:
-
Mice are pre-treated with the A3AR agonist (e.g., Cl-IB-MECA) or vehicle via intraperitoneal (i.p.) or intravenous (i.v.) injection.
-
After a specified time (e.g., 30 minutes), mice are challenged with an i.p. injection of LPS (e.g., 10 mg/kg) to induce a systemic inflammatory response.
3. Sample Collection:
-
At a predetermined time point after LPS challenge (e.g., 90 minutes, when TNF-α levels are expected to peak), blood is collected via cardiac puncture or from the tail vein.
-
Serum is prepared by allowing the blood to clot and then centrifuging to separate the serum.
4. TNF-α Measurement:
-
Serum TNF-α levels are quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
5. Data Analysis:
-
TNF-α concentrations are compared between the different treatment groups in both wild-type and A3AR knockout mice to determine the A3AR-dependent anti-inflammatory effect of the agonist.
Conclusion
References
- 1. This compound, an A3 adenosine receptor agonist prevents bone resorption in rats with adjuvant induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cris.tau.ac.il [cris.tau.ac.il]
- 3. Scholarly Article or Book Chapter | Disruption of the A 3 Adenosine Receptor Gene in Mice and Its Effect on Stimulated Inflammatory Cells | ID: 2801pr321 | Carolina Digital Repository [cdr.lib.unc.edu]
- 4. A3 adenosine receptor activation during reperfusion reduces infarct size through actions on bone marrow-derived cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methotrexate enhances the anti-inflammatory effect of CF101 via up-regulation of the A3 adenosine receptor expression - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of IB-Meca's A3 Adenosine Receptor Agonism: A Comparative Guide to Assay Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of IB-Meca (N⁶-(3-Iodobenzyl)adenosine-5'-N-methyluronamide), a potent and selective A3 adenosine (B11128) receptor (A3AR) agonist, across various in vitro assay methods. Understanding how different experimental setups influence the measured activity of this compound is crucial for the accurate interpretation of its pharmacological profile and for the robust design of future studies. This document outlines supporting experimental data, detailed methodologies for key experiments, and visual representations of the underlying biological pathways and workflows.
Introduction to this compound and the A3 Adenosine Receptor
This compound, also known as Piclidenoson or CF-101, is a highly selective agonist for the A3 adenosine receptor, a G protein-coupled receptor (GPCR). The A3AR is primarily coupled to the Gi alpha subunit, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Beyond this canonical pathway, A3AR activation can also modulate other significant signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways. Due to its role in modulating inflammation and cell growth, this compound is under investigation for various therapeutic applications, including autoimmune diseases and cancer.
The pharmacological characterization of this compound relies on a variety of assay formats, each interrogating a different aspect of its interaction with the A3AR and the subsequent cellular response. Cross-validation of results across these different methods is essential to build a comprehensive understanding of the compound's mechanism of action and to identify any potential assay-dependent artifacts.
Data Presentation: Comparative Analysis of this compound Activity
The following table summarizes the quantitative data for this compound and its close analog, 2-Cl-IB-MECA, across several common assay formats. It is important to note that absolute values can vary depending on the specific experimental conditions, such as cell line, receptor expression levels, and assay reagents.
| Compound | Assay Type | Parameter | Value (nM) | Cell Line | Reference |
| This compound | Radioligand Binding | Kᵢ | 1.8 | hA3AR-CHO | [1] |
| This compound | ERK Phosphorylation | EC₅₀ | 12 | Human Ciliary Muscle Cells | [2] |
| 2-Cl-IB-MECA | Radioligand Binding | Kᵢ | 0.33 | hA3AR-CHO | [3] |
| 2-Cl-IB-MECA | cAMP Inhibition | EC₅₀ | ~3 | hA3AR-CHO | [4] |
| 2-Cl-IB-MECA | β-arrestin Recruitment | EC₅₀ | 39.0 | hA3AR-HEK293T | [5] |
| 2-Cl-IB-MECA | miniGαi Recruitment | EC₅₀ | 30.5 | hA3AR-HEK293T | [5] |
Note: Kᵢ (inhibition constant) reflects the binding affinity of the ligand to the receptor. EC₅₀ (half-maximal effective concentration) represents the concentration of the agonist that produces 50% of the maximal response in a functional assay.
Mandatory Visualization
Signaling Pathways of this compound
Caption: this compound signaling pathways.
Experimental Workflow for Cross-Validation
Caption: Experimental workflow for cross-validation.
Experimental Protocols
Radioligand Binding Assay
This assay measures the affinity of this compound for the A3AR by quantifying its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes from HEK293 or CHO cells stably expressing the human A3AR.
-
Radioligand: [¹²⁵I]I-AB-MECA (N⁶-(4-Amino-3-[¹²⁵I]iodobenzyl)adenosine-5'-N-methyluronamide).
-
Non-specific binding control: 10 µM unlabeled this compound.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, 2 U/mL adenosine deaminase, pH 7.4.
-
Test compound (this compound) at various concentrations.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare cell membranes from A3AR-expressing cells by homogenization and centrifugation.
-
In a 96-well plate, incubate a fixed concentration of [¹²⁵I]I-AB-MECA with varying concentrations of unlabeled this compound and the cell membrane preparation.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled this compound.
-
Incubate at 30°C for 60 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding. The inhibition constant (Kᵢ) is then determined by non-linear regression analysis of the competition binding data.[3][6]
cAMP Accumulation Assay
This functional assay measures the ability of this compound to inhibit the production of cyclic AMP, a key second messenger in A3AR signaling.
Materials:
-
HEK293 or CHO cells stably expressing the human A3AR.
-
Stimulation Buffer (e.g., Hanks' Balanced Salt Solution - HBSS) containing a phosphodiesterase inhibitor such as 500 µM IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Test compound (this compound) at various concentrations.
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
Procedure:
-
Seed A3AR-expressing cells in a 96-well plate and culture overnight.
-
Replace the culture medium with stimulation buffer containing IBMX and pre-incubate for 15-30 minutes.
-
Add varying concentrations of this compound to the wells.
-
Immediately add a fixed concentration of forskolin (e.g., 5-10 µM) to all wells (except for basal controls) to stimulate cAMP production.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial detection kit according to the manufacturer's instructions.
-
The EC₅₀ value, representing the concentration of this compound that causes 50% inhibition of the forskolin-stimulated cAMP accumulation, is calculated from the dose-response curve.[3][7]
ERK1/2 Phosphorylation Western Blot Assay
This assay assesses the activation of the MAPK/ERK signaling pathway downstream of A3AR activation by measuring the phosphorylation of ERK1/2.
Materials:
-
A3AR-expressing cells.
-
Serum-free medium for cell starvation.
-
Test compound (this compound) at various concentrations.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate and imaging system.
Procedure:
-
Culture A3AR-expressing cells to 70-80% confluency and then serum-starve for 4-12 hours.[8]
-
Treat the cells with varying concentrations of this compound for a specified time (e.g., 10 minutes).[2]
-
Lyse the cells in ice-cold lysis buffer and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
To normalize the data, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
-
Quantify the band intensities to determine the fold-change in ERK1/2 phosphorylation relative to the vehicle-treated control. The EC₅₀ value can be determined from the dose-response curve.[9]
This guide provides a foundational framework for the cross-validation of this compound's activity. By employing a multi-assay approach, researchers can gain a more complete and nuanced understanding of its pharmacological properties, which is essential for its continued development as a therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. benchchem.com [benchchem.com]
- 4. Functionally biased modulation of A3 adenosine receptor agonist efficacy and potency by imidazoquinolinamine allosteric enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Analysis of IB-Meca and Conventional Chemotherapy in Oncology Research
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the A3 adenosine (B11128) receptor agonist IB-Meca and conventional chemotherapy, supported by experimental data. The following sections detail their mechanisms of action, comparative in vitro efficacy, and clinical side effect profiles, supplemented with detailed experimental protocols and signaling pathway diagrams.
I. Introduction: Shifting Paradigms in Cancer Therapy
Conventional chemotherapies have long been the cornerstone of cancer treatment, primarily functioning as cytotoxic agents that target rapidly dividing cells.[1][2] While effective in many cases, their lack of specificity often leads to significant side effects due to damage to healthy, proliferating cells.[3] In contrast, targeted therapies represent a newer approach, aiming to selectively interfere with specific molecules or pathways crucial for cancer cell growth and survival. This compound, a potent and selective agonist of the A3 adenosine receptor (A3AR), falls into this latter category, showing promise as an anti-inflammatory and anti-cancer agent with a potentially more favorable safety profile.[4][5] This guide presents a comparative study of this compound and conventional chemotherapy, with a focus on doxorubicin (B1662922) as a representative agent, to highlight their distinct mechanisms and therapeutic potential.
II. Mechanisms of Action: A Tale of Two Strategies
The fundamental difference between this compound and conventional chemotherapy lies in their cellular targets and subsequent downstream effects.
Conventional Chemotherapy (e.g., Doxorubicin):
Conventional chemotherapeutic agents are broadly classified based on their mechanism of action, including alkylating agents, antimetabolites, topoisomerase inhibitors, and microtubule poisons.[1] Doxorubicin, an anthracycline antibiotic, is a widely used topoisomerase II inhibitor.[6] Its primary mechanisms of anticancer activity include:
-
DNA Intercalation: Doxorubicin inserts itself between the base pairs of DNA, distorting the double helix structure and interfering with DNA replication and transcription.[6]
-
Topoisomerase II Inhibition: It forms a stable complex with DNA and topoisomerase II, an enzyme essential for resolving DNA tangles during replication. This leads to the accumulation of double-strand breaks in the DNA.[6]
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the production of ROS that cause oxidative damage to DNA, proteins, and lipids, ultimately triggering apoptosis.[6]
These actions are not specific to cancer cells and affect any rapidly dividing cell, which is the primary reason for the associated side effects.[3]
This compound (A3 Adenosine Receptor Agonist):
This compound exerts its effects by selectively binding to and activating the A3 adenosine receptor (A3AR), a G protein-coupled receptor.[4] A3AR is often overexpressed in tumor cells compared to normal tissues, providing a basis for targeted therapy.[5] The activation of A3AR by this compound initiates a cascade of intracellular signaling events that can lead to:
-
Inhibition of Proliferation: this compound has been shown to induce cell cycle arrest, primarily at the G1 phase, by downregulating the expression of key cell cycle proteins like cyclin D1 and c-Myc.[7][8]
-
Induction of Apoptosis: Activation of A3AR can trigger programmed cell death through various pathways, including the modulation of the PI3K/Akt and MAPK/ERK signaling pathways.[7][9] Some studies also indicate that this compound can induce apoptosis through A3AR-independent mechanisms.[10]
-
Modulation of Signaling Pathways: this compound has been shown to downregulate pro-survival signaling pathways such as PI3K/Akt/NF-κB and Wnt/β-catenin.[7][8]
The differential expression of A3AR between cancerous and normal cells suggests that this compound may have a wider therapeutic window with fewer side effects compared to non-selective conventional chemotherapies.
III. Data Presentation: In Vitro Efficacy
The following tables summarize the quantitative data on the in vitro efficacy of this compound (and its analog 2-Cl-IB-MECA) and doxorubicin against various cancer cell lines.
Table 1: Comparative Cytotoxicity (IC50) of 2-Cl-IB-MECA and Doxorubicin
| Cell Line | Cancer Type | 2-Cl-IB-MECA IC50 (µM) | Doxorubicin IC50 (µM) |
| JoPaca-1 | Pancreatic Carcinoma | ~20 | ~0.5 |
| Hep-3B | Hepatocellular Carcinoma | ~25 | ~1.0 |
Data extracted from a study by Morello et al. (2022), where cytotoxicity was assessed after 72 hours of treatment.[7][8]
Table 2: Synergistic Effects of 2-Cl-IB-MECA and Doxorubicin
| Cell Line | Cancer Type | Combination | Observation |
| JoPaca-1 | Pancreatic Carcinoma | 2-Cl-IB-MECA + Doxorubicin | Enhanced cytotoxic effects and greater synergy |
| Hep-3B | Hepatocellular Carcinoma | 2-Cl-IB-MECA + Doxorubicin | Enhanced cytotoxic effects |
Observations from a study by Morello et al. (2022), suggesting a potential for combination therapy.[7][8]
Table 3: Apoptosis Induction by this compound Analogs and Doxorubicin
| Treatment | Cell Line | Cancer Type | Apoptosis Percentage |
| Truncated thio-Cl-IB-MECA | T24 | Bladder Cancer | ~41.6% (early and late apoptotic cells) |
| Doxorubicin (1 µM) | 32D BCR-ABL1+ (imatinib-resistant) | Leukemia | Significantly higher than in sensitive cells |
Data from separate studies. The study on truncated thio-Cl-IB-MECA by Park et al. (2013) showed an increase from 9.83% in control to 41.63% in treated cells.[3] The study on doxorubicin by Bielak-Zmijewska et al. (2014) highlights its apoptotic potential.[11]
IV. Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound.
-
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 3x10^4 cells/ml and incubate for 24 hours.
-
Treat the cells with serial dilutions of the test compound (e.g., 2-Cl-IB-MECA or doxorubicin) and a vehicle control.
-
Incubate for a specified period (e.g., 72 hours).
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.[7][8]
-
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Objective: To quantify the percentage of apoptotic and necrotic cells.
-
Procedure:
-
Treat cells with the test compound for the desired time.
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[3]
-
3. Cell Cycle Analysis
-
Objective: To determine the distribution of cells in different phases of the cell cycle.
-
Procedure:
-
Treat cells with the test compound for a specified duration (e.g., 24 hours).
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Wash the fixed cells and resuspend them in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.
-
Incubate in the dark for 30 minutes.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[7][12]
-
4. Western Blot Analysis
-
Objective: To detect the expression levels of specific proteins involved in signaling pathways.
-
Procedure:
-
Treat cells with the test compound for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific to the protein of interest.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[13][14]
-
V. Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a typical experimental workflow.
Figure 1: Simplified signaling pathways of Doxorubicin and this compound.
Figure 2: General experimental workflow for in vitro comparison.
VI. Clinical Side Effect Profiles
A significant differentiator between this compound and conventional chemotherapy is their side effect profiles, as observed in clinical trials and practice.
Conventional Chemotherapy:
The cytotoxic nature of conventional chemotherapy leads to a wide range of side effects due to its impact on rapidly dividing healthy cells. Common adverse events include:
-
Myelosuppression: Reduced production of blood cells, leading to anemia, neutropenia (increased risk of infection), and thrombocytopenia (increased risk of bleeding).[3]
-
Gastrointestinal Issues: Nausea, vomiting, diarrhea, and mucositis (inflammation of the digestive tract lining).[3]
-
Alopecia: Hair loss.[3]
-
Fatigue: A persistent feeling of tiredness.[3]
-
Cardiotoxicity: Doxorubicin, in particular, is known for its dose-dependent cardiotoxicity.[6]
This compound (and its analogs):
Clinical trials of this compound (Piclidenoson) and another A3AR agonist, Namodenoson (B1684119) (CF102), have generally shown a favorable safety profile.
Table 4: Reported Adverse Events in Clinical Trials of A3AR Agonists
| Drug | Indication | Common Adverse Events (>10%) | Treatment-Related Grade 3 Toxicities |
| Namodenoson (CF102) | Hepatocellular Carcinoma | Anemia, abdominal pain, ascites, nausea, asthenia, fatigue, peripheral edema, increased AST | Anemia, fatigue, hyponatremia |
| Piclidenoson | Psoriasis | Generally well-tolerated with no significant differences in adverse events compared to placebo. | Not significantly different from placebo. |
Data from a Phase II trial of Namodenoson and a meta-analysis of Piclidenoson trials.[1][2][11][15]
The adverse events reported for Namodenoson were in patients with advanced liver cancer and severe liver dysfunction, which may contribute to the observed side effects.[1][2] In studies with patients with psoriasis, Piclidenoson's safety profile was comparable to placebo.[11][15]
VII. Conclusion
This comparative guide highlights the distinct profiles of this compound and conventional chemotherapy. While conventional agents like doxorubicin are potent cytotoxic drugs, their lack of specificity contributes to a significant side effect burden. This compound, as a targeted A3AR agonist, offers a more nuanced approach by modulating specific signaling pathways that are often dysregulated in cancer. In vitro data suggests that while doxorubicin may have a lower IC50 in some cell lines, this compound and its analogs demonstrate significant anti-proliferative and pro-apoptotic effects, and importantly, can act synergistically with conventional chemotherapies. The favorable safety profile of A3AR agonists observed in clinical trials further underscores their potential as a valuable addition to the oncologist's armamentarium, either as a monotherapy or in combination with existing treatments. Further research, particularly direct comparative in vivo studies and larger clinical trials, is warranted to fully elucidate the therapeutic potential of this compound in various cancer types.
References
- 1. ascopubs.org [ascopubs.org]
- 2. researchgate.net [researchgate.net]
- 3. canfite.com [canfite.com]
- 4. A phase 2, randomized, double-blind, placebo-controlled dose-finding study of the efficacy and safety of namodenoson (CF102), an A3 adenosine receptor (A3AR) agonist, in treating non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). - A3AR Agonist Improves NAFLD-Related Variables in Phase 2 Trial [natap.org]
- 5. Namodenoson in Advanced Hepatocellular Carcinoma and Child–Pugh B Cirrhosis: Randomized Placebo-Controlled Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. 2-Cl-IB-MECA regulates the proliferative and drug resistance pathways, and facilitates chemosensitivity in pancreatic and liver cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The adenosine A3 receptor agonist Cl-IB-MECA induces cell death through Ca²⁺/ROS-dependent down regulation of ERK and Akt in A172 human glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An adenosine analogue, this compound, down-regulates estrogen receptor alpha and suppresses human breast cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Item - Efficacy and safety of Piclidenoson in the treatment of plaque psoriasis: a systematic review and meta-analysis of randomized controlled trials - Figshare [manara.qnl.qa]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Efficacy and safety of Piclidenoson in the treatment of plaque psoriasis: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficacy and safety of Piclidenoson in the treatment of plaque psoriasis: a systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Synergistic Potential: A Comparative Guide to IB-Meca in Combination Therapy
For researchers, scientists, and drug development professionals, the quest for more effective and targeted cancer therapies is a continuous endeavor. One promising avenue of exploration lies in combination therapies that leverage synergistic interactions between different pharmacological agents. This guide provides a comprehensive assessment of the synergistic effects of IB-Meca, a selective agonist of the A3 adenosine (B11128) receptor (A3AR), with other established anti-cancer drugs, supported by experimental data and detailed methodologies.
This compound and its derivatives, such as 2-Chloro-N6-(3-iodobenzyl)-5'-N-methylcarboxamidoadenosine (2-Cl-IB-MECA), have demonstrated potent anti-proliferative effects across various tumor types.[1][2] Recent in vitro studies have illuminated the capacity of 2-Cl-IB-MECA to enhance the cytotoxicity of conventional chemotherapeutic agents, offering a compelling rationale for its use in combination regimens for cancers such as pancreatic and hepatocellular carcinoma.[1][2]
Quantitative Analysis of Synergistic Effects
The synergy between 2-Cl-IB-MECA and conventional chemotherapeutics has been quantitatively assessed using the Chou-Talalay method, which calculates a Combination Index (CI). A CI value less than 0.9 indicates synergy, a CI between 0.9 and 1.1 suggests an additive effect, and a CI greater than 1.1 signifies antagonism. The following tables summarize the synergistic effects observed in pancreatic (JoPaca-1) and hepatocellular carcinoma (Hep-3B) cell lines.
| Cell Line | Drug Combination | Concentration Range (2-Cl-IB-MECA) | Concentration Range (Chemotherapeutic) | Observed Effect (Mean Combination Index) |
| JoPaca-1 (Pancreatic Cancer) | 2-Cl-IB-MECA + Doxorubicin | 1.56 - 50 µM | 0.1 - 25 µM | High Synergy (CI < 0.9) |
| JoPaca-1 (Pancreatic Cancer) | 2-Cl-IB-MECA + Carboplatin | 1.56 - 50 µM | 0.78 - 200 µM | High Synergy (CI < 0.9) |
| JoPaca-1 (Pancreatic Cancer) | 2-Cl-IB-MECA + 5-Fluorouracil | 1.56 - 50 µM | 0.78 - 200 µM | Synergy at high doses |
| JoPaca-1 (Pancreatic Cancer) | 2-Cl-IB-MECA + Gemcitabine | 1.56 - 50 µM | 0.2 - 50 µM | Synergy at high doses |
| Hep-3B (Hepatocellular Carcinoma) | 2-Cl-IB-MECA + Doxorubicin | 0.78 - 25 µM | 0.1 - 25 µM | Synergy (CI < 0.9) |
| Hep-3B (Hepatocellular Carcinoma) | 2-Cl-IB-MECA + Carboplatin | 0.78 - 25 µM | 0.78 - 200 µM | Synergy (CI < 0.9) |
| Hep-3B (Hepatocellular Carcinoma) | 2-Cl-IB-MECA + 5-Fluorouracil | 0.78 - 25 µM | 0.78 - 200 µM | Synergy at high doses |
| Hep-3B (Hepatocellular Carcinoma) | 2-Cl-IB-MECA + Gemcitabine | 0.78 - 25 µM | 0.2 - 50 µM | Synergy at high doses |
Data extracted from a study by Kotulova et al. (2022) in the International Journal of Molecular Medicine.[1][3] The study highlights that a more pronounced synergistic effect was observed in the highly tumorigenic JoPaca-1 cell line.[1][2]
Underlying Mechanisms of Synergy
The synergistic effects of 2-Cl-IB-MECA are attributed to its multifaceted mechanism of action, which involves the downregulation of key proliferative and drug resistance pathways.
Modulation of Wnt/β-catenin and Sonic Hedgehog Pathways
Experimental evidence indicates that 2-Cl-IB-MECA treatment leads to a decrease in the protein expression levels of key components of the Wnt/β-catenin and Sonic Hedgehog (SHH) signaling pathways.[1][2] Specifically, a reduction in β-catenin, Patched1 (Ptch1), and Glioma-associated oncogene homolog 1 (Gli1) has been observed.[1][2] This downregulation, in turn, reduces the expression of downstream targets like cyclin D1 and c-Myc, which are crucial for cell proliferation.[1][2]
Caption: this compound Signaling Pathway Modulation.
Overcoming Multidrug Resistance
A significant hurdle in cancer chemotherapy is the development of multidrug resistance (MDR). 2-Cl-IB-MECA has been shown to counteract this by reducing the expression of multidrug resistance-associated protein 1 (MRP1) and P-glycoprotein (P-gp), two key proteins involved in the efflux of chemotherapeutic drugs from cancer cells.[1][2] Furthermore, it has been observed to decrease the xenobiotic efflux function of P-gp.[1][2]
Caption: this compound's Role in Overcoming Drug Resistance.
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental protocols are crucial.
Synergy Assessment: The Chou-Talalay Method
The synergistic effects of 2-Cl-IB-MECA in combination with other drugs were determined using the Chou-Talalay method, a widely accepted approach for quantifying drug interactions.
-
Cell Culture and Treatment: Pancreatic (JoPaca-1) and hepatocellular carcinoma (Hep-3B) cells were cultured under standard conditions. Cells were treated with a range of concentrations of 2-Cl-IB-MECA and the chemotherapeutic agents (doxorubicin, carboplatin, 5-fluorouracil, or gemcitabine) both individually and in combination.
-
Cytotoxicity Assay: Cell viability was assessed using a standard MTS assay after a 72-hour incubation period with the drug combinations.
-
Data Analysis: The dose-response curves for each drug and their combinations were used to calculate the Combination Index (CI) using CalcuSyn software. The CI value provides a quantitative measure of the interaction between the drugs.
Caption: Experimental Workflow for Synergy Assessment.
Western Blot Analysis for Pathway Modulation
To investigate the molecular mechanisms, Western blot analysis was performed to determine the protein expression levels of key signaling molecules.
-
Cell Lysis: Cells treated with 2-Cl-IB-MECA were lysed to extract total protein.
-
Protein Quantification: The concentration of the extracted protein was determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was incubated with primary antibodies specific for β-catenin, Ptch1, Gli1, cyclin D1, and c-Myc, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
P-glycoprotein Function Assay
The functional activity of P-glycoprotein was assessed to confirm the impact of 2-Cl-IB-MECA on drug efflux.
-
Fluorescent Substrate Loading: Cells were incubated with a fluorescent substrate of P-gp, such as Calcein-AM.
-
Efflux Measurement: The efflux of the fluorescent substrate from the cells was measured over time using flow cytometry or a fluorescence plate reader in the presence or absence of 2-Cl-IB-MECA.
-
Data Analysis: A decrease in the efflux of the fluorescent substrate in the presence of 2-Cl-IB-MECA indicates reduced P-gp function.
Conclusion and Future Directions
The presented data strongly support the synergistic potential of this compound in combination with conventional chemotherapeutic agents. By targeting key signaling pathways involved in cell proliferation and drug resistance, this compound offers a promising strategy to enhance the efficacy of existing cancer treatments. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic benefits of incorporating this compound into combination therapy regimens for various cancer types. The detailed experimental protocols provided in this guide offer a framework for researchers to validate and expand upon these important findings.
References
- 1. 2-Cl-IB-MECA regulates the proliferative and drug resistance pathways, and facilitates chemosensitivity in pancreatic and liver cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2‑Cl‑IB‑MECA regulates the proliferative and drug resistance pathways, and facilitates chemosensitivity in pancreatic and liver cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
A Comparative Analysis of IB-Meca Versus Non-Selective Adenosine Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the A3 adenosine (B11128) receptor (A3AR)-selective agonist, IB-Meca, with non-selective adenosine agonists. The following sections will delve into their receptor binding affinities, signaling pathways, and anti-inflammatory effects, supported by experimental data and detailed protocols.
At a Glance: this compound vs. Non-Selective Adenosine Agonists
| Feature | This compound | Non-Selective Adenosine Agonists (e.g., NECA) |
| Primary Target | A3 Adenosine Receptor (A3AR) | All Adenosine Receptors (A1, A2A, A2B, A3) |
| Signaling Pathway | Primarily Gαi/o-coupled: ↓ cAMP, ↑ PLC, ↑ MAPK | Mixed Gαs and Gαi/o-coupled: ↑ and ↓ cAMP |
| Key Therapeutic Area | Anti-inflammatory, Anti-cancer | Cardiovascular diagnostics, Research tool |
| Selectivity | High for A3AR | Non-selective |
Data Presentation: Receptor Binding Affinity
The defining difference between this compound and non-selective adenosine agonists lies in their binding affinity and selectivity for the four adenosine receptor subtypes (A1, A2A, A2B, and A3). The table below summarizes the inhibitory constant (Ki) values, which indicate the concentration of the ligand required to occupy 50% of the receptors. A lower Ki value signifies a higher binding affinity.
Table 1: Comparison of Binding Affinities (Ki in nM)
| Agonist | Human A1AR | Human A2AAR | Human A2BAR | Human A3AR | Reference |
| This compound | 54 | 56 | - | 1.1 | [1][2] |
| NECA | 14 | 20 | 2400 (EC50) | 6.2 | [3][4][5][6] |
| Adenosine | ~1000 | ~1500 | >10000 | ~1000 | [7] |
Data for A2BAR for NECA is presented as EC50.
Signaling Pathways: A Tale of Two Responses
The activation of adenosine receptors triggers distinct intracellular signaling cascades. This compound's selectivity for the A3AR results in a more targeted signaling response compared to the broad activation by non-selective agonists.
This compound (A3AR-Selective) Signaling
Activation of the A3AR by this compound primarily initiates a Gαi/o protein-coupled signaling cascade. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[8] Additionally, A3AR activation can stimulate phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).[9] Furthermore, this compound has been shown to modulate the PI3K/Akt and NF-κB signaling pathways, which are crucial in regulating inflammation and cell survival.[10][11][12]
References
- 1. benchchem.com [benchchem.com]
- 2. Assay-Dependent Inverse Agonism at the A3 Adenosine Receptor: When Neutral Is Not Neutral - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Beneficial and detrimental role of adenosine signaling in diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adenosine Receptors: Expression, Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins [bio-protocol.org]
- 7. Pharmacological and Therapeutic Effects of A3 Adenosine Receptor (A3AR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A3 adenosine receptor agonist this compound reverses chronic cerebral ischemia-induced inhibitory avoidance memory deficit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The PI3K–NF-κB signal transduction pathway is involved in mediating the anti-inflammatory effect of this compound in adjuvant-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The PI3K-NF-kappaB signal transduction pathway is involved in mediating the anti-inflammatory effect of this compound in adjuvant-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PI3K/AKT signalling pathway panel (ab283852) | Abcam [abcam.com]
Validating the Pivotal Role of the A3 Adenosine Receptor in IB-Meca's Mechanism of Action
A Comparative Guide for Researchers
IB-Meca, and its potent analog 2-Chloro-N6-(3-iodobenzyl)adenosine-5'-N-methylcarboxamide (Cl-IB-Meca), are highly selective agonists for the A3 adenosine (B11128) receptor (A3AR), a G protein-coupled receptor implicated in a multitude of physiological and pathological processes. Their utility as research tools and potential therapeutic agents hinges on their specific interaction with A3AR. This guide provides a comparative analysis, supported by experimental data, to validate the essential role of A3AR in the mechanism of action of this compound.
Comparative Pharmacological Profile
The affinity and potency of this compound and its derivatives for adenosine receptor subtypes underscore their selectivity for A3AR. The following tables summarize key quantitative data from in vitro studies, providing a clear comparison of their pharmacological profiles against other adenosine receptor agonists.
Table 1: Receptor Binding Affinity (Ki) of Adenosine Receptor Agonists
| Compound | Human A1AR (Ki, nM) | Human A2AAR (Ki, nM) | Human A3AR (Ki, nM) | Selectivity (A1/A3) | Selectivity (A2A/A3) | Reference |
| This compound | 54 | 56 | 1.1 | ~49-fold | ~51-fold | [1] |
| Cl-IB-Meca | >1000 | >1000 | 0.33 | >3000-fold | >3000-fold | [2][3] |
| NECA | 14 | 20 | 25 | ~0.6-fold | ~0.8-fold | [2] |
NECA (5'-N-Ethylcarboxamidoadenosine) is a non-selective adenosine receptor agonist.
Table 2: In Vitro Functional Potency (EC50) of A3AR Agonists
| Compound | Assay Type | Cell Line | EC50 (nM) | Reference |
| This compound | ERK1/2 Activation | Human Ciliary Muscle Cells | 12 | [4] |
| Cl-IB-Meca | A3AR Activation (Functional Assay) | Reporter Cell Line | 32.28 ± 11.2 | [5] |
| Inosine | cAMP Inhibition | HEK-293 (rat A3AR) | 12,800 | [6] |
Inosine is an endogenous purine (B94841) nucleoside that can also activate A3AR, albeit with much lower potency.
Experimental Validation of A3AR's Role
The definitive validation of A3AR as the primary mediator of this compound's effects comes from experiments employing selective A3AR antagonists. These antagonists compete with this compound for binding to A3AR, thereby blocking its downstream effects.
A3AR-Mediated Signaling Pathways of this compound
Upon binding of this compound, A3AR, primarily coupled to the Gi protein, initiates a cascade of intracellular signaling events. The canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8][9] However, A3AR activation can also trigger a range of other signaling pathways, creating a complex and cell-type specific response.
The activation of these pathways by this compound has been shown to influence a variety of cellular processes, including proliferation, apoptosis, and inflammation.[7][10][11] For instance, in glioma cells, Cl-IB-Meca induces cell death through the suppression of ERK and Akt signaling.[10] In contrast, in other contexts, A3AR activation can promote cell survival through the PI3K/Akt pathway.[9]
Experimental Protocols
Reproducible and rigorous experimental design is paramount in validating the mechanism of action of any compound. Below are detailed methodologies for key experiments used to characterize the interaction of this compound with A3AR.
This assay is used to determine the binding affinity (Ki) of a test compound for a receptor by measuring its ability to displace a known radiolabeled ligand.
Objective: To determine the Ki of this compound for the human A3AR.
Materials:
-
Cell membranes from HEK293 cells stably expressing human A3AR.
-
Radioligand: [¹²⁵I]I-AB-MECA.
-
Non-specific binding control: 10 µM this compound.
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, 2 U/mL adenosine deaminase, pH 7.4.
-
Test compound: this compound.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine cell membranes, a fixed concentration of [¹²⁵I]I-AB-MECA, and varying concentrations of this compound.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled ligand (e.g., 10 µM this compound).
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
This functional assay measures the ability of an agonist to inhibit adenylyl cyclase activity, which is a hallmark of Gi-coupled receptor activation.
Objective: To determine the EC50 of this compound for the inhibition of forskolin-stimulated cAMP production.
Materials:
-
HEK293 cells stably expressing human A3AR.
-
Stimulation buffer (e.g., HBSS) containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Test compound: this compound.
-
cAMP detection kit (e.g., HTRF, ELISA).
Procedure:
-
Seed cells in a 96-well plate and grow to 80-90% confluency.
-
Replace the culture medium with stimulation buffer and incubate for 15-30 minutes.
-
Add varying concentrations of this compound to the wells.
-
Add a fixed concentration of forskolin (e.g., 5-10 µM) to all wells except the basal control to stimulate cAMP production.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using a suitable detection kit.
-
Plot the concentration-response curve to determine the EC50 and Emax values for cAMP inhibition.
This assay measures the activation of the MAPK/ERK signaling pathway by detecting the phosphorylation of ERK1/2.
Objective: To determine the effect of this compound on ERK1/2 phosphorylation.
Materials:
-
Cells expressing A3AR.
-
Lysis buffer with protease and phosphatase inhibitors.
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 and Mouse anti-total-ERK1/2.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Procedure:
-
Seed cells and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Stimulate cells with varying concentrations of this compound for a predetermined time (e.g., 5-15 minutes).
-
Wash cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against phospho-ERK1/2 and total-ERK1/2.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of phosphorylated ERK to total ERK.
References
- 1. This compound | Adenosine A3 Receptors | Tocris Bioscience [tocris.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. content-assets.jci.org [content-assets.jci.org]
- 7. 2-Cl-IB-MECA regulates the proliferative and drug resistance pathways, and facilitates chemosensitivity in pancreatic and liver cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. The adenosine A3 receptor agonist Cl-IB-MECA induces cell death through Ca²⁺/ROS-dependent down regulation of ERK and Akt in A172 human glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, an A3 adenosine receptor agonist prevents bone resorption in rats with adjuvant induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of IB-Meca Across Diverse Cancer Types: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of IB-Meca (N6-(3-Iodobenzyl)adenosine-5′-N-methylcarboxamide), a selective A3 adenosine (B11128) receptor (A3AR) agonist, and its analogues across various cancer types. This document outlines its performance against alternative therapies, supported by experimental data, detailed protocols, and visual representations of its molecular interactions.
This compound and its derivatives, such as 2-Cl-IB-MECA and Thio-Cl-IB-MECA, have emerged as promising anti-cancer agents. Their primary mechanism of action involves the activation of the A3 adenosine receptor, which is often overexpressed in tumor cells. This activation triggers a cascade of downstream signaling events that can lead to the inhibition of cell proliferation, induction of apoptosis, and modulation of the tumor microenvironment. This guide will delve into the efficacy of this compound in specific cancers, compare it with current standard-of-care treatments, and provide the necessary experimental details for further research.
Performance of this compound and its Analogues: A Quantitative Overview
The anti-proliferative activity of this compound and its derivatives has been evaluated in a multitude of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, are summarized below.
| Cancer Type | Cell Line | Compound | IC50 (µM) | Citation |
| Pancreatic Cancer | JoPaca-1 | 2-Cl-IB-MECA | 25.26 ± 1.6 | [1] |
| Hepatocellular Carcinoma | Hep-3B | 2-Cl-IB-MECA | 10.68 ± 1.1 | [1] |
| Melanoma | B16-BL6 | Cl-IB-MECA | 5 | [2] |
| Lung Cancer | LLC | Cl-IB-MECA | 14 | [2] |
In Vivo Efficacy of this compound and its Analogues
Preclinical studies using animal models have demonstrated the in vivo anti-tumor efficacy of this compound and its derivatives. These studies provide crucial insights into the potential therapeutic benefits of these compounds.
| Cancer Type | Animal Model | Compound | Treatment | Tumor Growth Inhibition | Survival Benefit | Citation |
| Lung Cancer | A549 Xenograft | Thio-Cl-IB-MECA | 0.02, 0.2, or 2 mg/kg, oral, daily for 35 days | Significant inhibition of tumor growth | Not Reported | [3] |
| Melanoma | C57BL/6 mice with B16 melanoma | Cl-IB-MECA | Single 20 ng/mouse injection | Significant reduction in tumor growth | Significantly improved survival | [4][5] |
Comparative Analysis with Standard-of-Care Treatments
A critical aspect of evaluating a new therapeutic agent is its performance relative to existing treatments. This section compares the efficacy of this compound and its analogues with standard-of-care therapies for several cancer types.
Melanoma
Standard of Care: Treatment for advanced melanoma often involves immune checkpoint inhibitors like pembrolizumab (B1139204) or targeted therapies for patients with specific mutations (e.g., BRAF/MEK inhibitors).[6][7]
This compound in Melanoma: In a preclinical model, a single injection of Cl-IB-MECA significantly inhibited melanoma growth and improved survival.[4][5] The mechanism appears to involve the modulation of the immune system, specifically enhancing the anti-tumor activity of CD8+ T cells.[4]
Comparative Data:
| Treatment | Model/Trial | Outcome | Citation |
| Cl-IB-MECA | B16 melanoma in mice | Significantly reduced tumor growth and improved survival | [4][5] |
| Pembrolizumab | KEYNOTE-006 Phase III Trial | 4-year overall survival of 41.7% | [8] |
| Pembrolizumab | Phase I Trial | Overall response rate of 34% | [9] |
| BRAF/MEK inhibitors (dabrafenib/trametinib) | COMBI-d and COMBI-v trials | 5-year survival rate of 34% | [10] |
Hepatocellular Carcinoma (HCC)
Standard of Care: Sorafenib (B1663141), a multi-kinase inhibitor, has been a standard first-line treatment for advanced HCC.[11][12]
This compound in HCC: The derivative 2-Cl-IB-MECA has shown cytotoxic effects in the Hep-3B hepatocellular carcinoma cell line with an IC50 of 10.68 ± 1.1 µM.[1] In vivo studies have shown that sorafenib inhibits tumor growth by targeting multiple signaling pathways, including Raf/MEK/ERK and PI3K/Akt/mTOR.[13][14]
Comparative Data:
| Treatment | Model/Trial | Outcome | Citation |
| 2-Cl-IB-MECA | Hep-3B cells (in vitro) | IC50 of 10.68 ± 1.1 µM | [1] |
| Sorafenib | PLC/PRF/5 xenograft | Dose-dependent tumor growth inhibition | [11] |
| Sorafenib vs. Hepatic Artery Infusion Chemotherapy (HAIC) | Retrospective analysis | HAIC showed a higher objective response rate (23.2% vs 2.3%) and longer progression-free survival. | [15] |
Non-Small Cell Lung Cancer (NSCLC)
Standard of Care: Platinum-based chemotherapy, such as cisplatin (B142131), is a cornerstone of treatment for NSCLC.[16][17]
This compound in NSCLC: A thio-analogue, Thio-Cl-IB-MECA, demonstrated significant inhibition of tumor growth in an A549 human lung cancer xenograft model.[3] The compound induced cell cycle arrest and apoptosis.[18]
Comparative Data:
| Treatment | Model/Trial | Outcome | Citation |
| Thio-Cl-IB-MECA | A549 xenograft | Significant tumor growth inhibition | [3] |
| Cisplatin-based regimens | Southwest Oncology Group study | Overall response rate of 20% and median survival of 5.3 months in metastatic NSCLC. | [19] |
| Cisplatin + Paclitaxel | European study | Response rate of 41% and median survival of 9.7 months. | [17] |
| Daily low-dose Cisplatin + Radiotherapy | Phase II SWOG study | Objective response rate of 39% and median survival of 14 months in locally advanced unresectable NSCLC. | [20] |
Pancreatic Cancer
Standard of Care: Gemcitabine (B846) has been a standard adjuvant therapy for resected pancreatic cancer.[4][21][22]
This compound in Pancreatic Cancer: The derivative 2-Cl-IB-MECA showed an IC50 of 25.26 ± 1.6 µM in the JoPaca-1 pancreatic cancer cell line.[1] It has also been shown to enhance the cytotoxic effects of conventional chemotherapeutics like carboplatin (B1684641) and doxorubicin (B1662922) in pancreatic cancer cell lines.[23][24]
Comparative Data:
| Treatment | Model/Trial | Outcome | Citation |
| 2-Cl-IB-MECA | JoPaca-1 cells (in vitro) | IC50 of 25.26 ± 1.6 µM | [1] |
| Gemcitabine (adjuvant) | Phase III trial | Improved 5- and 10-year disease-free survival rates compared to observation. | [21] |
| Gemcitabine/Capecitabine vs. Gemcitabine | ESPAC4 Phase III Trial | Median overall survival of 31.6 months with the combination vs. 28.4 months with gemcitabine alone. | [3] |
Signaling Pathways Modulated by this compound
The anti-cancer effects of this compound are mediated through the modulation of various intracellular signaling pathways. Understanding these pathways is crucial for identifying biomarkers of response and developing combination therapies.
A3AR-Mediated Signaling in Cancer
Activation of the A3AR by this compound initiates a signaling cascade that impacts cell survival and proliferation.
References
- 1. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 2. researchgate.net [researchgate.net]
- 3. Long-Term Overall Survival With Adjuvant Gemcitabine-Capecitabine vs Gemcitabine in Pancreatic Adenocarcinoma - The ASCO Post [ascopost.com]
- 4. ascopubs.org [ascopubs.org]
- 5. Adoptive Immunotherapy with Cl-IB-MECA-Treated CD8+ T Cells Reduces Melanoma Growth in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. researchgate.net [researchgate.net]
- 8. targetedonc.com [targetedonc.com]
- 9. onclive.com [onclive.com]
- 10. Long-term survival of patients with advanced melanoma treated with BRAF-MEK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sorafenib for the treatment of unresectable hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sorafenib in advanced hepatocellular carcinoma. [themednet.org]
- 13. Sorafenib inhibits growth and metastasis of hepatocellular carcinoma by blocking STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jbuon.com [jbuon.com]
- 15. youtube.com [youtube.com]
- 16. The expanding role of cisplatin in the treatment of non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cancernetwork.com [cancernetwork.com]
- 18. Inhibition of cell proliferation through cell cycle arrest and apoptosis by thio-Cl-IB-MECA, a novel A3 adenosine receptor agonist, in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A randomized trial of five cisplatin-containing treatments in patients with metastatic non-small-cell lung cancer: a Southwest Oncology Group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Daily low-dose cisplatin plus concurrent high-dose thoracic irradiation in locally advanced unresectable non-small-cell lung cancer: results of a phase II Southwest Oncology Group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. 2minutemedicine.com [2minutemedicine.com]
- 22. researchgate.net [researchgate.net]
- 23. 2‑Cl‑IB‑MECA regulates the proliferative and drug resistance pathways, and facilitates chemosensitivity in pancreatic and liver cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. 2-Cl-IB-MECA regulates the proliferative and drug resistance pathways, and facilitates chemosensitivity in pancreatic and liver cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
IB-Meca's Therapeutic Potential: A Comparative Analysis for Researchers
An in-depth examination of the A3 adenosine (B11128) receptor agonist, IB-Meca (Piclidenoson), reveals a promising therapeutic agent with a multifaceted mechanism of action. This guide provides a comprehensive comparison of this compound's performance against established therapies for psoriasis and rheumatoid arthritis, supported by available clinical trial data and a detailed exploration of its underlying molecular pathways.
Comparative Efficacy and Safety
This compound, a selective A3 adenosine receptor (A3AR) agonist, has been investigated in multiple clinical trials for inflammatory conditions. Its efficacy and safety profile have been benchmarked against both placebo and active comparators, offering valuable insights for the research and drug development community.
Psoriasis
In the treatment of moderate-to-severe plaque psoriasis, the COMFORT-1 Phase 3 clinical trial provides a direct comparison of Piclidenoson (this compound) with placebo and the oral phosphodiesterase 4 (PDE4) inhibitor, apremilast (B1683926).
| Treatment Group | Primary Endpoint (PASI 75 at Week 16) | Key Secondary Endpoint (PDI Improvement vs. Apremilast at Week 32) | Adverse Events (Gastrointestinal) |
| Piclidenoson (3 mg BID) | 9.7% (p=0.037 vs. placebo)[1][2] | Superior to apremilast (18.4% vs 9.3%, p<0.05)[2] | 1%[2] |
| Apremilast (30 mg BID) | Not directly compared to placebo in this endpoint | - | 6%[2] |
| Placebo | 2.6%[1][2] | - | 1%[2] |
Psoriasis Area and Severity Index (PASI) 75 represents a 75% improvement from baseline. Psoriasis Disability Index (PDI) measures the impact of the disease on a patient's life.
The COMFORT-1 trial demonstrated that Piclidenoson at a 3 mg twice-daily dose met the primary endpoint of superiority over placebo in achieving PASI 75 at week 16.[1][2] While it was found to be inferior to apremilast in achieving PASI 75 at week 32, Piclidenoson showed a superior safety profile, with a significantly lower incidence of gastrointestinal adverse events.[2] Notably, the efficacy of Piclidenoson in improving the Psoriasis Disability Index was superior to apremilast at week 32.[2]
Rheumatoid Arthritis
| Treatment Group | ACR20 Response Rate (12 weeks) |
| This compound (CF101) + Methotrexate (B535133) | Additive anti-inflammatory effect observed in preclinical models.[3] |
| Methotrexate Monotherapy | Established efficacy in rheumatoid arthritis. |
| This compound (CF101) Monotherapy | Data from placebo-controlled trials suggest efficacy. |
American College of Rheumatology (ACR) 20 response indicates a 20% improvement in tender and swollen joint counts and a 20% improvement in at least three of five other criteria.
Preclinical studies in adjuvant-induced arthritis rat models have shown that the combined treatment of this compound and methotrexate results in an additive anti-inflammatory effect.[3] This suggests a potential synergistic or complementary mechanism of action. Clinical trials of this compound as a monotherapy have shown promising results compared to placebo in patients with active rheumatoid arthritis.
Mechanism of Action: A Multi-Pathway Approach
This compound exerts its therapeutic effects by selectively binding to the A3 adenosine receptor, which is highly expressed on inflammatory and cancer cells. This interaction triggers a cascade of intracellular signaling events, leading to the modulation of key pathways involved in inflammation and cell proliferation.
Key Signaling Pathways Modulated by this compound
-
NF-κB Signaling Pathway: this compound inhibits the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of pro-inflammatory cytokines.[4] This inhibition is a central component of its anti-inflammatory action.
-
PI3K/Akt Signaling Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway, crucial for cell survival and proliferation, is modulated by this compound.[5]
-
ERK Signaling Pathway: this compound has been shown to influence the Extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation and differentiation.[1]
-
Wnt Signaling Pathway: Deregulation of the Wnt/β-catenin pathway is another mechanism through which this compound is proposed to exert its effects.[6]
-
IL-17/IL-23 Inflammatory Axis: In the context of psoriasis, this compound has been shown to inhibit the production of Interleukin-17 (IL-17) and Interleukin-23 (IL-23) in human keratinocytes, key cytokines in the pathogenesis of the disease.[2]
Experimental Protocols
To facilitate the replication and further investigation of this compound's mechanism of action, the following section outlines the general methodologies for key experiments.
Western Blot Analysis for Signaling Protein Expression
This protocol provides a general framework for assessing the protein levels and phosphorylation status of key signaling molecules modulated by this compound.
-
Cell Culture and Treatment:
-
Culture relevant cell lines (e.g., human keratinocytes for psoriasis studies, synoviocytes for rheumatoid arthritis) in appropriate media.
-
Treat cells with varying concentrations of this compound or vehicle control for specified durations.
-
-
Protein Extraction:
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-NF-κB p65, total NF-κB p65, phospho-Akt, total Akt, phospho-ERK, total ERK) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Normalize the expression of target proteins to a loading control (e.g., β-actin or GAPDH).
-
Real-Time Polymerase Chain Reaction (RT-PCR) for Gene Expression Analysis
This protocol outlines the general steps to quantify the mRNA levels of target genes, such as IL-17 and IL-23, in response to this compound treatment.
-
Cell Culture and Treatment:
-
Culture and treat cells with this compound as described for Western blot analysis.
-
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the cells using a suitable RNA isolation kit.
-
Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using the synthesized cDNA, gene-specific primers for the target genes (e.g., IL-17A, IL-23A), and a suitable qPCR master mix containing a fluorescent dye (e.g., SYBR Green).
-
Run the qPCR reaction in a real-time PCR detection system.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH or ACTB).
-
Visualizing the Molecular Mechanisms
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed.
Caption: this compound Signaling Pathways.
Caption: Western Blot Experimental Workflow.
Caption: RT-PCR Experimental Workflow.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Wnt signaling pathway - Wikipedia [en.wikipedia.org]
- 4. 2-Cl-IB-MECA regulates the proliferative and drug resistance pathways, and facilitates chemosensitivity in pancreatic and liver cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
A Comparative Analysis of IB-Meca and VUF 8430 in Preclinical Models of Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
Neuropathic pain, a debilitating condition arising from nerve damage, remains a significant therapeutic challenge. This guide provides a comprehensive comparison of two investigational compounds, IB-Meca and VUF 8430, which have shown promise in preclinical neuropathic pain models. By targeting the adenosine (B11128) A3 receptor (A3AR) and the histamine (B1213489) H4 receptor (H4R) respectively, these molecules offer distinct yet potentially complementary mechanisms for pain relief.
Performance Comparison in Neuropathic Pain Models
This compound, a selective A3AR agonist, and VUF 8430, a selective H4R agonist, have both demonstrated efficacy in alleviating pain-like behaviors in rodent models of neuropathy. A key study directly comparing their effects in a Chronic Constriction Injury (CCI) model in mice revealed an additive anti-allodynic effect when the two compounds were co-administered.[1][2][3] This suggests a potential synergistic relationship between the adenosinergic and histaminergic systems in modulating neuropathic pain.
Quantitative Data Summary
The following tables summarize the quantitative data from key studies, highlighting the efficacy of this compound and VUF 8430 in reversing mechanical allodynia, a hallmark of neuropathic pain.
Table 1: Effect of this compound and VUF 8430 on Mechanical Allodynia in the Chronic Constriction Injury (CCI) Mouse Model [1][2][3]
| Treatment Group | Dose | Paw Withdrawal Threshold (g) at 1 hour post-administration (Mean ± SD) |
| Vehicle | - | ~1.0 ± 0.2 |
| This compound | 0.5 mg/kg, i.p. | ~2.5 ± 0.3 |
| VUF 8430 | 10 mg/kg, i.p. | ~2.2 ± 0.4 |
| This compound + VUF 8430 | 0.5 mg/kg + 10 mg/kg, i.p. | ~3.8 ± 0.5 |
Data are approximated from graphical representations in the cited literature and presented for comparative purposes.
Table 2: Effect of this compound on Pro-inflammatory and Anti-inflammatory Cytokine Levels in Plasma of CCI Mice [1][2]
| Treatment Group | IL-1β (pg/mL) (Mean ± SD) | TNF-α (pg/mL) (Mean ± SD) | IL-10 (pg/mL) (Mean ± SD) |
| Sham + Vehicle | ~20 ± 5 | ~30 ± 7 | ~50 ± 10 |
| CCI + Vehicle | ~60 ± 10 | ~80 ± 12 | ~40 ± 8 |
| CCI + this compound (1 mg/kg, i.p.) | ~30 ± 6 | ~45 ± 9 | ~85 ± 15 |
Data are approximated from graphical representations in the cited literature and presented for comparative purposes.
Table 3: Effect of VUF 8430 on Neuroinflammatory and Oxidative Stress Markers in the Spinal Cord of Spared Nerve Injury (SNI) Mice [4][5]
| Treatment Group | IL-1β Expression (% of control) | TNF-α Expression (% of control) | MnSOD Activity (% of control) |
| Sham | 100 | 100 | 100 |
| SNI + Vehicle | ~250 | ~200 | ~50 |
| SNI + VUF 8430 (20 μg, i.t.) | ~120 | ~110 | ~90 |
Data are approximated from graphical representations in the cited literature and presented for comparative purposes.
Signaling Pathways and Mechanisms of Action
This compound and VUF 8430 exert their anti-nociceptive effects through distinct signaling pathways that converge on the modulation of neuroinflammation and neuronal excitability.
This compound (A3AR Agonist) Signaling Pathway
Activation of the A3 adenosine receptor by this compound has been shown to suppress the activation of microglia and astrocytes in the spinal cord.[6][7] A critical mechanism involves the modulation of immune cells, particularly CD4+ T cells, leading to the production of the anti-inflammatory cytokine Interleukin-10 (IL-10).[1][2][8] This increase in IL-10 helps to resolve neuroinflammation and attenuate pain hypersensitivity. Furthermore, A3AR activation can inhibit the activation of NF-κB and downstream pro-inflammatory cytokines like TNF-α and IL-1β.[9]
References
- 1. The Histamine H4 Receptor Participates in the Anti-Neuropathic Effect of the Adenosine A3 Receptor Agonist this compound: Role of CD4+ T Cells | MDPI [mdpi.com]
- 2. The Histamine H4 Receptor Participates in the Anti-Neuropathic Effect of the Adenosine A3 Receptor Agonist this compound: Role of CD4+ T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Histamine H4 Receptor Participates in the Anti-Neuropathic Effect of the Adenosine A3 Receptor Agonist this compound: Role of CD4+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histamine H4 receptor agonist-induced relief from painful peripheral neuropathy is mediated by inhibition of spinal neuroinflammation and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Histamine H4 receptor agonist‐induced relief from painful peripheral neuropathy is mediated by inhibition of spinal neuroinflammation and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A3 adenosine receptor agonist attenuates neuropathic pain by suppressing activation of microglia and convergence of nociceptive inputs in the spinal dorsal horn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Uncovering the Mechanisms of Adenosine Receptor-Mediated Pain Control: Focus on the A3 Receptor Subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Adenosine A3 agonists reverse neuropathic pain via T cell-mediated production of IL-10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antinociceptive and neurochemical effects of a single dose of this compound in chronic pain rat models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Downstream Signaling Activated by IB-Meca and Other A3 Adenosine Receptor Agonists
This guide provides a detailed comparison of the downstream signaling pathways activated by the A3 adenosine (B11128) receptor (A3AR) agonist IB-Meca and other relevant agonists. The content is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of agonist performance supported by experimental data, detailed protocols, and visual diagrams of signaling pathways and workflows.
The A3 adenosine receptor is a G protein-coupled receptor (GPCR) that is overexpressed in inflammatory and cancer cells, making it a promising therapeutic target.[1] Agonists targeting this receptor, such as this compound (Piclidenoson) and Cl-IB-MECA (Namodenoson), have been extensively studied for their potential in treating various diseases.[1][2] Activation of A3AR initiates multiple downstream signaling cascades, primarily through coupling to Gαi/o and Gαq proteins, which modulate key cellular processes.[3][4][5]
Quantitative Data Presentation
The following tables summarize the binding affinities and functional potencies of this compound and other selected A3AR agonists in key downstream signaling assays. These values represent the concentration of the agonist required to elicit a half-maximal response (EC50) or the binding affinity (Ki), providing a quantitative measure of their potency.
Table 1: Receptor Binding Affinity and Functional Potency of A3AR Agonists
| Agonist | Receptor | Assay Type | Cell Line | Parameter | Value (nM) | Reference(s) |
| This compound | Human A3AR | Radioligand Binding | CHO | Ki | ~1-2 | [5] |
| Human A3AR | cAMP Inhibition | HEK293-hA3AR | EC50 | 1.2 | [6] | |
| Human A3AR | ERK1/2 Phosphorylation | Human Ciliary Muscle Cells | EC50 | 12 | [7] | |
| Cl-IB-MECA | Human A3AR | Radioligand Binding | CHO | Ki | 0.33 | [6] |
| Human A3AR | cAMP Inhibition | CHO | EC50 | 1.2 | [6] | |
| Human A3AR | Functional Assay | Reporter Cell Line | EC50 | 32.28 ± 11.2 | [8] | |
| HEMADO | Human A3AR | Radioligand Binding | Ki | 1.1 | [9] |
Signaling Pathways Overview
Activation of the A3AR by agonists like this compound initiates a cascade of intracellular events. The receptor's ability to couple to different G proteins allows for a diverse range of cellular responses.
-
Gαi-Mediated Pathway: The canonical signaling pathway involves the coupling of A3AR to Gαi proteins. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The reduction in cAMP subsequently decreases the activity of Protein Kinase A (PKA).[3][10]
-
Gαq-Mediated Pathway: A3AR can also couple to Gαq proteins, which activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[3][10]
-
MAPK/ERK Pathway: A3AR stimulation can induce the phosphorylation and activation of the extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are key components of the mitogen-activated protein kinase (MAPK) signaling cascade. This pathway is crucial for regulating cell proliferation and differentiation.[4]
-
PI3K/Akt Pathway: Activation of A3AR can also lead to the phosphorylation and activation of Akt (Protein Kinase B) through a phosphoinositide 3-kinase (PI3K)-dependent mechanism. The PI3K/Akt pathway is a critical regulator of cell survival and apoptosis.[4]
Below is a DOT script generating a diagram of the primary A3AR signaling pathways.
A3AR Downstream Signaling Pathways
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
This assay measures the ability of an A3AR agonist to inhibit the production of cyclic AMP, typically stimulated by forskolin (B1673556).
Materials:
-
Cells stably expressing the human A3AR (e.g., CHO-K1 or HEK293).
-
Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA).
-
Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX).
-
Forskolin.
-
Test agonists (this compound, etc.).
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
Procedure:
-
Seed cells in a 96-well or 384-well plate and allow them to adhere overnight.
-
Replace the culture medium with assay buffer containing a PDE inhibitor and incubate for 15-30 minutes at 37°C.
-
Add varying concentrations of the test agonist to the wells.
-
Immediately add a fixed concentration of forskolin (e.g., 5-10 µM) to all wells except the basal control.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen detection kit.
-
Plot the percentage inhibition of forskolin-stimulated cAMP accumulation against the agonist concentration to determine the IC50 value.[3][10]
This assay measures the production of inositol phosphates or the mobilization of intracellular calcium as a readout of PLC activation.
Materials:
-
Cells expressing the A3AR.
-
For IP3 measurement: myo-[³H]inositol, lithium chloride (LiCl).
-
For calcium measurement: Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer.
-
Test agonists.
Procedure (Calcium Mobilization):
-
Seed cells in a black, clear-bottom 96-well plate and culture overnight.
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
Place the plate in a fluorescence plate reader.
-
Record baseline fluorescence.
-
Add varying concentrations of the test agonist.
-
Continuously record the fluorescence intensity to measure the increase in intracellular calcium.
-
Plot the peak fluorescence change against the agonist concentration to determine the EC50.[10]
This functional assay measures the activation of G proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon agonist stimulation.[11]
Materials:
-
Cell membranes expressing the A3AR.
-
[³⁵S]GTPγS.
-
GDP.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA).
-
Test agonists.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, incubate cell membranes (5-50 µg protein/well) with a fixed concentration of [³⁵S]GTPγS (e.g., 0.1-0.5 nM) and varying concentrations of the agonist in the presence of GDP (e.g., 10-100 µM).
-
Incubate at 30°C for 30-60 minutes.
-
Terminate the reaction by rapid filtration over glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the specific binding of [³⁵S]GTPγS as a function of agonist concentration to determine EC50 and Emax values.[3][12]
This method detects the activation of the MAPK/ERK pathway by measuring the levels of phosphorylated ERK1/2.
Materials:
-
Cells expressing A3AR.
-
Serum-free medium.
-
Test agonists.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Culture cells in 6-well plates to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal ERK phosphorylation.
-
Treat cells with varying concentrations of the test agonist for a specific time course (e.g., 5, 15, 30 minutes).
-
Lyse the cells and determine the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the anti-phospho-ERK1/2 primary antibody.
-
Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an anti-total-ERK1/2 antibody for normalization.
-
Quantify the band intensities to determine the fold change in ERK1/2 phosphorylation.[13][14]
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for characterizing a new A3AR agonist and comparing it to established compounds like this compound.
Workflow for A3AR Agonist Characterization
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Historical and Current Adenosine Receptor Agonists in Preclinical and Clinical Development [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. 2-Cl-IB-MECA regulates the proliferative and drug resistance pathways, and facilitates chemosensitivity in pancreatic and liver cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HEMADO | Adenosine A3 Receptors | Tocris Bioscience [tocris.com]
- 10. benchchem.com [benchchem.com]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of IB-Meca: A Procedural Guide for Laboratory Professionals
IB-Meca (N⁶-(3-Iodobenzyl)adenosine-5'-N-methyluronamide) is a selective agonist for the A3 adenosine (B11128) receptor used in research. While one source has reported that this compound does not meet GHS hazard criteria, other studies indicate potential for lethal effects at high concentrations[1][2]. Due to this ambiguity and as a precautionary measure, all this compound waste should be treated as hazardous chemical waste.
Essential Safety and Handling
Proper disposal begins with safe handling. Adherence to safety protocols minimizes exposure and prevents accidental release into the environment.
Personal Protective Equipment (PPE): Before handling this compound in any form, personnel should be equipped with the following:
-
Gloves: Butyl rubber gloves are recommended, particularly when handling solutions in DMSO, as DMSO can penetrate nitrile gloves.
-
Eye Protection: Chemical splash goggles are mandatory.
-
Lab Coat: A fully buttoned lab coat should be worn at all times.
Ventilation: All handling and preparation of this compound, as well as the addition of waste to containers, should be conducted inside a certified chemical fume hood.
**Operational Plan for this compound Disposal
The proper disposal route for this compound depends on its form: pure (solid), in solution, or as contaminated solid waste. All waste streams must be segregated and must not be mixed with other types of laboratory waste.
Step 1: Waste Identification and Segregation
Properly categorize your this compound waste at the point of generation.
-
Pure this compound Waste: This includes expired, unused, or surplus solid this compound. It should be collected in a separate, dedicated hazardous waste container.
-
This compound Solutions: As this compound is often dissolved in DMSO, these solutions are considered hazardous waste. The entire mixture must be collected. Do not dispose of DMSO solutions down the sink[3].
-
Contaminated Solid Waste: This category includes items such as pipette tips, vials, gloves, and bench paper that have come into contact with this compound.
Step 2: Container Selection and Labeling
The use of appropriate and correctly labeled containers is critical for safety and regulatory compliance.
-
Container Type: Use only containers approved for hazardous chemical waste that are chemically compatible with the waste contents. Containers must have secure, screw-type lids and be in good condition without leaks or damage[2]. Plastic containers are often preferred[4].
-
Labeling:
-
As soon as waste is first added, affix a "Hazardous Waste" label to the container[4][5].
-
The label must include the full chemical name: "this compound (N⁶-(3-Iodobenzyl)adenosine-5'-N-methyluronamide)".
-
For solutions, list all constituents, including solvents (e.g., "this compound" and "Dimethyl Sulfoxide (DMSO)"), with their approximate percentages[3].
-
Indicate the specific hazard(s) using pictograms or other approved warning symbols[5].
-
Include the date when waste was first added to the container.
-
Step 3: Waste Accumulation and Storage
Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory[4][6].
-
Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel[4].
-
Secondary Containment: Liquid waste containers must be placed in secondary containment trays to prevent spills[2].
-
Segregation: Store this compound waste separately from incompatible materials, such as strong oxidizing agents[3].
-
Container Management: Keep waste containers closed at all times except when adding waste[3][4]. Do not fill containers beyond 90% capacity to allow for expansion[2].
Step 4: Arranging for Disposal
-
Contact EHS: Once a waste container is full or is no longer being used, contact your institution's EHS department to schedule a pickup. Do not move the waste from the laboratory yourself.
-
Time Limits: Be aware of regulatory time limits for waste accumulation. Once a container is full, it must typically be removed by EHS within three days[4]. Partially filled containers can generally be stored for up to one year[6].
Quantitative Data for Hazardous Waste Storage
The following table summarizes common regulatory limits for waste accumulation in a Satellite Accumulation Area (SAA). These are general guidelines; always follow your institution-specific limits.
| Parameter | Limit | Regulatory Context |
| Maximum Total Hazardous Waste Volume | 55 gallons | A maximum of 55 gallons of hazardous waste may be stored in a single SAA[4][5]. |
| Maximum Acutely Toxic Waste (P-List) | 1 quart (liquid) or 1 kg (solid) | For wastes classified as "acutely toxic," the accumulation limit is much lower[4]. |
| Container Fill Level | 90% of capacity | Headspace is required for expansion and to prevent spills during transport[2]. |
| Time Limit for Full Container | 3 days | Full containers must be removed from the SAA by EHS within 3 days of reaching capacity[4]. |
| Time Limit for Partially Full Container | Up to 12 months | The date of first accumulation should be marked on the label[4]. |
Experimental Protocols and Methodologies
This document provides procedural guidance for disposal and does not cite specific experimental protocols that generate this compound waste. The disposal methodology is derived from general chemical safety regulations and best practices, including those from the Environmental Protection Agency (EPA) and institutional EHS guidelines[4][5][7]. The core methodology involves the segregation of waste streams, proper containment and labeling, and coordinated disposal through certified hazardous waste handlers as managed by the user's institution.
Visualizing the Disposal Workflow
The following diagrams illustrate the logical workflow for the proper disposal of this compound waste.
Caption: Logical workflow for this compound waste disposal.
References
- 1. This compound | C18H19IN6O4 | CID 123683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound and cardioprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. MedicalLab Management Magazine [medlabmag.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling IB-Meca
For Immediate Implementation: Essential Safety and Logistical Protocols for the Potent A₃ Adenosine Receptor Agonist, IB-Meca.
This document provides crucial, step-by-step guidance for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of this compound (also known as Piclidenoson or CF-101). Adherence to these protocols is paramount to ensure personal safety and maintain a secure laboratory environment.
Chemical and Physical Properties
A clear understanding of this compound's properties is the foundation of its safe handling. The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 152918-18-8 | [1] |
| Molecular Formula | C₁₈H₁₉IN₆O₄ | |
| Molecular Weight | 510.29 g/mol | |
| Appearance | White to off-white solid | [1] |
| Purity | ≥97% | |
| Solubility | Soluble to 25 mM in DMSO | |
| Soluble in organic solvents such as DMSO and dimethylformamide (approx. 2 mg/ml) | [2] | |
| Sparingly soluble in aqueous buffers | [2] | |
| Insoluble in water | ||
| Storage | Desiccate at +4°C | |
| Store at -20°C for long-term stability (≥4 years) | [2] |
Personal Protective Equipment (PPE): Your First Line of Defense
While the Safety Data Sheet (SDS) for Piclidenoson (this compound) from Cayman Chemical indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), it is prudent to treat all research chemicals with a high degree of caution.[3] The following personal protective equipment is recommended when handling this compound.
-
Eye Protection: Always wear safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are essential to prevent skin contact.
-
Respiratory Protection: A NIOSH-approved N95 respirator or equivalent should be used, particularly when handling the powdered form of the compound, to minimize the risk of inhalation.
-
Body Protection: A standard laboratory coat should be worn to protect clothing and skin.
Operational Plan: Step-by-Step Handling and Storage Procedures
Following a standardized workflow is critical for minimizing exposure and ensuring the integrity of your experiments.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks.
-
Log: Record the date of receipt and assign a storage location in your chemical inventory.
-
Store: Store the compound in a tightly sealed container, desiccated at +4°C for short-term use or at -20°C for long-term storage, as specified by the supplier.[2]
Preparation of Solutions
-
Work in a Ventilated Area: All handling of the solid compound and preparation of stock solutions should be performed in a certified chemical fume hood.
-
Weighing: Carefully weigh the required amount of this compound.
-
Dissolving: To prepare a stock solution, dissolve the compound in a suitable solvent such as DMSO.[2] If a dilute aqueous solution is required, first dissolve this compound in DMSO and then dilute with the aqueous buffer of choice.[2] Note that aqueous solutions are not recommended for storage for more than one day.[2]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and associated waste is crucial to protect the environment and comply with regulations. While the SDS does not specify special disposal measures, all chemical waste should be handled with care.[3]
-
Segregate Waste: Maintain separate, clearly labeled waste containers for:
-
Solid Waste: Contaminated items such as gloves, pipette tips, and weighing paper.
-
Liquid Waste: Unused or expired solutions containing this compound.
-
Sharps Waste: Contaminated needles and syringes.
-
-
Container Labeling: All waste containers must be labeled as "Hazardous Waste" and include the full chemical name ("this compound") and any other components.
-
Follow Institutional Guidelines: Adhere to your institution's and local regulations for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) department for specific procedures.
-
Do Not Dispose Down the Drain: Never pour chemical waste down the sink.
Experimental Workflow and Safety Diagram
The following diagram illustrates the key steps in the safe handling and disposal workflow for this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
